Product packaging for 3,4,5-Tricaffeoylquinic acid(Cat. No.:CAS No. 86632-03-3)

3,4,5-Tricaffeoylquinic acid

Cat. No.: B1664588
CAS No.: 86632-03-3
M. Wt: 678.6 g/mol
InChI Key: OAFXTKGAKYAFSI-JFPZSYFPSA-N
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Description

(3R,5R)-3,4,5-tris{[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy}-1-hydroxycyclohexane-1-carboxylic acid is an alkyl caffeate ester and a quinic acid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H30O15 B1664588 3,4,5-Tricaffeoylquinic acid CAS No. 86632-03-3

Properties

IUPAC Name

(3R,5R)-3,4,5-tris[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1-hydroxycyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H30O15/c35-21-7-1-18(13-24(21)38)4-10-29(41)47-27-16-34(46,33(44)45)17-28(48-30(42)11-5-19-2-8-22(36)25(39)14-19)32(27)49-31(43)12-6-20-3-9-23(37)26(40)15-20/h1-15,27-28,32,35-40,46H,16-17H2,(H,44,45)/b10-4+,11-5+,12-6+/t27-,28-,32?,34?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAFXTKGAKYAFSI-JFPZSYFPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)OC(=O)C=CC4=CC(=C(C=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(C[C@H](C([C@@H]1OC(=O)/C=C/C2=CC(=C(C=C2)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)OC(=O)/C=C/C4=CC(=C(C=C4)O)O)(O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H30O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701106486
Record name (1α,3R,4α,5R)-3,4,5-Tris[[(2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-1-hydroxycyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701106486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

678.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86632-03-3
Record name Cyclohexanecarboxylic acid, 3,4,5-tris(((2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propenyl)oxy)-1-hydroxy-, (1alpha,3R,4alpha,5R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086632033
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1α,3R,4α,5R)-3,4,5-Tris[[(2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-1-hydroxycyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701106486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3,4,5-Tricaffeoylquinic acid chemical structure

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 3,4,5-Tricaffeoylquinic Acid

Introduction

3,4,5-tri-O-caffeoylquinic acid (TCQA) is a polyphenolic compound belonging to the chlorogenic acid family.[] It is characterized by a quinic acid core esterified with three caffeic acid molecules.[] Found in various plant species, particularly within the Asteraceae family, TCQA is noted for its significant biological activities, including antioxidant, anti-inflammatory, neuroprotective, and anti-aging properties.[2][3] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, experimental protocols for its isolation, and its role in various cellular signaling pathways, targeting researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

The systematic IUPAC name for this compound is (3R,5R)-3,4,5-tris[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1-hydroxycyclohexane-1-carboxylic acid.[2][4] It is a derivative of caffeoylquinic acid (CQA) and is considered a member of the phenylpropanoid class of compounds.[4][5]

IdentifierValue
IUPAC Name (3R,5R)-3,4,5-tris[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1-hydroxycyclohexane-1-carboxylic acid[2][4]
CAS Number 86632-03-3[2][5][6]
Molecular Formula C₃₄H₃₀O₁₅[2][5][6]
Molecular Weight 678.59 g/mol [][5]
Canonical SMILES C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)OC(=O)C=CC4=CC(=C(C=C4)O)O[2][5]
Isomeric SMILES C1C(C--INVALID-LINK--OC(=O)/C=C/C4=CC(=C(C=C4)O)O)(O)C(=O)O[2][6]
InChI Key OAFXTKGAKYAFSI-JFPZSYFPSA-N[2][5][6]

Physicochemical and Spectroscopic Data

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. It is typically supplied as a powder and requires specific storage conditions to maintain its stability.[5][7]

PropertyValue/Description
Appearance Powder[][5]
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[2][5]
Storage Conditions Dry, dark, and at 0 - 4 °C for short term (days to weeks) or -20 °C for long term (months to years).[2] Stock solutions should be stored in aliquots in tightly sealed vials and used within one month.[7]
Purity Typically >95-98% for commercial samples.[][7]
Spectroscopic Data

The structural identification of this compound is confirmed using various spectroscopic techniques. While detailed NMR data for this specific compound is not fully provided in the cited literature, its characterization relies on 1D and 2D NMR experiments.[8] High-resolution mass spectrometry provides key information for its identification.

Spectroscopic DataDetails
High-Resolution ESI-MS The molecular formula of a related compound was deduced from the molecular ion peak [M + Na]⁺.[8]
LC-MS (Experimental) Precursor Type: [M-H]⁻; Precursor m/z: 677.151.[6]
1D and 2D NMR Used for the structural determination of compounds isolated alongside TCQA, including experiments like ¹H-¹H COSY, HSQC, and HMBC.[8]

Experimental Protocols

Isolation and Purification

This compound can be isolated from various natural sources. Below are protocols derived from published literature.

Protocol 1: Isolation from Nymphoides peltata Roots [8]

  • Extraction: Dried and powdered roots (2.8 kg) are ultrasonicated twice with 100% methanol (MeOH) for 90 minutes at room temperature. The resulting extract is freeze-dried.

  • Fractionation: The crude MeOH extract is suspended in water and sequentially partitioned with n-hexane, ethyl acetate (EA), and n-butanol to yield different fractions.

  • Chromatography: The target compound, this compound, is isolated from the active fractions (typically the EA or butanol fractions) using chromatographic techniques, which commonly include column chromatography on silica gel, MCI gel, or Sephadex LH-20.

  • Identification: The structure of the isolated compound is confirmed by comparing its LC/MS and NMR spectroscopic data with previously reported values.[8]

Protocol 2: High-Yield Purification from Sweet Potato Leaves (Ipomoea batatas L.) [9]

  • Extraction: Methanol is used to extract the compounds from sweet potato leaves.

  • Partition: The extract undergoes a water-hexane partition to remove nonpolar compounds.

  • Column Chromatography: The aqueous layer is subjected to chromatography on MCI gel CHP20P, followed by Sephadex LH-20 chromatography to purify this compound. This method is reported to be completed in under three days.[9]

G General Workflow for Isolation and Purification of TCQA cluster_extraction Extraction cluster_partition Partitioning cluster_chromatography Chromatography cluster_final Final Product PlantMaterial Dried Plant Material (e.g., Roots, Leaves) SolventExtraction Solvent Extraction (e.g., Methanol) PlantMaterial->SolventExtraction CrudeExtract Crude Extract SolventExtraction->CrudeExtract LiquidPartition Liquid-Liquid Partition (e.g., Water-Hexane) CrudeExtract->LiquidPartition AqueousPhase Polar/Semi-polar Fraction LiquidPartition->AqueousPhase ColumnChromatography1 Primary Column Chromatography (e.g., MCI Gel) AqueousPhase->ColumnChromatography1 ColumnChromatography2 Secondary Column Chromatography (e.g., Sephadex LH-20) ColumnChromatography1->ColumnChromatography2 PureTCQA Purified 3,4,5-TCQA ColumnChromatography2->PureTCQA Analysis Structural Analysis (NMR, MS) PureTCQA->Analysis G TCQA's Role in UVB-Induced Skin Aging UVB UVB Radiation ROS Cellular ROS Production UVB->ROS MAPK MAPK Pathway (p-ERK, p-JNK, p-p38) ROS->MAPK NFkB NF-κB Pathway ROS->NFkB TCQA 3,4,5-TCQA Nrf2 Nrf2 Activation TCQA->Nrf2 Activates TCQA->MAPK Inhibits TCQA->NFkB Inhibits Antioxidant Antioxidant Response Nrf2->Antioxidant AP1 AP-1 Activation MAPK->AP1 MMP1 MMP-1 Synthesis NFkB->MMP1 AP1->MMP1 SkinAging Skin Aging (Wrinkle Formation) MMP1->SkinAging G TCQA's Anti-Inflammatory Mechanism via Akt/NF-κB TNFa TNF-α Akt Akt Pathway Activation TNFa->Akt NFkB NF-κB Pathway Activation TNFa->NFkB TCQA 3,4,5-TCQA TCQA->Akt Inhibits TCQA->NFkB Inhibits Akt->NFkB InflammatoryMediators Production of Inflammatory Mediators (IL-1β, IL-8, CCL17, etc.) NFkB->InflammatoryMediators SkinInflammation Skin Inflammation InflammatoryMediators->SkinInflammation G TCQA's Radioprotective Mechanism IR Ionizing Radiation (IR) ROS ROS Generation IR->ROS TCQA 3,4,5-TCQA TCQA->ROS Inhibits JNK_p38 JNK/p38 Signaling ROS->JNK_p38 MitochondrialDysfunction Mitochondrial Dysfunction JNK_p38->MitochondrialDysfunction Caspases Caspase Activation JNK_p38->Caspases MitochondrialDysfunction->Caspases Apoptosis Cellular Apoptosis Caspases->Apoptosis G TCQA's Role in Hair Growth via Wnt/β-catenin Pathway TCQA 3,4,5-TCQA Wnt Wnt Signaling TCQA->Wnt BetaCatenin β-catenin Upregulation Wnt->BetaCatenin DermalPapilla Dermal Papilla Cells BetaCatenin->DermalPapilla Anagen Anagen Phase (Induction & Duration) DermalPapilla->Anagen HairGrowth Hair Growth Anagen->HairGrowth G TCQA's Effect on Neuronal Differentiation TCQA 3,4,5-TCQA BMP BMP Signaling Pathway (BMP5, SMAD5) TCQA->BMP p53 p53 Signaling BMP->p53 NEUROD1 NEUROD1 Upregulation BMP->NEUROD1 CellCycle G0/G1 Cell Cycle Arrest p53->CellCycle Neurogenesis Adult Neurogenesis & Neuronal Differentiation CellCycle->Neurogenesis NEUROD1->Neurogenesis

References

A Comprehensive Technical Guide to 3,4,5-Tricaffeoylquinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4,5-Tricaffeoylquinic acid (TCQA) is a polyphenolic compound demonstrating significant potential across various therapeutic areas. This technical guide provides an in-depth overview of its chemical properties, biological activities, and underlying mechanisms of action. Detailed experimental protocols for key assays and visualizations of associated signaling pathways are presented to facilitate further research and development.

Chemical Identity and Properties

This compound is chemically defined as (3R,5R)-3,4,5-tris[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1-hydroxycyclohexane-1-carboxylic acid[1][2]. Its structure is characterized by a quinic acid core esterified with three caffeoyl groups.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name (3R,5R)-3,4,5-tris[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1-hydroxycyclohexane-1-carboxylic acid[1][2]
CAS Number 86632-03-3[1]
Molecular Formula C34H30O15[1]
Molecular Weight 678.6 g/mol [1]
Exact Mass 678.1585 Da[1]
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[1][3]
Appearance Powder[2]
Storage Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C.[1]

Biological Activities and Therapeutic Potential

This compound exhibits a range of biological activities, including neuroprotective, anti-inflammatory, and hair growth-promoting effects. These activities are attributed to its influence on several key signaling pathways.

Neurogenesis and Cognitive Enhancement

Studies have shown that this compound can induce adult neurogenesis and improve cognitive function in aging models[3][4]. It has been observed to enhance learning and memory, suggesting its potential in addressing age-related cognitive decline[3][4].

Anti-inflammatory Effects

The compound demonstrates potent anti-inflammatory properties by inhibiting the production of inflammatory mediators. This is achieved through the suppression of key signaling pathways such as the nuclear factor-kappa B (NF-κB) and Akt pathways in response to inflammatory stimuli like tumor necrosis factor-alpha (TNF-α) and lipopolysaccharide (LPS)[5][6].

Hair Growth Promotion

This compound has been shown to promote the anagen (growth) phase of the hair cycle. This effect is mediated through the activation of the Wnt/β-catenin signaling pathway, a critical regulator of hair follicle development and regeneration[1][2].

Signaling Pathways

The biological activities of this compound are underpinned by its modulation of specific intracellular signaling cascades.

Inhibition of NF-κB and Akt Signaling

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Akt Akt TLR4->Akt IkB IkB Akt->IkB P NF_kB NF_kB IkB->NF_kB releases Inflammatory_Genes Inflammatory_Genes NF_kB->Inflammatory_Genes activates TCQA TCQA TCQA->Akt TCQA->IkB

Caption: Inhibition of LPS-induced inflammatory signaling by this compound.

Activation of Wnt/β-catenin Signaling

G cluster_0 Cytoplasm cluster_1 Nucleus Destruction_Complex Destruction Complex (Axin, APC, GSK3β) beta_catenin β-catenin Destruction_Complex->beta_catenin degrades TCF_LEF TCF_LEF beta_catenin->TCF_LEF binds TCQA TCQA TCQA->Destruction_Complex Hair_Growth_Genes Hair_Growth_Genes TCF_LEF->Hair_Growth_Genes activates

Caption: Activation of Wnt/β-catenin pathway for hair growth by this compound.

Experimental Protocols

Quantification of this compound in Plant Extracts by HPLC-MS

This protocol outlines the methodology for the extraction and quantification of this compound from plant materials, such as sweet potato leaves.

4.1.1 Extraction

  • Air-dry and powder the plant material.

  • Extract the powdered material (e.g., 100 g) with methanol (e.g., 3 x 300 mL) for 24 hours at room temperature.

  • Remove the solvent under vacuum using a rotary evaporator at 30°C to obtain the dry extract.

  • For analysis, dissolve the dry extract to a known concentration (e.g., 1000 mg/L).

4.1.2 HPLC-MS/MS Analysis

  • Chromatographic System: Utilize a UHPLC system coupled to a tandem mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 150 mm × 4.6 mm, 3 µm) is suitable. Maintain the column temperature at 40°C.

  • Mobile Phase: Employ a gradient elution with:

    • Mobile Phase A: Water with 5 mM ammonium formate and 0.1% formic acid.

    • Mobile Phase B: Methanol with 5 mM ammonium formate and 0.1% formic acid.

  • Detection: Use electrospray ionization (ESI) in negative mode for mass spectrometric detection.

  • Quantification: Compare the peak area of the analyte in the sample with a standard curve generated from known concentrations of a this compound standard.

In Vitro Neurogenesis Assay in Human Neural Stem Cells (hNSCs)

This protocol details the assessment of the neurogenic potential of this compound on hNSCs.

4.2.1 Cell Culture and Treatment

  • Culture hNSCs in an appropriate growth medium.

  • Induce differentiation by switching to a differentiation medium.

  • Treat the differentiating hNSCs with various concentrations of this compound (e.g., 1, 5, 10, 20 µM) for different time points (e.g., 24, 48, 72, 96 hours).

4.2.2 Cell Viability Assay (MTT Assay)

  • Following treatment, add MTT solution to the cells and incubate.

  • Solubilize the formazan crystals and measure the absorbance to determine cell viability.

4.2.3 Immunofluorescence Staining for Neuronal Markers

  • Fix the treated cells and permeabilize them.

  • Incubate with primary antibodies against neuronal markers (e.g., β3-tubulin), oligodendrocyte markers (e.g., MBP), and astrocyte markers (e.g., GFAP).

  • Incubate with corresponding fluorescently labeled secondary antibodies.

  • Visualize and quantify the expression of markers using confocal microscopy.

In Vivo Neurogenesis and Cognitive Function Assessment in SAMP8 Mice

This protocol describes the evaluation of this compound's effect on neurogenesis and memory in an accelerated aging mouse model.

4.3.1 Animal Treatment

  • Administer this compound (e.g., 5 mg/kg) orally to SAMP8 mice daily for 30 days.

  • Administer bromodeoxyuridine (BrdU) to label proliferating cells.

4.3.2 Behavioral Testing (Morris Water Maze)

  • Train the mice to find a hidden platform in a pool of water.

  • Assess spatial learning and memory by recording the time taken to find the platform and the time spent in the target quadrant after the platform is removed.

4.3.3 Immunohistochemistry

  • Perfuse the mice and collect brain tissue.

  • Prepare coronal brain sections.

  • Perform immunohistochemical staining for BrdU (newly divided cells) and neuronal markers like NeuN (mature neurons) or stem cell markers like GFAP in the dentate gyrus.

  • Quantify the number of double-positive cells (e.g., BrdU+/NeuN+) to assess adult neurogenesis.

In Vitro Anti-inflammatory Assay in Human Keratinocytes

This protocol details the investigation of the anti-inflammatory effects of this compound.

4.4.1 Cell Culture and Treatment

  • Culture human keratinocytes.

  • Pre-treat the cells with this compound at various concentrations.

  • Stimulate inflammation by adding TNF-α or LPS.

4.4.2 Analysis of Inflammatory Mediators

  • Measure the levels of cytokines (e.g., IL-1β, IL-8) and chemokines (e.g., CCL17, CCL27) in the cell culture supernatant using ELISA.

4.4.3 Western Blot Analysis for Signaling Proteins

  • Lyse the treated cells and separate proteins by SDS-PAGE.

  • Transfer the proteins to a membrane and probe with primary antibodies against key signaling proteins (e.g., phospho-Akt, phospho-IκBα).

  • Incubate with HRP-conjugated secondary antibodies and detect the protein bands using chemiluminescence.

In Vivo Hair Growth Promotion Assay in C3H Mice

This protocol outlines the evaluation of the hair growth-promoting effects of this compound.

4.5.1 Animal Model and Treatment

  • Use C3H mice, which have a synchronized hair cycle.

  • Shave a defined area on the back of the mice to induce the anagen phase.

  • Topically apply a solution of this compound to the shaved area daily.

4.5.2 Assessment of Hair Growth

  • Visually monitor and photograph the shaved area to observe hair regrowth.

4.5.3 Immunohistochemistry for β-catenin

  • Collect skin tissue from the treated area.

  • Perform immunohistochemical staining for β-catenin to assess the activation of the Wnt/β-catenin pathway in the hair follicles.

Conclusion

This compound is a promising natural compound with multifaceted therapeutic potential. Its well-defined chemical properties and demonstrated biological activities, particularly in the realms of neuroprotection, anti-inflammation, and hair growth, make it a compelling candidate for further investigation and development. The experimental protocols and pathway visualizations provided in this guide are intended to serve as a valuable resource for the scientific community to advance the understanding and application of this remarkable molecule.

References

Unveiling the Botanical Trove of 3,4,5-Tricaffeoylquinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the primary natural sources of 3,4,5-Tricaffeoylquinic acid (3,4,5-TCQA), a potent polyphenolic compound with significant therapeutic potential. This document provides a comprehensive overview of its botanical distribution, quantitative analysis, detailed experimental protocols for its isolation, and the key signaling pathways it modulates.

Natural Distribution and Quantitative Analysis

This compound is a notable secondary metabolite found in a variety of plant species. While its presence is widespread, the concentration of this compound varies significantly across different plants and even between cultivars of the same species. The most prominent and well-documented sources include the leaves of sweet potato (Ipomoea batatas), certain species of the Artemisia genus, Jerusalem artichoke (Helianthus tuberosus), and the aquatic plant Nymphoides peltata.

The following table summarizes the quantitative data on 3,4,5-TCQA content in various natural sources, compiled from multiple scientific studies. This data is crucial for researchers aiming to select the most promising botanical materials for extraction and further investigation.

Botanical SourcePlant PartConcentration of this compound (mg/100g DW)Reference(s)
Ipomoea batatas (Sweet Potato)Leaves44.73 - 193.22[1]
Ipomoea batatas (Sweet Potato)Leaves53 - 155[2]
Ipomoea batatas (Sweet Potato)Leaves76.6[2]
Aconitum coreanum-Low concentrations[2]
Securidaca longipedunculata-Low concentrations[2]

Note: DW denotes dry weight. The concentration of 3,4,5-TCQA can be influenced by factors such as plant variety, growing conditions, and harvesting time.

Experimental Protocols: Extraction, Isolation, and Quantification

The successful isolation and quantification of this compound from plant matrices require meticulous experimental procedures. Below are detailed methodologies adapted from established scientific literature.

Extraction and Purification of this compound from Ipomoea batatas (Sweet Potato) Leaves

This protocol outlines a high-yield method for obtaining pure 3,4,5-TCQA from sweet potato leaves.[3]

a) Methanol Extraction:

  • Air-dry fresh sweet potato leaves and grind them into a fine powder.

  • Suspend the leaf powder in methanol at an appropriate solid-to-liquid ratio.

  • Perform extraction using ultrasonication or maceration with stirring for a defined period.

  • Filter the mixture to separate the methanol extract from the solid residue.

  • Repeat the extraction process on the residue to ensure maximum yield.

  • Combine the methanol extracts and concentrate them under reduced pressure using a rotary evaporator.

b) Liquid-Liquid Partitioning:

  • Resuspend the concentrated methanol extract in water.

  • Perform a liquid-liquid partition with n-hexane to remove nonpolar compounds like chlorophyll and lipids.

  • Separate and discard the n-hexane layer. The aqueous layer, containing the phenolic compounds, is retained.

c) Column Chromatography:

  • Subject the aqueous fraction to column chromatography using a suitable resin, such as MCI gel CHP20P.

  • Elute the column with a stepwise gradient of methanol in water to separate different phenolic fractions.

  • Monitor the fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those rich in 3,4,5-TCQA.

d) Further Purification:

  • Pool the fractions containing 3,4,5-TCQA and concentrate them.

  • Perform a final purification step using Sephadex LH-20 column chromatography, eluting with methanol, to obtain highly pure 3,4,5-TCQA.[3]

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the quantitative analysis of 3,4,5-TCQA in plant extracts.

a) Sample Preparation:

  • Prepare extracts as described in the extraction protocol.

  • Filter the final extract through a 0.45 µm syringe filter before injection into the HPLC system.

b) HPLC Conditions:

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is typically employed using a binary solvent system:

    • Solvent A: Water with an acidic modifier (e.g., 0.1% formic acid or acetic acid) to improve peak shape.

    • Solvent B: Acetonitrile or methanol.

  • Gradient Program: The gradient should be optimized to achieve good separation of 3,4,5-TCQA from other related phenolic compounds. A typical gradient might start with a low percentage of Solvent B, gradually increasing to elute the more nonpolar compounds.

  • Flow Rate: A flow rate of 1.0 mL/min is standard.

  • Detection: UV detection at a wavelength of approximately 320-330 nm is suitable for caffeoylquinic acids.

  • Column Temperature: Maintain a constant column temperature (e.g., 30 °C) for reproducible results.

c) Quantification:

  • Prepare a series of standard solutions of pure 3,4,5-TCQA of known concentrations.

  • Generate a calibration curve by plotting the peak area against the concentration of the standards.

  • Inject the plant extract sample and determine the peak area of 3,4,5-TCQA.

  • Calculate the concentration of 3,4,5-TCQA in the sample by interpolating its peak area on the calibration curve.

Modulated Signaling Pathways

This compound exerts its biological effects by modulating several key intracellular signaling pathways. Understanding these mechanisms is critical for drug development and therapeutic applications.

MAPK/AP-1 and NF-κB Signaling Pathways

In the context of skin health, 3,4,5-TCQA has been shown to protect against UVB-induced damage by modulating the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[4] UVB radiation activates MAPKs (ERK, JNK, and p38), which in turn activate the transcription factor Activator Protein-1 (AP-1). Both AP-1 and NF-κB upregulate the expression of matrix metalloproteinases (MMPs), enzymes that degrade collagen and contribute to wrinkle formation. 3,4,5-TCQA can inhibit the phosphorylation of MAPKs, thereby suppressing the activation of AP-1 and NF-κB and reducing MMP expression.[4]

MAPK_NFkB_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus UVB UVB Receptor Receptor UVB->Receptor MAPK_Kinases MAPKKs Receptor->MAPK_Kinases IKK IKK Receptor->IKK MAPKs MAPKs (ERK, JNK, p38) MAPK_Kinases->MAPKs P AP1 AP-1 MAPKs->AP1 IkB IκB IKK->IkB P, Degradation NFkB_p65_p50 NF-κB (p65/p50) NFkB_nuc NF-κB NFkB_p65_p50->NFkB_nuc TCQA_cyto 3,4,5-TCQA TCQA_cyto->MAPKs Inhibition TCQA_cyto->IKK Inhibition MMPs MMPs AP1->MMPs Upregulation NFkB_nuc->MMPs Upregulation

MAPK/AP-1 and NF-κB Signaling Inhibition by 3,4,5-TCQA
Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription. 3,4,5-TCQA has been shown to activate the Nrf2 pathway, leading to the upregulation of protective enzymes like heme oxygenase-1 (HO-1).[4]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Sequestration & Degradation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation TCQA 3,4,5-TCQA TCQA->Keap1 Inhibition ROS Oxidative Stress (e.g., UVB) ROS->Keap1 Modification ARE ARE Nrf2_nuc->ARE Binding Antioxidant_Genes Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes Transcription

Activation of the Nrf2 Antioxidant Pathway by 3,4,5-TCQA

Conclusion

This compound represents a promising natural compound with a range of biological activities relevant to human health. This technical guide provides a foundational resource for researchers and drug development professionals, offering insights into its natural sources, methods for its isolation and quantification, and its mechanisms of action at the molecular level. The data and protocols presented herein are intended to facilitate further research and development of 3,4,5-TCQA as a potential therapeutic agent.

References

An In-depth Technical Guide to 3,4,5-Tricaffeoylquinic Acid: From Discovery to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4,5-Tricaffeoylquinic acid (TCQA), a polyphenolic compound belonging to the chlorogenic acid family, has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of the discovery, history, and key experimental findings related to TCQA. We delve into its natural sources and isolation methods, and while a definitive first synthesis remains elusive in the literature, we outline general synthetic strategies. A significant portion of this guide is dedicated to elucidating the compound's multifaceted mechanisms of action, supported by quantitative data and detailed experimental protocols. Furthermore, we present visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of its therapeutic potential in areas such as neuroprotection, anti-inflammation, and regenerative medicine.

Discovery and History

While the broader class of caffeoylquinic acids has been known for some time, the specific isomer this compound has more recently emerged as a compound of significant interest. Initially identified as a natural constituent in a variety of plant species, its potent bioactivities have led to a surge in research aimed at understanding its therapeutic potential.

Natural Occurrence and Isolation

This compound is found in various plants, with notable concentrations in the leaves of sweet potato (Ipomoea batatas) and the roots of Nymphoides peltata.[1][2] Its isolation from these natural sources typically involves solvent extraction followed by chromatographic purification.

A general workflow for the isolation and purification of this compound from plant material is depicted below:

G plant_material Plant Material (e.g., Sweet Potato Leaves) extraction Solvent Extraction (e.g., Methanol) plant_material->extraction partition Liquid-Liquid Partition (e.g., Water-Hexane) extraction->partition chromatography1 Column Chromatography (e.g., MCI gel) partition->chromatography1 chromatography2 Further Chromatographic Purification (e.g., Sephadex LH-20) chromatography1->chromatography2 pure_compound Pure this compound chromatography2->pure_compound

Caption: General workflow for the isolation of this compound.

Synthesis

While the natural abundance of this compound in certain plants makes extraction a viable option, chemical synthesis offers the potential for greater purity and scalability. To date, a detailed, step-by-step protocol for the specific synthesis of the 3,4,5-isomer has not been prominently reported in publicly available literature. However, general synthetic strategies for caffeoylquinic acids involve the esterification of a protected quinic acid derivative with activated caffeic acid.[3] These multi-step syntheses require careful control of protecting groups to achieve the desired regioselectivity.

Biological Activities and Mechanisms of Action

This compound exhibits a wide range of biological activities, making it a compelling candidate for drug development. These activities are largely attributed to its potent antioxidant and signaling modulatory properties.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various in vitro assays. The following table summarizes some of the available quantitative data.

AssayTest SystemIC50 / ActivityReference
DPPH Radical ScavengingIn vitroData not consistently reported with specific IC50 values.
ABTS Radical ScavengingIn vitroData not consistently reported with specific IC50 values.
Anti-Inflammatory Activity

TCQA has demonstrated significant anti-inflammatory effects by modulating key inflammatory signaling pathways. It has been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and IL-8 in human keratinocytes stimulated with TNF-α.[4]

AssayCell LineStimulantConcentration of TCQA% Inhibition of Cytokine ProductionReference
IL-6 ProductionHaCaTTNF-α/IFN-γNot specifiedNot specified[4]
IL-8 ProductionHaCaTTNF-α/IFN-γNot specifiedNot specified[4]
Modulation of Key Signaling Pathways

This compound exerts its biological effects by modulating several critical signaling pathways, including MAPK/AP-1, NF-κB, Nrf2, and Wnt/β-catenin.

In the context of skin aging, TCQA has been shown to inhibit the UVB-induced activation of the MAPK/AP-1 and NF-κB signaling pathways in HaCaT keratinocytes.[1] This inhibition leads to a downstream reduction in the expression of matrix metalloproteinase-1 (MMP-1), an enzyme responsible for collagen degradation.

G UVB UVB Irradiation ROS Increased ROS UVB->ROS MAPK MAPK Activation (ERK, p38, JNK) ROS->MAPK AP1 AP-1 Activation (c-Fos, c-Jun) MAPK->AP1 NFkB NF-κB Activation (p65, IκBα) MAPK->NFkB MMP1 MMP-1 Expression AP1->MMP1 NFkB->MMP1 Collagen_Deg Collagen Degradation & Wrinkle Formation MMP1->Collagen_Deg TCQA This compound TCQA->MAPK Inhibits TCQA->NFkB Inhibits

Caption: Inhibition of UVB-induced skin aging pathways by TCQA.

Quantitative analysis of NF-κB activation using a luciferase reporter assay demonstrated that TCQA significantly reduces TNF-α/IFN-γ-induced NF-κB activity in a dose-dependent manner.[5]

Cell LineStimulantConcentration of TCQA% Reduction of NF-κB Luciferase ActivityReference
HaCaTTNF-α/IFN-γ5 µM12%[5]
HaCaTTNF-α/IFN-γ10 µM11%[5]
HaCaTTNF-α/IFN-γ20 µM33%[5]

TCQA is a potent activator of the Nrf2 signaling pathway, a critical regulator of cellular antioxidant responses.[1] Activation of Nrf2 leads to the transcription of a battery of antioxidant and cytoprotective genes.

G cluster_0 TCQA This compound Keap1_Nrf2 Keap1-Nrf2 Complex TCQA->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Nrf2->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection

Caption: Activation of the Nrf2 antioxidant pathway by TCQA.

In an Nrf2-ARE reporter assay using HaCaT cells, TCQA demonstrated a significant dose-dependent increase in Nrf2 activity.[1]

Cell LineConcentration of TCQA% Increase in Nrf2-ARE Luciferase ActivityReference
HaCaT5 µM25%[1]
HaCaT10 µM35%[1]
HaCaT20 µM54%[1]

The Wnt/β-catenin signaling pathway is crucial for tissue regeneration and development, including hair follicle morphogenesis. TCQA has been shown to activate this pathway, promoting hair growth.[6][7]

G TCQA This compound Wnt_Pathway Wnt Signaling Pathway TCQA->Wnt_Pathway Activates Beta_Catenin β-catenin Stabilization & Nuclear Translocation Wnt_Pathway->Beta_Catenin Gene_Expression Target Gene Expression (e.g., for hair growth) Beta_Catenin->Gene_Expression Hair_Growth Anagen Induction & Hair Growth Gene_Expression->Hair_Growth

Caption: Activation of the Wnt/β-catenin pathway by TCQA for hair growth.

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to characterize the biological activities of this compound.

Isolation of this compound from Nymphoides peltata
  • Extraction: Dried and powdered roots of N. peltata are extracted with methanol.[5]

  • Fractionation: The methanol extract is suspended in water and sequentially partitioned with n-hexane, ethyl acetate, and n-butanol.[5]

  • Chromatographic Purification: The ethyl acetate fraction, typically enriched with TCQA, is subjected to column chromatography on silica gel, followed by further purification using techniques like preparative HPLC to yield pure this compound.[5]

NF-κB Luciferase Reporter Assay
  • Cell Culture and Transfection: HaCaT cells are cultured in appropriate media and transfected with a pNF-κB-Luc reporter plasmid and a control plasmid (e.g., pRL-SV40 for normalization).[5]

  • Treatment: After transfection, cells are pre-treated with varying concentrations of TCQA for a specified period (e.g., 1 hour) before stimulation with an inflammatory agent like TNF-α/IFN-γ.[5]

  • Luciferase Assay: Cell lysates are collected, and luciferase activity is measured using a luminometer. The firefly luciferase activity (from the NF-κB reporter) is normalized to the Renilla luciferase activity (from the control plasmid).[5]

Nrf2-ARE Luciferase Reporter Assay
  • Cell Culture and Transfection: HaCaT cells are transfected with a pNrf2-ARE-Luc reporter plasmid and a control plasmid.[1]

  • Treatment: Transfected cells are treated with different concentrations of TCQA for a defined period (e.g., 24 hours).[1]

  • Luciferase Assay: Luciferase activity is measured and normalized as described for the NF-κB assay.[1]

Conclusion and Future Directions

This compound is a promising natural compound with a remarkable spectrum of biological activities. Its ability to modulate key signaling pathways involved in inflammation, oxidative stress, and tissue regeneration positions it as a strong candidate for the development of novel therapeutics for a range of diseases, including neurodegenerative disorders, inflammatory skin conditions, and alopecia. While its natural availability is a significant advantage, the development of a robust and scalable synthetic route is crucial to unlock its full therapeutic potential. Future research should focus on elucidating the detailed molecular interactions of TCQA with its targets, conducting comprehensive preclinical and clinical studies to evaluate its efficacy and safety, and optimizing its pharmacokinetic properties through medicinal chemistry efforts. The in-depth understanding of its mechanisms of action, as outlined in this guide, provides a solid foundation for these future endeavors.

References

An In-depth Technical Guide to the Physicochemical Properties of 3,4,5-Tricaffeoylquinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Tricaffeoylquinic acid (TCQA) is a polyphenolic compound belonging to the chlorogenic acid family. It is an ester formed from three molecules of caffeic acid and one molecule of quinic acid.[1] Found in various plant species, TCQA has garnered significant interest within the scientific community for its potent antioxidant, anti-inflammatory, and neuroprotective properties.[1][2] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its analysis, and a review of its engagement with key cellular signaling pathways.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior in biological systems and are critical for drug development and formulation. The known properties of this compound are summarized below.

General and Chemical Properties

A compilation of the general and chemical identification data for this compound is presented in Table 1.

PropertyValueReference(s)
IUPAC Name (3R,5R)-3,4,5-tris[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1-hydroxycyclohexane-1-carboxylic acid[2][3]
Synonyms 3,4,5-tri-O-caffeoylquinic acid, 3,4,5-triCQA[3]
CAS Number 86632-03-3[2][3]
Molecular Formula C₃₄H₃₀O₁₅[2][3]
Molecular Weight 678.6 g/mol [2][3]
Appearance Powder[]
Physical and Spectroscopic Properties

The physical and spectroscopic data for this compound are crucial for its identification, characterization, and quantification. These properties are summarized in Table 2.

PropertyValueReference(s)
Melting Point Data not available in the searched literature.
Solubility Soluble in Dimethyl Sulfoxide (DMSO).[2][5]
pKa Data not available in the searched literature.
UV-Vis λmax A maximum absorption wavelength (λmax) of 327 nm is utilized for HPLC detection. Caffeic acid and its derivatives typically show absorption maxima between 290 nm and 330 nm.[][6]
Mass Spectrometry Exact Mass: 678.1585. The [M-H]⁻ precursor ion is observed at m/z 677.[2][7]

1H and 13C NMR Data: Detailed tabulated 1H and 13C NMR spectral data with chemical shifts and coupling constants for this compound are not fully available in the reviewed literature. However, data for the parent compounds, caffeic acid and quinic acid, as well as related dicaffeoylquinic acid isomers, can be used for spectral interpretation.[8][9]

Experimental Protocols

This section outlines the methodologies for the purification and analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Purification and Analysis

A common method for the purification and analysis of this compound is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[][10]

Workflow for HPLC Analysis:

HPLC Analysis Workflow cluster_hplc HPLC Instrumentation prep Sample Preparation (e.g., extraction from plant material) filter Filtration (0.22 µm syringe filter) prep->filter hplc HPLC System filter->hplc column C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) mobile_phase Mobile Phase (e.g., Methanol and 0.5% Phosphoric Acid in Water) detection DAD Detector (λ = 327 nm) analysis Data Analysis (Quantification and Purity Assessment) detection->analysis

Figure 1: General workflow for the HPLC analysis of this compound.

Detailed HPLC Method:

  • Column: C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).[]

  • Mobile Phase: A gradient of methanol (Solvent A) and 0.5% aqueous phosphoric acid (Solvent B).[]

    • Gradient Program: 0–10 min, 10%–20% A; 10–20 min, 20%–40% A; 20–50 min, 40%–50% A.[]

  • Flow Rate: 0.8 mL/min.[]

  • Column Temperature: 25 °C.[]

  • Detection: Diode Array Detector (DAD) at 327 nm.[]

  • Injection Volume: 10 µL.[11]

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the identification and structural elucidation of this compound.

Experimental Parameters for LC-MS:

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode.[7]

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.

  • Fragmentation: Collision-Induced Dissociation (CID) can be used to obtain fragment ions for structural confirmation.

Biological Activity and Signaling Pathways

This compound has been shown to modulate several key signaling pathways involved in inflammation, oxidative stress, and cell growth.

Inhibition of NF-κB and Akt Signaling Pathways

In keratinocytes, this compound has been demonstrated to inhibit the production of inflammatory mediators stimulated by tumor necrosis factor-alpha (TNF-α) by suppressing the Akt and NF-κB pathways.[12]

Inhibition of NF-κB and Akt Signaling by TCQA TNFa TNF-α TNFR TNFR TNFa->TNFR Akt Akt TNFR->Akt IKK IKK TNFR->IKK TCQA This compound TCQA->Akt TCQA->IKK Akt->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Inflammation Inflammatory Mediators Nucleus->Inflammation Gene Transcription

Figure 2: TCQA inhibits TNF-α-induced inflammation via Akt and NF-κB.

Modulation of MAPK/AP-1 and Nrf2 Signaling in Skin

This compound exhibits anti-wrinkle effects by modulating the MAPK/AP-1 and Nrf2 signaling pathways in skin cells exposed to UVB radiation.[8] It can activate the Nrf2/HO-1 pathway, a key antioxidant response element, and inhibit the MAPK/AP-1 pathway, which is involved in collagen degradation.

Modulation of Skin Aging Pathways by TCQA UVB UVB Radiation ROS ROS UVB->ROS Nrf2 Nrf2 ROS->Nrf2 MAPK MAPK ROS->MAPK TCQA This compound TCQA->Nrf2 TCQA->MAPK HO1 HO-1 Nrf2->HO1 Antioxidant Antioxidant Response HO1->Antioxidant AP1 AP-1 MAPK->AP1 MMP1 MMP-1 AP1->MMP1 Collagen_degradation Collagen Degradation MMP1->Collagen_degradation

Figure 3: TCQA's dual role in skin protection against UVB damage.

Activation of Wnt/β-catenin Signaling in Hair Growth

Studies have shown that this compound can promote hair growth by activating the Wnt/β-catenin signaling pathway, which is crucial for hair follicle development and the anagen (growth) phase of the hair cycle.

Activation of Wnt/β-catenin Pathway by TCQA TCQA This compound Wnt Wnt Signaling TCQA->Wnt GSK3b GSK-3β Wnt->GSK3b bCatenin_destruction β-catenin Destruction Complex GSK3b->bCatenin_destruction bCatenin β-catenin bCatenin_destruction->bCatenin Degradation Nucleus Nucleus bCatenin->Nucleus Gene_transcription Gene Transcription Nucleus->Gene_transcription Hair_growth Hair Growth Promotion Gene_transcription->Hair_growth

Figure 4: TCQA promotes hair growth via the Wnt/β-catenin pathway.

Conclusion

This compound is a promising natural compound with a range of biological activities relevant to the pharmaceutical and cosmetic industries. This guide has summarized its key physicochemical properties, provided detailed analytical protocols, and illustrated its interactions with important cellular signaling pathways. Further research to determine its precise melting point and pKa, along with the full characterization of its NMR and UV-Vis spectra, will be invaluable for its future development and application.

References

A Comprehensive Technical Review of 3,4,5-Tricaffeoylquinic Acid: From Molecular Mechanisms to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4,5-Tricaffeoylquinic acid (TCQA), a polyphenolic compound belonging to the caffeoylquinic acid family, has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides an in-depth review of the current literature on TCQA, focusing on its chemical properties, multifaceted pharmacological effects, and the underlying molecular mechanisms of action. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes complex signaling pathways to serve as a comprehensive resource for researchers in pharmacology, medicinal chemistry, and drug development.

Introduction

This compound is a natural compound characterized by a quinic acid core esterified with three caffeic acid moieties at positions 3, 4, and 5.[1] Its chemical structure contributes to its potent biological properties, which are often attributed to the presence of multiple catechol groups.[2] Found in various plant species, TCQA has demonstrated a broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, anti-wrinkle, hair growth-promoting, and antiviral effects.[3][4] This review aims to consolidate the current understanding of TCQA's bioactivity and its mechanisms of action.

Chemical Properties

PropertyValueReference
IUPAC Name (3R,5R)-3,4,5-tris{[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy}-1-hydroxycyclohexane-1-carboxylic acid[3]
Molecular Formula C34H30O15[3]
Molecular Weight 678.6 g/mol [3]
Synonyms 3,4,5-tri-O-caffeoylquinic acid, TCQA, 3,4,5-triCQA[3]
Solubility Soluble in DMSO[3]

Biological Activities and Mechanisms of Action

This compound exerts its biological effects through the modulation of various signaling pathways. The following sections detail its key activities and the associated molecular mechanisms.

Antioxidant and Anti-inflammatory Activity

TCQA is a potent antioxidant that can mitigate cellular oxidative stress.[3] Its anti-inflammatory properties are well-documented and are largely mediated through the inhibition of pro-inflammatory signaling pathways.

Signaling Pathways:

  • Nrf2/ARE Pathway: TCQA activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[2] Under oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).[2]

  • NF-κB Pathway: TCQA inhibits the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation.[3][5] It prevents the phosphorylation of IκBα, thereby blocking the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory cytokines and chemokines.[4]

  • MAPK Pathway: TCQA has been shown to suppress the phosphorylation of mitogen-activated protein kinases (MAPKs), including ERK, JNK, and p38, which are involved in inflammatory responses.[2]

  • Akt Pathway: TCQA can inhibit the Akt signaling pathway, which is implicated in inflammatory processes.[5][6]

Antioxidant_Anti_inflammatory_Pathway cluster_stimulus Stimulus cluster_TCQA Intervention cluster_pathways Signaling Pathways cluster_nrf2 Nrf2 Pathway cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway Oxidative_Stress Oxidative Stress (e.g., UVB, ROS) Keap1 Keap1 Oxidative_Stress->Keap1 Inactivates Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Inflammatory_Stimuli->IKK MAPK MAPKs (ERK, JNK, p38) Inflammatory_Stimuli->MAPK TCQA This compound Nrf2 Nrf2 TCQA->Nrf2 Activates TCQA->IKK Inhibits TCQA->MAPK Inhibits Keap1->Nrf2 ARE ARE Nrf2->ARE HO1 HO-1 (Antioxidant Enzymes) ARE->HO1 Expression Antioxidant Defense Antioxidant Defense HO1->Antioxidant Defense IκBα IκBα IKK->IκBα P NFκB NF-κB IκBα->NFκB NFκB_nucleus NF-κB (nucleus) NFκB->NFκB_nucleus Translocation Proinflammatory_genes Pro-inflammatory Genes (IL-1β, IL-8, etc.) NFκB_nucleus->Proinflammatory_genes Transcription Inflammation Inflammation Proinflammatory_genes->Inflammation AP1 AP-1 MAPK->AP1 MMP1 MMP-1 AP1->MMP1 Expression Collagen Degradation Collagen Degradation MMP1->Collagen Degradation

Caption: TCQA's antioxidant and anti-inflammatory mechanisms.

Quantitative Data: Anti-inflammatory Activity

TargetCell LineInducerEffectConcentrationReference
Cytokine Production (IL-1β, IL-8)Human KeratinocytesTNF-αInhibition0-50 µM[4]
Chemokine Production (CCL17, CCL27)Human KeratinocytesTNF-αInhibitionNot specified[7]
Inflammatory Mediator ProductionHuman KeratinocytesLPSInhibitionNot specified[8]
Neuroprotective Effects

TCQA has demonstrated significant neuroprotective properties, suggesting its potential in the management of neurodegenerative diseases.

Signaling Pathways:

  • Energy Metabolism: TCQA has been shown to upregulate glycolytic enzymes such as phosphoglycerate mutase 1 (PGAM1) and glyceraldehyde-3-phosphate dehydrogenase (G3PDH), leading to increased ATP production in neuronal cells.[9] This enhancement of energy metabolism may contribute to its neuroprotective effects against Aβ-induced toxicity.[9]

  • Adult Neurogenesis: Studies have indicated that TCQA can induce adult neurogenesis and improve cognitive functions in aging models by enhancing learning and memory.[3][10]

  • BMP Signaling: In human neural stem cells, TCQA has been observed to induce neuronal differentiation and bone morphogenetic protein (BMP) signaling.[10]

Neuroprotective_Pathway cluster_stimulus Pathological Condition cluster_TCQA Intervention cluster_cellular_effects Cellular Effects cluster_energy Energy Metabolism cluster_neurogenesis Neurogenesis & Differentiation Abeta Amyloid-β (Aβ) Cell_Death Neuronal Cell Death Abeta->Cell_Death Induces TCQA This compound Glycolytic_Enzymes Glycolytic Enzymes (PGAM1, G3PDH) TCQA->Glycolytic_Enzymes Upregulates hNSCs Human Neural Stem Cells TCQA->hNSCs Promotes Differentiation ATP ATP Production Glycolytic_Enzymes->ATP Increases Neuroprotection Neuroprotection ATP->Neuroprotection BMP BMP Signaling hNSCs->BMP Induces Neurogenesis Adult Neurogenesis BMP->Neurogenesis Cognitive Improvement Cognitive Improvement Neurogenesis->Cognitive Improvement

Caption: Neuroprotective mechanisms of TCQA.

Quantitative Data: Neuroprotective Activity

ActivityModelEffectConcentration/DoseReference
Cognitive EnhancementSenescence-accelerated mouse prone 8 (SAMP8)Improved cognitive performance5 mg/kg for 30 days[10]
NeuroprotectionSH-SY5Y cellsAttenuated Aβ-induced cytotoxicityNot specified[11]
Hair Growth Promotion

TCQA has been shown to promote hair growth by activating the Wnt/β-catenin signaling pathway, which is crucial for hair follicle development and the anagen (growth) phase of the hair cycle.[4]

Signaling Pathway:

  • Wnt/β-catenin Pathway: TCQA upregulates the expression of β-catenin in dermal papilla cells, a key component of the Wnt signaling pathway.[4] This leads to the initiation and prolongation of the anagen phase of the hair cycle.[4]

Hair_Growth_Pathway TCQA This compound DPC Dermal Papilla Cells TCQA->DPC Acts on Wnt Wnt Signaling DPC->Wnt Activates β_catenin β-catenin Wnt->β_catenin Upregulates Anagen Anagen Phase (Hair Growth) β_catenin->Anagen Promotes

Caption: TCQA promotes hair growth via the Wnt/β-catenin pathway.

Antiviral Activity

TCQA has demonstrated promising antiviral activity against various viruses, including Human Immunodeficiency Virus (HIV) and Influenza A Virus (IAV).

Mechanism of Action:

  • Anti-HIV Activity: TCQA inhibits HIV-1 integrase, an essential enzyme for viral replication.

  • Anti-Influenza Activity: TCQA has been shown to attenuate IAV-induced inflammation by modulating the Toll-like receptor 3/7 (TLR3/7) signaling pathway.[12]

Quantitative Data: Antiviral Activity

VirusTarget/AssayIC50Reference
HIV-1Integrase Inhibition0.063 µMNot specified in provided context
HIV-1Anti-HIV activity in MT-2 cells1.15 µMNot specified in provided context

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature on this compound.

Nrf2-ARE Luciferase Reporter Assay

Objective: To determine the ability of TCQA to activate the Nrf2 antioxidant pathway.

Methodology:

  • Cell Culture: HaCaT cells stably transfected with an Antioxidant Response Element (ARE)-luciferase reporter construct are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.[2]

  • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of TCQA for a specified period (e.g., 24 hours).

  • Luciferase Assay: After treatment, cells are lysed, and luciferase activity is measured using a luminometer according to the manufacturer's instructions (e.g., Promega Luciferase Assay System).[2]

  • Data Analysis: Luciferase activity is normalized to total protein concentration or a co-transfected control plasmid (e.g., β-galactosidase). The fold induction of luciferase activity relative to untreated control cells is calculated.

Nrf2_ARE_Assay_Workflow A 1. Seed HaCaT-ARE-luciferase reporter cells B 2. Treat with TCQA A->B C 3. Incubate B->C D 4. Lyse cells C->D E 5. Add luciferase substrate D->E F 6. Measure luminescence E->F G 7. Analyze data (Fold induction) F->G

Caption: Workflow for the Nrf2-ARE Luciferase Reporter Assay.

Western Blot Analysis of MAPK Phosphorylation

Objective: To assess the effect of TCQA on the phosphorylation of MAPK signaling proteins (ERK, JNK, p38).

Methodology:

  • Cell Culture and Treatment: HaCaT cells are cultured and treated with TCQA for a specific duration, followed by stimulation with an inducer such as UVB radiation.[2]

  • Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of ERK, JNK, and p38, as well as antibodies for the total forms of these proteins as loading controls.

  • Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: The intensity of the bands is quantified using image analysis software, and the ratio of phosphorylated to total protein is calculated.

NF-κB Activation Assay

Objective: To evaluate the inhibitory effect of TCQA on NF-κB activation.

Methodology:

  • Cell Culture and Treatment: Human keratinocytes are cultured and pre-treated with TCQA before stimulation with an inflammatory agent like TNF-α.[7]

  • Nuclear and Cytoplasmic Fractionation: Nuclear and cytoplasmic extracts are prepared from the treated cells.

  • Western Blot for Nuclear Translocation: The nuclear extracts are subjected to Western blot analysis using an antibody against the p65 subunit of NF-κB to assess its translocation to the nucleus. Histone H1 or Lamin B1 can be used as a nuclear loading control.

  • Immunofluorescence: Alternatively, cells grown on coverslips are fixed, permeabilized, and stained with an anti-p65 antibody followed by a fluorescently labeled secondary antibody. The subcellular localization of NF-κB p65 is visualized by fluorescence microscopy.

  • Reporter Gene Assay: Cells can be transfected with an NF-κB-responsive luciferase reporter plasmid. Following treatment and stimulation, luciferase activity is measured as an indicator of NF-κB transcriptional activity.

Conclusion

This compound is a promising natural compound with a wide array of therapeutic properties. Its ability to modulate multiple key signaling pathways involved in oxidative stress, inflammation, neuroprotection, and other cellular processes underscores its potential for the development of novel therapeutics. This technical guide provides a consolidated resource of the current knowledge on TCQA, which can aid researchers and drug development professionals in further exploring its pharmacological potential and translating these findings into clinical applications. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic profiles and to evaluate its efficacy and safety in preclinical and clinical studies.

References

Introduction to Caffeoylquinic Acids (CQAs)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Caffeoylquinic Acids

Caffeoylquinic acids (CQAs) are a significant class of polyphenolic compounds, specifically esters formed between caffeic acid and quinic acid.[1][2] These specialized plant metabolites are derived from the phenylpropanoid pathway and play a crucial role in plant defense mechanisms against various biotic and abiotic stresses.[1][3] In human health, CQAs have garnered substantial interest from researchers, scientists, and drug development professionals due to their wide range of therapeutic properties, most notably their antioxidant and anti-inflammatory effects.[1][4]

The nomenclature of CQAs has historically been a source of confusion. For instance, the term "chlorogenic acid" was traditionally used to refer to 3-O-caffeoylquinic acid (3-CQA). However, following a 1976 IUPAC revision, this term was reassigned to the more abundant 5-O-caffeoylquinic acid (5-CQA).[2] To ensure clarity, this guide will utilize systematic naming conventions. CQAs are consumed in milligram-to-gram quantities through dietary sources like coffee, fruits, and vegetables, and their diverse biological activities position them as promising candidates for pharmaceutical development.[1][5]

Chemical Structure and Isomerism

The fundamental structure of a CQA consists of a caffeic acid moiety attached to a quinic acid backbone via an ester linkage. The diversity within the CQA family arises from the number of caffeoyl groups attached and their specific positions on the quinic acid ring. Quinic acid offers four potential acylation positions (1, 3, 4, and 5), leading to a wide array of isomers.[2]

CQAs are categorized based on the number of caffeoyl residues:

  • Mono-caffeoylquinic acids (monoCQAs): Contain one caffeoyl group.

  • Di-caffeoylquinic acids (diCQAs): Contain two caffeoyl groups.

  • Tri-caffeoylquinic acids (triCQAs): Contain three caffeoyl groups.

  • Tetra-caffeoylquinic acids (tetraCQAs): Contain four caffeoyl groups.

The positional isomerism significantly influences the biological activity and potency of these compounds.[1]

Table 1: Common Caffeoylquinic Acid Isomers and Nomenclature

Systematic Name (IUPAC)AbbreviationCommon/Trivial NameCAS Number
3-O-Caffeoylquinic acid3-CQANeochlorogenic acid905-99-7
4-O-Caffeoylquinic acid4-CQACryptochlorogenic acid906-33-2
5-O-Caffeoylquinic acid5-CQAChlorogenic acid327-97-9
3,4-Di-O-caffeoylquinic acid3,4-diCQAIsochlorogenic acid B14534-61-3
3,5-Di-O-caffeoylquinic acid3,5-diCQAIsochlorogenic acid A2450-53-5
4,5-Di-O-caffeoylquinic acid4,5-diCQAIsochlorogenic acid C57378-72-0

Biosynthesis of Caffeoylquinic Acids

CQAs are synthesized in plants through the phenylpropanoid pathway, which begins with the amino acid L-phenylalanine.[2] The initial steps involve the conversion of L-phenylalanine to p-coumaroyl-CoA, a key intermediate. This process is catalyzed by a sequence of three enzymes: Phenylalanine ammonia-lyase (PAL), Cinnamate 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL).[1][2]

From p-coumaroyl-CoA, the pathway diverges to form 5-CQA, the most common CQA, which then serves as a precursor for other isomers and more complex CQAs.[2] The primary routes involve two key acyltransferase enzymes:

  • HQT Route: Hydroxycinnamoyl-CoA:quinate hydroxycinnamoyltransferase (HQT) catalyzes the direct transfer of the p-coumaroyl group from p-coumaroyl-CoA to quinic acid, forming p-coumaroyl quinate. This is then hydroxylated by p-coumaroyl-shikimic acid/quinic acid 3'-hydroxylase (C3'H) to produce 5-CQA.[2][6]

  • HCT Route: Hydroxycinnamoyl-CoA:shikimate hydroxycinnamoyltransferase (HCT) transfers the p-coumaroyl group to shikimate, which is then hydroxylated by C3'H to form caffeoyl shikimate. HCT subsequently catalyzes the formation of caffeoyl-CoA, which is finally conjugated with quinate by HQT to yield 5-CQA.[2][6]

DiCQA isomers, such as 3,5-diCQA, can be formed from monoCQAs through a second acylation step catalyzed by enzymes like HQT, using either caffeoyl-CoA or another monoCQA molecule as the acyl donor.[1]

CQA_Biosynthesis Biosynthesis Pathway of 5-O-Caffeoylquinic Acid (5-CQA) Phe L-Phenylalanine PAL PAL Phe->PAL Cin Cinnamic Acid C4H C4H Cin->C4H Cou p-Coumaric Acid CL4 4CL Cou->CL4 CouCoA p-Coumaroyl-CoA HQT1 HQT CouCoA->HQT1 HCT1 HCT CouCoA->HCT1 pCouQui p-Coumaroyl Quinate C3H1 C3'H pCouQui->C3H1 CQA5 5-O-Caffeoylquinic Acid (5-CQA) pCouShi p-Coumaroyl Shikimate C3H2 C3'H pCouShi->C3H2 CafShi Caffeoyl Shikimate HCT2 HCT CafShi->HCT2 CafCoA Caffeoyl-CoA HQT2 HQT CafCoA->HQT2 Qui Quinic Acid Qui->HQT1 Qui->HQT2 Shi Shikimic Acid Shi->HCT1 PAL->Cin C4H->Cou CL4->CouCoA HQT1->pCouQui C3H1->CQA5 HCT1->pCouShi C3H2->CafShi HCT2->CafCoA HQT2->CQA5

Caption: Biosynthesis of 5-O-caffeoylquinic acid via the HQT and HCT routes.

Natural Occurrence and Quantitative Data

CQAs are widely distributed throughout the plant kingdom and are particularly abundant in certain foods and medicinal herbs. Coffee beans are one of the richest dietary sources of CQAs, with green coffee beans containing significantly higher levels than roasted beans, as the roasting process degrades these compounds.[7][8]

Table 2: Caffeoylquinic Acid Content in Selected Plant Sources

Plant SourcePlant PartMajor CQA(s)Concentration (mg/g dry weight unless specified)Reference(s)
Coffea arabica (Geisha)Green BeansTotal CGAs63.4 mg/g[7]
Coffea arabica (Laurina)Green Beans5-CQA~35 mg/g (Calculated from 3.5%)[9]
Coffea arabica (Arara)Green Beans5-CQA~45 mg/g (Calculated from 4.5%)[9]
Cynara cardunculus (Artichoke)Leaves5-CQA, 1,5-diCQANot specified, but a major source[10]
Ipomoea batatas (Sweet Potato)Leaves3,5-diCQA, 5-CQANot specified, but a major source[1]
Lonicera japonica (Honeysuckle)Flower Buds3-CQA, 4-CQA, 5-CQAHigh concentrations, used as commercial source[11]
Vallaris glabraLeaves3-CQA, 4-CQA, 5-CQA5-CQA: ~2x higher than L. japonica flowers; 3-CQA & 4-CQA: ~16x higher[11]
Forced Chicory RootsRoots5-CQA4.95 ± 0.48 mg/g[12]
Forced Chicory RootsRoots3,5-diCQA5.41 ± 0.79 mg/g[12]

Experimental Protocols: Extraction, Isolation, and Analysis

The accurate study of CQAs requires robust and validated methodologies for their extraction from plant matrices, followed by purification and quantification.

General Extraction Protocol

A common method for extracting CQAs from plant material involves solvent extraction. Accelerated Solvent Extraction (ASE) is a green technique noted for its efficiency.

  • Objective: To extract CQAs from a dried, powdered plant matrix.

  • Apparatus: Accelerated Solvent Extractor (ASE) system, grinder, filter paper, collection vials.

  • Reagents: Ethanol, deionized water, nitrogen gas.

  • Methodology:

    • Sample Preparation: Lyophilize the plant material and grind it into a fine, homogenous powder.

    • Cell Loading: Mix approximately 0.5 g of the dried powder with an inert material like diatomaceous earth and load it into an ASE extraction cell.

    • Extraction Parameters: Place the cell into the ASE system. Set the extraction parameters based on optimization studies. For example, for chicory roots, optimal conditions for 5-CQA and 3,5-diCQA were found to be a temperature between 95-107°C and an ethanol/water mixture of 46-57%.[12]

    • Extraction Cycle: Perform a static extraction cycle (e.g., 10 minutes), followed by flushing the cell with fresh solvent and purging with nitrogen gas to collect the extract.

    • Sample Collection: Collect the extract in a vial. The extract can then be concentrated under vacuum and stored at -20°C prior to analysis.[13]

Isolation and Purification Workflow

For isolating specific CQA isomers for structural elucidation or bioactivity screening, a multi-step chromatographic approach is typically employed.

  • Objective: To isolate pure CQA compounds from a crude extract.

  • Apparatus: Rotary evaporator, column chromatography setup, preparative HPLC system.

  • Reagents: Crude plant extract, silica gel, Sephadex LH-20, methanol, acetic acid, water, and other appropriate solvents.

  • Methodology:

    • Crude Fractionation: Subject the crude extract to column chromatography over silica gel, eluting with a gradient of solvents (e.g., chloroform-methanol) to separate compounds based on polarity.

    • Size Exclusion Chromatography: Further purify the resulting fractions using a Sephadex LH-20 column with an appropriate solvent (e.g., methanol) to separate compounds based on size.

    • Preparative HPLC: Achieve final purification of individual CQAs using a preparative reverse-phase HPLC system. An exemplary mobile phase could be methanol/aqueous acetic acid (e.g., 15:85, v/v) at a controlled pH (e.g., 4.5).[14]

    • Compound Identification: Collect the purified fractions and verify their identity and purity using analytical HPLC-MS and NMR spectroscopy.

Analytical Quantification Protocol (HPLC-DAD)

HPLC coupled with a Diode Array Detector (DAD) is the standard method for quantifying known CQAs in extracts.

  • Objective: To identify and quantify specific CQAs in an extract.

  • Apparatus: Analytical HPLC system with a DAD, C18 reverse-phase column (e.g., 4.6 × 250 mm).

  • Reagents: HPLC-grade methanol, HPLC-grade water, formic or acetic acid, certified CQA standards (e.g., 3-CQA, 4-CQA, 5-CQA).

  • Methodology:

    • Sample Preparation: Dilute the extract to an appropriate concentration with the mobile phase and filter through a 0.45 µm syringe filter.

    • Standard Preparation: Prepare a series of calibration standards of known concentrations for each CQA to be quantified.

    • Chromatographic Conditions:

      • Column: C18 reverse-phase column.

      • Mobile Phase: A gradient elution is typically used, for example, starting with a high percentage of aqueous acid (e.g., 0.1% formic acid in water) and increasing the percentage of organic solvent (e.g., methanol or acetonitrile) over time.[9][11]

      • Flow Rate: e.g., 1.0 mL/min.

      • Detection: Monitor at a wavelength where CQAs have maximum absorbance, typically around 325-330 nm.

    • Data Analysis: Identify CQAs in the sample by comparing their retention times to those of the certified standards. Quantify the compounds by creating a calibration curve (peak area vs. concentration) from the standards and interpolating the peak areas of the sample.

CQA_Workflow General Experimental Workflow for CQA Analysis Start Plant Material (e.g., Leaves, Beans) Prep Sample Preparation (Drying, Grinding) Start->Prep Extract Extraction (e.g., ASE, Maceration) Prep->Extract Crude Crude Extract Extract->Crude Quant Quantitative Analysis Crude->Quant Isolate Isolation & Purification Crude->Isolate HPLC Analytical HPLC-DAD/MS Quant->HPLC Data Concentration Data HPLC->Data CC Column Chromatography (Silica, Sephadex) Isolate->CC Prep_HPLC Preparative HPLC CC->Prep_HPLC Pure Pure CQA Isomers Prep_HPLC->Pure Elucidate Structure Elucidation (NMR, HRMS) Pure->Elucidate Bioassay Bioactivity Screening Pure->Bioassay

Caption: Workflow for CQA extraction, quantitative analysis, and purification.

Biological Activities and Mechanisms of Action

CQAs exhibit a remarkable spectrum of pharmacological activities, making them subjects of intense research for drug development.[4][5][15]

Antioxidant Activity

The potent antioxidant capacity of CQAs is a cornerstone of their biological effects. This activity is largely attributed to the catechol (1,2-dihydroxybenzene) structure in the caffeic acid moiety.[16]

  • Mechanisms:

    • Direct Radical Scavenging: CQAs can directly neutralize free radicals like hydroperoxyl radicals (HOO•) through mechanisms such as Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[17][18][19]

    • Metal Ion Chelation: They can chelate pro-oxidant metal ions like Fe²⁺, preventing them from participating in the Fenton reaction, which generates highly reactive hydroxyl radicals.[16][20]

    • Indirect Antioxidant Effects: CQAs can activate the Keap1/Nrf2 signaling pathway. Under oxidative stress, CQAs promote the dissociation of the transcription factor Nrf2 from its inhibitor Keap1. Nrf2 then translocates to the nucleus, inducing the expression of Phase II detoxifying and antioxidant enzymes (e.g., Heme Oxygenase-1, Glutathione S-transferase), thereby enhancing cellular antioxidant defenses.[1][3][21]

Nrf2_Pathway Antioxidant Mechanism: Nrf2 Pathway Activation by CQAs cluster_0 Cytoplasm cluster_1 Nucleus CQA CQA Keap1_Nrf2 Keap1-Nrf2 Complex CQA->Keap1_Nrf2 induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces Keap1 Keap1 (Modified) Keap1_Nrf2->Keap1 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Ub Ubiquitination & Degradation Keap1_Nrf2->Ub Basal State Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Genes Antioxidant Gene Expression (HO-1, GSTs, etc.) ARE->Genes activates Response Enhanced Cellular Antioxidant Defense Genes->Response

Caption: CQAs promote Nrf2 translocation to activate antioxidant gene expression.

Anti-inflammatory Activity

CQAs exert significant anti-inflammatory effects by modulating key inflammatory pathways.

  • Mechanisms:

    • Inhibition of Pro-inflammatory Mediators: CQAs can suppress the production of nitric oxide (NO), prostaglandin E₂ (PGE₂), and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[2][22]

    • Enzyme Downregulation: They inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for producing NO and prostaglandins, respectively.[22][23]

    • Signaling Pathway Modulation: A primary mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In response to inflammatory stimuli like lipopolysaccharide (LPS), CQAs can prevent the degradation of the inhibitor of κB (IκB), which in turn blocks the translocation of the p65 subunit of NF-κB to the nucleus. This prevents the transcription of numerous pro-inflammatory genes.[2][22][23] CQAs also suppress the activation of Mitogen-Activated Protein Kinase (MAPK) pathways.[22]

NFkB_Pathway Anti-inflammatory Mechanism: NF-κB Pathway Inhibition by CQAs cluster_0 Cytoplasm cluster_1 Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 activates IKK IKK Complex TLR4->IKK activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB IkB IκB IkB_NFkB->IkB degrades IκB NFkB NF-κB (p65) IkB_NFkB->NFkB releases NFkB_nuc NF-κB (p65) NFkB->NFkB_nuc Translocation Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) NFkB_nuc->Genes activates Response Inflammatory Response Genes->Response CQA CQA CQA->IKK inhibits CQA->IkB_NFkB prevents IκB degradation

Caption: CQAs inhibit the inflammatory response by blocking NF-κB activation.

Neuroprotective Activity

CQAs have demonstrated significant potential in protecting neuronal cells from damage, a key factor in neurodegenerative diseases like Alzheimer's and Parkinson's.[24][25]

  • Mechanisms:

    • Anti-amyloid Beta (Aβ) Effects: CQAs can interfere with the aggregation of Aβ peptides, a hallmark of Alzheimer's disease, and protect neuronal cells from Aβ-induced toxicity.[26][27] Dietary 5-CQA has been shown to reduce Aβ plaques in the hippocampus of transgenic mice.[26]

    • Reduction of Oxidative Stress: CQAs protect neuronal cells (e.g., SH-SY5Y, PC-12) from oxidative stress-induced injury and cell death caused by agents like H₂O₂ and Aβ.[25][27][28]

    • Energy Metabolism Modulation: 3,5-diCQA has been shown to improve spatial learning and memory in mice by upregulating the expression of phosphoglycerate kinase-1 (PGK1), a key glycolytic enzyme, thereby increasing intracellular ATP levels.[24]

Antiviral Activity

Several CQAs have been identified as potent antiviral agents, acting on various stages of the viral replication cycle.[29]

  • Mechanisms and Targets:

    • Influenza Virus: CQAs can inhibit the neuraminidase (NA) enzyme of the influenza virus, which is crucial for the release of new virions from infected cells.[30][31] Molecular docking studies suggest CQAs are promising NA blockers.[32]

    • Respiratory Syncytial Virus (RSV): DiCQAs like 3,4-diCQA and 3,5-diCQA have been found to inhibit RSV replication by interfering with virus-cell fusion during the early stages of infection.[33]

    • Human Immunodeficiency Virus (HIV): CQAs have shown activity against HIV, with some studies pointing to the inhibition of HIV-1 reverse transcriptase and integrase.[32]

    • Hepatitis B Virus (HBV): CQAs are being investigated for their anti-HBV activity.[13][32]

Table 3: Summary of Key Biological Activities and Quantitative Data for CQAs

Biological ActivityCQA Isomer(s)Experimental ModelKey Result (e.g., IC₅₀)Reference(s)
Antiviral (RSV) 3,4-diCQAPlaque reduction assay (HEp-2 cells)IC₅₀ = 2.33 µM[33]
3,5-diCQAPlaque reduction assay (HEp-2 cells)IC₅₀ = 1.16 µM[33]
Antiviral (Influenza) 3,4-diCQACell viability assay (MDCK cells)Identified as a potent anti-influenza component[30]
Anti-inflammatory 4,5-diCQALPS-stimulated RAW264.7 cellsSuppressed NO, PGE₂, TNF-α, IL-6 production[22]
4,5-diCQACarrageenan-induced rat paw edemaDose-dependent edema suppression (5-20 mg/kg)[22]
Neuroprotection 3,5-diCQAAβ-insulted PC-12 cellsIncreased cell viability by 2.8 times[27]
3,5-diCQAH₂O₂-induced SH-SY5Y cellsAttenuated neuronal death and caspase-3 activation[28]
Antioxidant 1,5-diCQA, 4,5-diCQA, etc.•OH-damaged bone marrow MSCsDose-dependently increased cell viability[20]
3-CQA, 4-CQA, 5-CQAComputational (HOO• scavenging)High radical scavenging activity (k ≈ 10⁴ M⁻¹s⁻¹ in lipid)[19]

Applications in Drug Development and Future Directions

The extensive portfolio of biological activities makes CQAs highly attractive for therapeutic applications.

  • Lead Compounds: Their diverse structures and potent effects position them as excellent lead compounds for the development of novel drugs targeting inflammatory, neurodegenerative, and viral diseases.[5][34]

  • Functional Foods & Nutraceuticals: Due to their high concentration in dietary sources and established health benefits, CQAs are key ingredients in functional foods and nutraceuticals aimed at promoting health and preventing chronic diseases.[4][22]

  • Challenges and Research Directions:

    • Bioavailability: A key challenge is the relatively low bioavailability of CQAs, as they are extensively metabolized by gut microbiota.[1] Understanding the bioactivity of their metabolites is a critical area of research.

    • Clinical Trials: While preclinical evidence is strong, more robust clinical trials in humans are needed to validate the therapeutic efficacy and safety of CQAs for specific conditions.

    • Structure-Activity Relationship (SAR): Further SAR studies are required to understand how the number and position of caffeoyl groups influence specific biological activities, which will guide the synthesis of more potent and selective derivatives.[34]

Conclusion

Caffeoylquinic acids represent a structurally diverse and biologically potent class of natural products. Their well-documented antioxidant, anti-inflammatory, neuroprotective, and antiviral properties provide a solid foundation for their development as therapeutic agents. For researchers and drug development professionals, CQAs offer a rich field of investigation, from elucidating complex mechanisms of action to designing novel pharmaceuticals and functional foods. Future research focusing on clinical validation, bioavailability enhancement, and synthetic optimization will be crucial to fully harness the therapeutic potential of these remarkable compounds.

References

3,4,5-Tricaffeoylquinic Acid in Ipomoea batatas (Sweet Potato) Leaves: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of a Promising Phytochemical for Therapeutic Innovation

This technical guide provides a comprehensive overview of 3,4,5-tricaffeoylquinic acid (TCQA), a significant bioactive phytochemical found in the leaves of Ipomoea batatas (sweet potato). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this natural compound. The guide covers quantitative analysis, detailed experimental protocols for its extraction and purification, and an in-depth look at its various biological activities and associated signaling pathways.

Quantitative Analysis of this compound

The concentration of this compound in sweet potato leaves can vary significantly depending on the specific variety or accession. The following tables summarize the quantitative data available from different studies.

Table 1: Concentration of this compound in Mexican Sweet Potato Accessions

Number of Accessions AnalyzedNumber of Accessions Containing TCQAConcentration Range (mg/100 g Dry Weight)
2002144.73 - 193.22[1]

Table 2: Extraction and Purification Yields of this compound from Sweet Potato Leaves

Extraction/Purification MethodYieldReference
Methanol extraction, water-hexane partition, MCI gel CHP20P, and Sephadex LH-20 chromatography> 76 mg from 100 g of leaf powder (> 98% purity)[2][2]
Ionic liquid [C4mim]Cl extraction0.26% - 0.30% (yield for 3,4,5-triCQA)[3][3]

Experimental Protocols

This section details the methodologies for the extraction, isolation, and quantification of this compound from sweet potato leaves, as cited in the literature.

Protocol 1: High-Yield Purification of this compound[2]

This protocol describes a method for obtaining a high yield of pure TCQA.

1. Extraction:

  • Mix lyophilized sweet potato leaf powder with 10 times its equivalent volume of 80% ethanol.
  • Boil the mixture for 5 minutes.
  • Centrifuge at 5000 x g for 10 minutes and collect the supernatant.
  • Re-extract the residue with 80% ethanol, boil for 10 minutes, and centrifuge again.
  • Combine the supernatants.

2. Partition:

  • Evaporate the combined ethanol extract.
  • Dissolve the residue in water and partition with hexane to remove nonpolar compounds.

3. Chromatography:

  • MCI gel CHP20P Chromatography: Load the aqueous layer onto an MCI gel CHP20P column. Elute with a stepwise gradient of methanol in water to fractionate the compounds.
  • Sephadex LH-20 Chromatography: Further purify the TCQA-containing fractions using a Sephadex LH-20 column.

4. Quantification:

  • Analyze the purified fractions using High-Performance Liquid Chromatography (HPLC) for quantification.

Protocol 2: HPLC Analysis of Caffeoylquinic Acids[4]

This protocol outlines a typical HPLC method for the analysis of caffeoylquinic acids.

  • HPLC System: Hitachi LaChrom Elite HPLC system with an L-2455 Diode Array Detector.

  • Column: Reversed-phase C18 column (4.6 mm I.D. × 150 mm, 5-µm).

  • Mobile Phase: A modified method by Nour et al. with a 30-minute linear gradient is used for the separation of chlorogenic acid, 3,4-diCQA, and 3,5-diCQA.[4]

  • Detection Wavelengths: 325 nm, 326 nm, 360 nm, and 271 nm.[4]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

Biological Activities and Signaling Pathways

This compound exhibits a wide range of biological activities, making it a compound of significant interest for therapeutic applications. The following sections describe its key bioactivities and the underlying signaling pathways.

Anti-Inflammatory Effects

TCQA has demonstrated potent anti-inflammatory properties by modulating key inflammatory signaling pathways. It can attenuate the production of inflammatory mediators stimulated by tumor necrosis factor-alpha (TNF-α) and lipopolysaccharide (LPS) in keratinocytes.[5][6][7]

G cluster_stimulus Inflammatory Stimuli cluster_receptor Receptor cluster_signaling Intracellular Signaling cluster_response Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 TNF-alpha TNF-alpha Akt Akt TNF-alpha->Akt TLR4->Akt ERK ERK TLR4->ERK NF-kB NF-kB Akt->NF-kB ERK->NF-kB Inflammatory_Mediators Production of Inflammatory Mediators NF-kB->Inflammatory_Mediators TCQA TCQA TCQA->TLR4 TCQA->Akt TCQA->ERK TCQA->NF-kB

Caption: TCQA inhibits inflammatory responses.

Hair Growth Induction

TCQA has been shown to promote hair growth by activating the Wnt/β-catenin signaling pathway, which is crucial for hair follicle morphogenesis and regeneration.[8] Treatment with TCQA has been observed to accelerate the anagen (growth) phase of the hair cycle.[8]

TCQA TCQA Wnt_Signaling Wnt Signaling Pathway TCQA->Wnt_Signaling beta_catenin β-catenin Activation Wnt_Signaling->beta_catenin Anagen_Induction Anagen Phase Induction beta_catenin->Anagen_Induction Hair_Growth Hair Growth Promotion Anagen_Induction->Hair_Growth

Caption: TCQA promotes hair growth via Wnt/β-catenin.

Anti-Wrinkle and Anti-Photoaging Effects

TCQA exhibits protective effects against UVB-induced skin damage by modulating multiple signaling pathways. It inhibits the MAPK/AP-1 and NF-κB pathways, which are involved in collagen degradation, and activates the Nrf2/HO-1 pathway, which is a key antioxidant response element.[9]

cluster_stimulus Stimulus cluster_pathways Signaling Pathways cluster_response Cellular Response UVB UVB MAPK_AP1 MAPK/AP-1 UVB->MAPK_AP1 NF_kB NF-κB UVB->NF_kB Nrf2_HO1 Nrf2/HO-1 UVB->Nrf2_HO1 MMP1 MMP-1 Synthesis (Collagen Degradation) MAPK_AP1->MMP1 NF_kB->MMP1 Antioxidant_Response Antioxidant Response Nrf2_HO1->Antioxidant_Response TCQA TCQA TCQA->MAPK_AP1 TCQA->NF_kB TCQA->Nrf2_HO1 Ionizing_Radiation Ionizing Radiation ROS ROS Generation Ionizing_Radiation->ROS JNK_p38 JNK/p38 Signaling ROS->JNK_p38 Mitochondrial_Dysfunction Mitochondrial Dysfunction JNK_p38->Mitochondrial_Dysfunction Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis TCQA TCQA TCQA->ROS

References

A Comprehensive Technical Guide to the Core Functions of 3,4,5-tri-O-caffeoylquinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3,4,5-tri-O-caffeoylquinic acid (TCQA), a polyphenolic compound belonging to the caffeoylquinic acid (CQA) class, is a significant secondary metabolite found in various plants. Caffeoylquinic acids are esters of caffeic acid and quinic acid.[1] TCQA, in particular, has garnered substantial interest within the scientific and drug development communities due to its diverse and potent biological activities. These activities range from neuroprotection and anti-inflammation to antioxidant and hair growth promotion.[2][3][4][5] This technical guide provides an in-depth exploration of the core functions of TCQA, detailing its mechanisms of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the complex signaling pathways it modulates.

Antioxidant and Anti-Photoaging Effects

TCQA exhibits potent antioxidant properties, primarily through the modulation of key cellular signaling pathways involved in oxidative stress response. This activity is particularly relevant in the context of dermatology, where it has been shown to combat the effects of UVB-induced skin aging.[6]

Mechanism of Action:

UVB radiation penetrates the skin and generates reactive oxygen species (ROS), which triggers a cascade of cellular events leading to skin damage and wrinkle formation.[6] TCQA counteracts these effects by:

  • Activating the Nrf2 Pathway: Under oxidative stress, the transcription factor Nrf2 is a master regulator of the antioxidant response. TCQA promotes the activation of the Nrf2 signaling pathway.[6] Activated Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), inducing the expression of protective enzymes like heme oxygenase-1 (HO-1).[6]

  • Inhibiting MAPK/AP-1 Signaling: UVB exposure activates the Mitogen-Activated Protein Kinase (MAPK) pathway (including ERK, JNK, and p38 kinases). This leads to the phosphorylation and activation of the transcription factor AP-1 (a heterodimer of c-fos and c-jun), which in turn upregulates the expression of matrix metalloproteinase-1 (MMP-1). MMP-1 is a key enzyme responsible for the degradation of collagen, a major structural protein in the skin. TCQA significantly inhibits the phosphorylation of ERK, JNK, and p38, thereby suppressing the AP-1 pathway and reducing MMP-1 synthesis.[6][7]

  • Suppressing the NF-κB Pathway: The transcription factor NF-κB is another critical mediator of inflammatory responses and MMP production triggered by UVB. TCQA inhibits the activation of the NF-κB pathway by preventing the phosphorylation of key signaling proteins like p65 and IκBα.[6][7]

G cluster_0 UVB-induced Skin Aging & TCQA Intervention UVB UVB Radiation ROS ROS Generation UVB->ROS MAPK MAPK Activation (ERK, JNK, p38) ROS->MAPK Activates NFkB NF-κB Activation ROS->NFkB Activates Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Dissociates AP1 AP-1 Activation (c-fos, c-jun) MAPK->AP1 Phosphorylates MMP1 MMP-1 Expression AP1->MMP1 Collagen Collagen Degradation MMP1->Collagen Wrinkles Wrinkle Formation Collagen->Wrinkles NFkB->MMP1 Nrf2 Nrf2 Translocation Keap1_Nrf2->Nrf2 ARE ARE Binding Nrf2->ARE Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes Antioxidant_Enzymes->ROS Neutralizes TCQA 3,4,5-tri-O- caffeoylquinic acid TCQA->MAPK Inhibits TCQA->NFkB Inhibits TCQA->Keap1_Nrf2 Promotes Dissociation

Caption: TCQA's role in mitigating UVB-induced skin aging pathways.

Quantitative Data: Modulation of Signaling Pathways

The inhibitory effects of TCQA on key signaling molecules in UVB-irradiated HaCaT keratinocytes have been quantified, demonstrating a dose-dependent response.

Target ProteinConcentrationInhibition vs. UVB ControlReference
p-ERK/ERK 5 µM10%[7]
10 µM20%[7]
20 µM30%[7]
p-JNK/JNK 5 µM40%[7]
10 µM30%[7]
20 µM60%[7]
p-p38/p38 5 µM40%[7]
10 µM34%[7]
20 µM30%[7]
p-c-fos/c-fos 20 µM40%[7]
p-c-jun/c-jun 20 µM80%[7]
p-p65/p65 10 µM33%[7]
p-IκBα/IκBα 10 µM25%[7]
Nrf2-ARE 5 µM25% Increase[6]
Luciferase Activity 10 µM35% Increase[6]
20 µM54% Increase[6]

Neuroprotective Functions

TCQA has demonstrated significant neuroprotective effects in various models, including those for aging and Alzheimer's disease. Its mechanisms involve enhancing cellular energy metabolism and promoting neurogenesis.[2][8]

Mechanism of Action:

  • Combating Amyloid-β Toxicity: In models of Alzheimer's disease, amyloid-β (Aβ) peptides induce neuronal cell death, partly through oxidative stress. TCQA confers neuroprotection against Aβ-induced toxicity.[8]

  • Upregulating Glycolysis and ATP Production: A key neuroprotective mechanism of TCQA is its ability to enhance energy metabolism in neuronal cells. It upregulates the mRNA expression of crucial glycolytic enzymes, such as phosphoglycerate mutase 1 (PGAM1) and glyceraldehyde-3-phosphate dehydrogenase (G3PDH), leading to increased intracellular ATP levels.[8] This is a novel finding, as it links the antioxidant capacity of a compound to the acceleration of energy metabolism.[8]

  • Inducing Adult Neurogenesis: In aging models, such as the senescence-accelerated mouse prone 8 (SAMP8), oral administration of TCQA has been shown to improve cognitive performance in tasks like the Morris water maze.[2][9] This cognitive enhancement is linked to the promotion of adult neurogenesis. TCQA treatment increases the number of newly formed neurons (BrdU+/NeuN+ cells) in the dentate gyrus of the hippocampus.[2]

G cluster_1 Neuroprotective Mechanisms of TCQA TCQA 3,4,5-tri-O- caffeoylquinic acid Glycolytic_Enzymes Upregulation of Glycolytic Enzymes (PGAM1, G3PDH) TCQA->Glycolytic_Enzymes hNSCs Human Neural Stem Cells (hNSCs) TCQA->hNSCs Acts on ATP Increased Intracellular ATP Production Glycolytic_Enzymes->ATP Neuroprotection Neuroprotection against Aβ-induced Toxicity ATP->Neuroprotection Neurogenesis Induction of Adult Neurogenesis hNSCs->Neurogenesis Cognition Improved Learning & Memory Neurogenesis->Cognition

Caption: Dual neuroprotective pathways of TCQA.

Anti-inflammatory Activity

TCQA exerts potent anti-inflammatory effects by intervening in key inflammatory signaling pathways in various cell types, including keratinocytes and lung epithelial cells.

Mechanism of Action:

  • Inhibition of TNF-α-Induced Inflammation: In human keratinocytes, the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) stimulates the production of other inflammatory mediators like IL-1β, IL-8, CCL17, and CCL27. TCQA effectively attenuates the production of these mediators by suppressing the TNF-α-induced activation of the Akt and NF-κB signaling pathways.[3] This suppression is potentially mediated by its ability to inhibit the formation of reactive oxygen species.[3]

  • Attenuation of Influenza A Virus (IAV)-Induced Inflammation: Beyond its direct antiviral activity, TCQA has been shown to mitigate the inflammatory response ("cytokine storm") associated with IAV infection. It downregulates the immune response and reduces cytokine production by suppressing the Toll-like receptor 3/7 (TLR3/7) signaling pathway.[10][11]

G cluster_2 TCQA's Anti-inflammatory Mechanisms TNFa TNF-α Akt Akt Activation TNFa->Akt NFkB NF-κB Activation TNFa->NFkB IAV Influenza A Virus TLR TLR3/7 Signaling IAV->TLR Akt->NFkB Inflammatory_Mediators Production of Inflammatory Mediators (IL-1β, IL-8, etc.) NFkB->Inflammatory_Mediators Cytokines Cytokine Production TLR->Cytokines TCQA 3,4,5-tri-O- caffeoylquinic acid TCQA->Akt Inhibits TCQA->NFkB Inhibits TCQA->TLR Suppresses

Caption: TCQA inhibits inflammation via Akt/NF-κB and TLR pathways.

Promotion of Hair Growth and Pigmentation

TCQA has been identified as a potent activator of biological processes within the hair follicle, promoting both the growth phase (anagen) and pigmentation.

Mechanism of Action:

The Wnt/β-catenin signaling pathway is fundamental for hair follicle morphogenesis, regeneration, and the anagen phase of the hair cycle.[4][12]

  • Activation of Wnt/β-catenin Signaling: TCQA activates this pathway, leading to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin acts as a transcriptional co-activator for genes involved in cell proliferation and differentiation within the dermal papilla and hair matrix.[4]

  • Stimulation of Hair Growth: In vivo studies on C3H mice showed that topical application of TCQA induced complete hair regrowth in shaved areas, comparable to minoxidil. This was associated with an upregulation of hair growth-associated genes.[4]

  • Enhancement of Hair Pigmentation: The Wnt/β-catenin pathway also regulates follicular melanocytes. TCQA stimulates pigmentation by upregulating the expression of β-catenin, which in turn enhances the expression of the microphthalmia-associated transcription factor (MITF) and key melanogenesis enzymes like tyrosinase (TYR) and tyrosinase-related protein 1 (TYRP1).[13][14] This leads to increased melanin synthesis.[14]

G cluster_3 TCQA's Role in Hair Follicle Biology TCQA 3,4,5-tri-O- caffeoylquinic acid Wnt Wnt/β-catenin Pathway TCQA->Wnt Activates bCatenin β-catenin Stabilization & Nuclear Translocation Wnt->bCatenin DP_Proliferation Dermal Papilla Cell Proliferation bCatenin->DP_Proliferation Promotes MITF Upregulation of MITF & Melanogenesis Enzymes (TYR, TYRP1) bCatenin->MITF Activates Transcription Anagen Anagen Phase Induction DP_Proliferation->Anagen Melanin Increased Melanin Synthesis MITF->Melanin

Caption: TCQA stimulates hair growth & pigmentation via Wnt/β-catenin.

Quantitative Data: Effects on Hair Follicle Cells

AssayCell TypeTreatmentResultReference
Cell Proliferation HFDPC¹5-25 µM TCQAStimulated cell proliferation[4]
ATP Content HFDPC¹10 µM TCQA (48h)~60% increase vs. control[4]
Melanin Content HEM²10 µM TCQA (48h)30% increase vs. control[14]
HEM²10 µM TCQA (72h)50% increase vs. control[14]
HEM²10 µM TCQA (96h)93% increase vs. control[14]

¹Human Hair Follicle Dermal Papilla Cells ²Human Epidermal Melanocytes

Additional Bioactivities

TCQA exhibits other notable biological functions, including antiviral activity and cytoprotection against proteasome inhibition.

ActivityTarget/ModelMechanism/EffectQuantitative DataReference
Anti-HIV Activity HIV-1 Reverse TranscriptasePotent inhibitor of the Ribonuclease H (RNase H) domain, which is essential for viral replication.IC₅₀ = 0.4 µM (in PBMC assay)[15]
Pro-HBV Activity Hepatitis B Virus (HBV)A methyl ester derivative (3,4,5-CQME) was found to facilitate HBV transcription and replication in HepG2.2.15 cells. This was an unexpected finding, as caffeoylquinic acids are typically known for antiviral effects.Increased HBsAg levels >2x[16]
Cytoprotection Proteasome Inhibition in PC12 cellsAttenuates programmed cell death by suppressing the mitochondrial pathway and caspase-8 activation. This is attributed to the inhibition of ROS formation and glutathione (GSH) depletion.-[17]

Key Experimental Protocols

This section provides a summary of methodologies used in the cited research to evaluate the function of TCQA.

A. Western Blot Analysis for Protein Expression

  • Objective: To quantify the levels of specific proteins (e.g., p-ERK, Nrf2, β-catenin) in cells after treatment with TCQA.

  • Methodology:

    • Cell Culture and Treatment: HaCaT cells are seeded in 6-well plates (5 x 10⁵ cells/well). After 24 hours, they are pretreated with various concentrations of TCQA for 4 hours.[7]

    • Stimulation: Cells are washed and exposed to a stimulus, such as UVB radiation (15 mJ/cm²).[7]

    • Lysis: After 24 hours of incubation, cells are lysed using RIPA buffer containing a phosphatase inhibitor cocktail. Lysates are centrifuged (13,000 rpm, 15 min, 4°C) to collect the supernatant containing total protein.[7]

    • Quantification: Protein concentration is determined using a BCA protein assay kit.

    • Electrophoresis: Equal amounts of protein (e.g., 20-30 µg) are separated by size via SDS-PAGE.

    • Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

    • Blocking & Antibody Incubation: The membrane is blocked (e.g., with 5% skim milk or BSA in TBST) to prevent non-specific binding. It is then incubated overnight at 4°C with primary antibodies specific to the target proteins.

    • Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) solution and visualized with an imaging system. Protein bands are quantified using densitometry software.

B. Nrf2-ARE Luciferase Reporter Assay

  • Objective: To measure the transcriptional activity of Nrf2.

  • Methodology:

    • Cell Line: HaCaT cells stably transfected with a plasmid containing the Antioxidant Response Element (ARE) sequence linked to a luciferase reporter gene are used.

    • Treatment: The Nrf2-ARE reporter cells are treated with various concentrations of TCQA (e.g., 5, 10, 20 µM) for a specified time (e.g., 24 hours).[6]

    • Lysis: Cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer according to the manufacturer's protocol (e.g., Promega Luciferase Assay System).

    • Analysis: Luciferase activity is normalized to total protein concentration or a co-transfected control reporter (e.g., Renilla luciferase) to account for differences in cell number and transfection efficiency. The results are expressed as a percentage of the untreated control group.[6]

C. Melanin Content Assay

  • Objective: To quantify the amount of melanin produced by melanocytes.

  • Methodology:

    • Cell Culture and Treatment: Human Epidermal Melanocytes (HEM) or B16F10 melanoma cells are seeded and treated with TCQA (e.g., 10 µM) for various time points (48, 72, 96 hours).[14]

    • Harvesting: After treatment, cells are washed with PBS and harvested.

    • Lysis: The cell pellet is dissolved in 1 N NaOH containing 10% DMSO at 80°C for 1 hour to solubilize the melanin.

    • Quantification: The absorbance of the lysate is measured at 475 nm using a spectrophotometer.

    • Normalization: A standard curve is generated using synthetic melanin. The melanin content is normalized to the total protein content of the cell pellet and expressed as a percentage of the untreated control.[14]

3,4,5-tri-O-caffeoylquinic acid is a pleiotropic molecule with a remarkable range of biological functions relevant to therapeutic development. Its ability to simultaneously modulate multiple critical signaling pathways—including Keap1-Nrf2, MAPK, NF-κB, Akt, and Wnt/β-catenin—underpins its potent antioxidant, anti-inflammatory, neuroprotective, and regenerative properties. The quantitative data and mechanistic insights presented herein highlight TCQA as a promising lead compound for developing novel treatments for a wide array of conditions, from neurodegenerative diseases and inflammatory skin disorders to hair loss. The conflicting data regarding its effect on HBV warrants further investigation to fully characterize its antiviral profile. This guide provides a foundational resource for researchers and drug development professionals seeking to harness the therapeutic potential of this multifaceted natural compound.

References

Methodological & Application

Application Notes and Protocols for the Extraction of 3,4,5-Tricaffeoylquinic Acid from Botanical Sources

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Tricaffeoylquinic acid (TCQA) is a polyphenolic compound of significant interest within the research and pharmaceutical communities due to its diverse bioactive properties, including antioxidant, neuroprotective, and anti-inflammatory effects. This document provides detailed application notes and experimental protocols for the extraction and purification of TCQA from various plant sources. The methodologies outlined herein are compiled from peer-reviewed scientific literature to ensure robustness and reproducibility.

Plant Sources of this compound

Several plant species have been identified as sources of 3,4,5-TCQA. The concentration of this compound can vary significantly depending on the plant species, cultivar, and growing conditions. Notable sources include:

  • Sweet Potato (Ipomoea batatas) Leaves : Widely reported as a rich source of TCQA.[1]

  • Nymphoides peltata (Fringed Water-lily) Roots : A documented source for the isolation of TCQA.

  • Xanthium sibiricum Patrin (Siberian Cocklebur) : The herbs of this plant contain TCQA.[2]

  • Aconitum coreanum : Another plant species from which TCQA has been isolated.[3]

Quantitative Data on this compound Yield

The yield of 3,4,5-TCQA is dependent on the plant source and the extraction and purification methodology employed. The following table summarizes reported yields from various studies.

Plant SourceExtraction MethodYield of 3,4,5-TCQAReference
Sweet Potato (Ipomoea batatas) LeavesMethanol Extraction followed by Column Chromatography76 mg per 100 g dry powder (66% recovery, 98% purity)[1]
Hypericum perforatumAccelerated Solvent Extraction–Counter-Current Chromatography12.7 mg from 10.02 g of plant material (98.82% purity)
Mexican Sweet Potato AccessionsNot specified44.73 to 193.22 mg per 100 g Dry Weight[4]

Experimental Protocols

This section details the methodologies for the extraction and purification of 3,4,5-TCQA from plant materials.

Protocol 1: Conventional Solvent Extraction and Purification from Sweet Potato Leaves

This protocol is adapted from a high-yield method for purifying 3,4,5-tri-O-caffeoylquinic acid from sweet potato leaves.

1. Materials and Reagents:

  • Dried and powdered sweet potato leaves

  • Methanol (MeOH), analytical grade

  • n-Hexane, analytical grade

  • MCI gel CHP20P

  • Sephadex LH-20

  • Distilled water

  • Rotary evaporator

  • Chromatography columns

2. Extraction Procedure:

  • Suspend the dried sweet potato leaf powder in methanol.

  • Perform extraction (details on duration and temperature can be adapted, a common practice is stirring at room temperature for several hours or overnight).

  • Filter the extract to remove solid plant material.

  • Concentrate the methanol extract under reduced pressure using a rotary evaporator.

3. Purification Procedure:

  • Step 1: Water-Hexane Partitioning

    • Resuspend the concentrated methanol extract in water.

    • Perform a liquid-liquid partition with n-hexane to remove nonpolar compounds like chlorophylls and lipids.

    • Collect the aqueous layer containing the polar polyphenols, including TCQA.

  • Step 2: MCI Gel Column Chromatography

    • Pack a chromatography column with MCI gel CHP20P.

    • Equilibrate the column with distilled water.

    • Load the aqueous extract onto the column.

    • Wash the column with distilled water to remove highly polar impurities.

    • Elute the caffeoylquinic acids with a stepwise or gradient of increasing methanol concentration in water. Collect fractions.

    • Monitor the fractions by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing TCQA.

  • Step 3: Sephadex LH-20 Column Chromatography

    • Pool the TCQA-rich fractions from the MCI gel chromatography and concentrate them.

    • Pack a chromatography column with Sephadex LH-20.

    • Equilibrate the column with methanol.

    • Load the concentrated TCQA fraction onto the column.

    • Elute with methanol and collect fractions.

    • Monitor the fractions by TLC or HPLC to isolate pure 3,4,5-TCQA.

4. Quantification:

  • Analyze the purified fractions using HPLC with a C18 column and a mobile phase gradient of acetonitrile and water (often with a small percentage of formic acid to improve peak shape).

  • Detect TCQA using a UV detector at approximately 320-330 nm.

  • Quantify the compound by comparing the peak area with that of a certified reference standard.

Protocol 2: Accelerated Solvent Extraction (ASE)

ASE is a more rapid and efficient method for extracting analytes from solid matrices. The following is a general protocol that can be optimized for specific plant materials.

1. Instrumentation and Materials:

  • Accelerated Solvent Extractor system

  • Extraction cells

  • Dispersing agent (e.g., diatomaceous earth)

  • Ethanol-water mixtures

  • Dried and ground plant material

2. ASE Procedure:

  • Mix the ground plant material with a dispersing agent and load it into the extraction cell.

  • Place the cell in the ASE system.

  • Set the extraction parameters. Based on studies on related compounds, the following are starting points for optimization:

    • Solvent: Ethanol/water mixtures (e.g., 46% ethanol for related caffeoylquinic acids).[3]

    • Temperature: 95-107°C.[3]

    • Pressure: Maintained at a level to keep the solvent in a liquid state (e.g., 1500 psi).

    • Static time: 5-10 minutes per cycle.

    • Number of cycles: 1-3.

  • Collect the extract.

  • Proceed with purification steps as outlined in Protocol 1 (Steps 3 and 4).

Protocol 3: Ultrasound-Assisted Extraction (UAE)

UAE utilizes the energy of ultrasonic waves to enhance the extraction process. This method is often faster and can be performed at lower temperatures than conventional extraction.

1. Instrumentation and Materials:

  • Ultrasonic bath or probe sonicator

  • Extraction vessel

  • Solvent (e.g., methanol-water mixtures)

  • Dried and ground plant material

2. UAE Procedure:

  • Place the ground plant material in the extraction vessel.

  • Add the extraction solvent at a specific solid-to-liquid ratio.

  • Place the vessel in the ultrasonic bath or immerse the ultrasonic probe.

  • Apply ultrasonic waves at a set frequency (e.g., 40 kHz) and power for a specified duration (e.g., 10-30 minutes).[5]

  • Control the temperature of the extraction medium as needed.

  • After extraction, filter the mixture to separate the extract from the solid residue.

  • Concentrate the extract and proceed with purification as described in Protocol 1 (Steps 3 and 4).

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the extraction and purification of this compound from plant material.

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Plant Material (e.g., Sweet Potato Leaves) extraction Solvent Extraction (Methanol or Ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Liquid-Liquid Partitioning (Water/Hexane) column_chroma1 MCI Gel Column Chromatography partitioning->column_chroma1 column_chroma2 Sephadex LH-20 Column Chromatography column_chroma1->column_chroma2 purified_tcqa Purified 3,4,5-TCQA column_chroma2->purified_tcqa analysis HPLC-UV Analysis (Quantification) crude_extract->partitioning purified_tcqa->analysis

Caption: General workflow for 3,4,5-TCQA extraction and purification.

Signaling Pathway

This compound has been shown to exert anti-wrinkling effects by modulating the MAPK/AP-1, NF-κB, and Nrf2 signaling pathways in UVB-irradiated human keratinocytes. The following diagram illustrates the inhibitory effect of TCQA on the UVB-induced inflammatory and matrix degradation pathways.

signaling_pathway cluster_pathways Intracellular Signaling TCQA 3,4,5-Tricaffeoylquinic Acid (TCQA) MAPK MAPK Pathway TCQA->MAPK NFkB NF-κB Pathway TCQA->NFkB UVB UVB Radiation UVB->MAPK UVB->NFkB AP1 AP-1 MAPK->AP1 MMP1 MMP-1 (Collagenase) NFkB->MMP1 AP1->MMP1 Collagen_Degradation Collagen Degradation (Wrinkle Formation) MMP1->Collagen_Degradation leads to

Caption: TCQA's inhibitory effect on UVB-induced signaling pathways.

References

Application Note: High-Yield Purification of 3,4,5-Tricaffeoylquinic Acid from Ipomoea batatas L. (Sweet Potato) Leaves

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3,4,5-Tricaffeoylquinic acid (TCQA) is a polyphenolic compound with significant biological activities, including neuroprotective, anti-inflammatory, and antioxidant properties.[1][2] Its potential therapeutic applications have led to an increased demand for high-purity TCQA for research and drug development. This document provides a detailed, high-yield protocol for the purification of this compound from the leaves of the sweet potato (Ipomoea batatas L.), a readily available and rich source of this compound.[3][4] The described methodology employs a combination of solvent extraction and column chromatography techniques to achieve high purity and yield.

Experimental Protocols

This protocol is adapted from established methods for the purification of this compound from sweet potato leaves.[5]

1. Materials and Reagents

  • Dried sweet potato (Ipomoea batatas L.) leaf powder

  • Methanol (MeOH), HPLC grade

  • n-Hexane, HPLC grade

  • Deionized water (H₂O)

  • MCI gel CHP20P resin

  • Sephadex LH-20 resin

  • Rotary evaporator

  • Freeze dryer

  • Chromatography columns

  • High-Performance Liquid Chromatography (HPLC) system for purity analysis

2. Extraction

  • Weigh 100 g of dried sweet potato leaf powder.

  • Suspend the powder in 1 L of methanol.

  • Stir the suspension at room temperature for 24 hours.

  • Filter the mixture through cheesecloth and then through filter paper to remove solid plant material.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanol extract.

3. Solvent Partitioning

  • Dissolve the crude methanol extract in 500 mL of deionized water.

  • Transfer the aqueous solution to a 1 L separatory funnel.

  • Add 500 mL of n-hexane to the separatory funnel.

  • Shake the funnel vigorously for 5 minutes and then allow the layers to separate.

  • Drain the lower aqueous layer. Discard the upper hexane layer, which contains nonpolar compounds.

  • Repeat the hexane wash two more times.

  • Concentrate the final aqueous layer using a rotary evaporator and then lyophilize to obtain a dry powder.

4. MCI Gel Column Chromatography

  • Prepare a column with MCI gel CHP20P resin, equilibrating it with deionized water.

  • Dissolve the lyophilized powder from the previous step in a minimal amount of deionized water and load it onto the column.

  • Wash the column with deionized water to remove sugars and other highly polar impurities.

  • Elute the phenolic compounds with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).

  • Collect fractions and monitor the presence of this compound using Thin Layer Chromatography (TLC) or HPLC.

  • Pool the fractions containing the highest concentration of the target compound.

  • Evaporate the solvent from the pooled fractions under reduced pressure.

5. Sephadex LH-20 Column Chromatography

  • Prepare a column with Sephadex LH-20 resin, equilibrated with methanol.

  • Dissolve the enriched fraction from the MCI gel chromatography in a small volume of methanol.

  • Load the sample onto the Sephadex LH-20 column.

  • Elute the column with methanol.

  • Collect fractions and monitor for the presence of this compound.

  • Pool the fractions containing pure this compound.

  • Evaporate the solvent to obtain the final purified product.

  • Determine the purity of the final product using HPLC analysis. A purity of >97% can be expected.[5]

Data Presentation

Table 1: Quantitative Summary of Purification Yields

Purification StepStarting MaterialProductYield (%)Purity (%)Reference
Methanol Extraction, Water-Hexane Partition, MCI Gel & Sephadex LH-20 ChromatographySweet Potato LeavesThis compound66>98[3]
Accelerated Solvent Extraction–Counter-Current ChromatographyHypericum perforatumThis compound-98.82[3]

Table 2: Content of this compound in Sweet Potato Leaves

Sweet Potato VarietyThis compound Content (mg/100g Dry Weight)Reference
Mexican Accessions44.73 - 193.22[5]
Taiwanese SM-253 - 155[4]
Not Specified76.6[4]

Visualizations

Diagram 1: Experimental Workflow for the Purification of this compound

Purification_Workflow Start Dried Sweet Potato Leaf Powder Extraction Methanol Extraction Start->Extraction Filtration Filtration Extraction->Filtration Concentration1 Rotary Evaporation Filtration->Concentration1 Partition Water-Hexane Partition Concentration1->Partition Concentration2 Rotary Evaporation & Lyophilization Partition->Concentration2 MCI_Gel MCI Gel CHP20P Chromatography Concentration2->MCI_Gel Sephadex Sephadex LH-20 Chromatography MCI_Gel->Sephadex Final_Product Pure 3,4,5-Tricaffeoylquinic Acid (>97% Purity) Sephadex->Final_Product

Caption: A flowchart of the high-yield purification process for this compound.

References

3,4,5-Tricaffeoylquinic acid analysis using HPLC

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note for the Analysis of 3,4,5-Tricaffeoylquinic Acid Using High-Performance Liquid Chromatography (HPLC)

Introduction

This compound (TCQA) is a polyphenolic compound belonging to the chlorogenic acid family, comprising a quinic acid core esterified with three caffeic acid molecules.[] This compound, found in various plants such as sweet potato leaves (Ipomoea batatas L.), is recognized for its potent antioxidant, anti-inflammatory, and neuroprotective properties.[][2] Notably, research has indicated its role in promoting adult neurogenesis and improving learning and memory deficits.[][3] Given its therapeutic potential, accurate and reliable quantification of 3,4,5-TCQA in plant extracts, formulations, and biological samples is crucial for research, quality control, and drug development.

This application note provides a detailed protocol for the quantitative analysis of 3,4,5-TCQA using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described methodology is suitable for researchers, scientists, and drug development professionals requiring a robust analytical procedure.

Experimental Protocols

Equipment and Reagents
  • HPLC System: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Analytical Column: A C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is recommended.[]

  • Reagents:

    • Methanol (HPLC Grade)

    • Acetonitrile (HPLC Grade)

    • Phosphoric acid or Formic acid (Analytical Grade)

    • Water (HPLC Grade or Milli-Q)

    • This compound reference standard (>98% purity)

Preparation of Solutions
  • Mobile Phase A: Prepare a 0.5% aqueous phosphoric acid solution or a 0.1% formic acid solution in HPLC-grade water.[] Degas before use.

  • Mobile Phase B: Methanol or Acetonitrile (HPLC Grade).[] Degas before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 3,4,5-TCQA reference standard and dissolve it in 10 mL of methanol in a volumetric flask. This solution should be stored at 4°C and protected from light.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from approximately 1 to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation (Example from Sweet Potato Leaves)

This protocol is adapted from methods used for isolating phenolic compounds from plant materials.[2]

  • Drying and Grinding: Dry the sweet potato leaves at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved. Grind the dried leaves into a fine powder.

  • Extraction:

    • Accurately weigh 1 g of the powdered sample into a flask.

    • Add 20 mL of a methanol/water solution (e.g., 70:30 v/v).

    • Perform extraction using an ultrasonic bath for 30 minutes.[4]

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Filtration: Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial prior to injection.

HPLC Chromatographic Conditions

The following table summarizes the recommended HPLC parameters for the analysis of 3,4,5-TCQA.

ParameterRecommended Conditions
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)[]
Mobile Phase A: 0.5% Phosphoric Acid in WaterB: Methanol[]
Gradient Program 0-10 min: 10-20% B10-20 min: 20-40% B20-50 min: 40-50% B[]
Flow Rate 0.8 mL/min[]
Column Temperature 25°C[]
Detection Wavelength 327 nm[]
Injection Volume 10 µL

Workflow for HPLC Analysis

The overall experimental process from sample preparation to final data analysis is depicted in the following workflow.

G Experimental Workflow for 3,4,5-TCQA Analysis cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing cluster_result Final Result Sample Plant Material / Sample Extraction Extraction with Solvent Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration HPLC HPLC Injection Filtration->HPLC Standard Reference Standard Dilution Serial Dilution Standard->Dilution Dilution->HPLC Calibration Calibration Curve Dilution->Calibration Separation Chromatographic Separation (C18 Column) HPLC->Separation Detection UV Detection (327 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification Calibration->Quantification FinalReport Concentration of 3,4,5-TCQA (mg/g) Quantification->FinalReport

Caption: A flowchart of the complete experimental workflow.

Method Validation and Data

A robust analytical method requires validation to ensure its accuracy, precision, and reliability. Key validation parameters for this HPLC method are summarized below, with representative performance data adapted from validated methods for similar caffeoylquinic acids.[4]

Validation ParameterSpecificationTypical Performance
Linearity (R²) ≥ 0.9990.9995
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 30.30 - 0.53 µg/mL[4]
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 100.90 - 1.60 µg/mL
Precision (RSD%) Intra-day: < 2%Inter-day: < 3%Intra-day: 0.3% - 1.4%Inter-day: 0.3% - 3.0%[4]
Accuracy (Recovery) 95% - 105%98.2% - 101.0%[4]

Example Quantitative Results

Using the described method, the concentration of 3,4,5-TCQA can be determined in various samples. For instance, studies on different accessions of sweet potato leaves have reported a wide range of 3,4,5-TCQA content.

Plant SourceConcentration Range (mg/100g Dry Weight)
Mexican Sweet Potato Leaves (Ipomoea batatas)44.73 to 193.22[2]

Application: Relevance in Biological Signaling

The quantification of 3,4,5-TCQA is critical for understanding its mechanism of action in biological systems. For example, in dermatology and cosmetology, 3,4,5-TCQA has been shown to exhibit anti-wrinkling effects in UVB-irradiated human skin cells (HaCaT cells).[5] It exerts its protective effects by modulating key signaling pathways. The diagram below illustrates the inhibitory effect of 3,4,5-TCQA on UVB-induced skin damage pathways.

G Signaling Pathway of 3,4,5-TCQA in UVB-Irradiated Cells cluster_pro_damage Pro-Damage Pathways cluster_protective Protective Pathway UVB UVB Irradiation ROS ↑ Reactive Oxygen Species (ROS) UVB->ROS MAPK MAPK Activation (ERK, JNK, p38) ROS->MAPK NFkB NF-κB Activation ROS->NFkB Nrf2 Nrf2 Activation ROS->Nrf2 TCQA 3,4,5-Tricaffeoylquinic Acid (TCQA) TCQA->ROS Inhibits TCQA->MAPK Inhibits TCQA->NFkB Inhibits TCQA->Nrf2 Activates AP1 AP-1 Activation MAPK->AP1 Cytokines ↑ Pro-inflammatory Cytokines NFkB->Cytokines MMPs ↑ MMPs (Collagenase) AP1->MMPs Collagen Collagen Degradation MMPs->Collagen Wrinkles Wrinkle Formation Cytokines->Wrinkles Collagen->Wrinkles ARE ARE Binding Nrf2->ARE Antioxidant ↑ Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant Protection Cellular Protection Antioxidant->Protection

Caption: Role of 3,4,5-TCQA in skin cell signaling pathways.

Conclusion

This application note details a reliable and reproducible RP-HPLC method for the quantitative analysis of this compound. The protocol covers all essential steps from sample preparation to chromatographic analysis and data interpretation. The provided validation parameters and workflow diagrams serve as a comprehensive guide for researchers in natural product chemistry, pharmacology, and drug development to accurately quantify this promising bioactive compound.

References

Application Notes: Mass Spectrometry Techniques for 3,4,5-Tricaffeoylquinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Tricaffeoylquinic acid (TCQA) is a polyphenolic compound belonging to the family of caffeoylquinic acids, which are esters of caffeic acid and quinic acid. Found in various plant species, TCQA has garnered significant interest within the scientific community due to its potent biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties. As research into the therapeutic potential of TCQA progresses, robust and reliable analytical methods for its identification and quantification in complex matrices such as plant extracts and biological fluids are paramount.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the analysis of TCQA. This technique offers unparalleled sensitivity and selectivity, enabling accurate quantification and structural elucidation. This document provides detailed application notes and experimental protocols for the analysis of this compound using LC-MS/MS.

Analytical Overview

The quantification of this compound is typically performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. The analysis is conducted in negative electrospray ionization (ESI) mode, as phenolic compounds readily form [M-H]⁻ ions.

The precursor ion for this compound is the deprotonated molecule at a mass-to-charge ratio (m/z) of 677.[1] Collision-induced dissociation (CID) of this precursor ion results in characteristic fragment ions, primarily from the sequential loss of caffeoyl residues (162 Da). The most abundant and specific fragment ions are typically used for quantification and confirmation.

Experimental Protocols

Sample Preparation: Extraction from Plant Material

This protocol is a general guideline for the extraction of this compound from dried plant material, such as leaves. Optimization may be required depending on the specific plant matrix.

Materials:

  • Dried and powdered plant material

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Vortex mixer

  • Centrifuge

  • 0.22 µm syringe filters

Procedure:

  • Weigh 100 mg of the dried, powdered plant material into a microcentrifuge tube.

  • Add 1.5 mL of 80% methanol in water (v/v).

  • Vortex the mixture vigorously for 1 minute.

  • Place the tube in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifuge the sample at 10,000 x g for 10 minutes.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

  • The sample is now ready for LC-MS/MS analysis. For quantitative analysis, a dilution with the initial mobile phase may be necessary to fall within the calibration curve range.

Liquid Chromatography

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Chromatographic Conditions:

Parameter Value
Column C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

| Expected RT | ~8-12 min (retention time will vary based on the exact system and column) |

Mass Spectrometry

Instrumentation:

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

MS/MS Parameters:

Parameter Value
Ionization Mode Negative Electrospray Ionization (ESI-)
Capillary Voltage -3.5 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr

| Collision Gas | Argon |

Quantitative Data

The following table summarizes the key quantitative parameters for the analysis of this compound by LC-MS/MS in MRM mode. The collision energies provided are typical starting points and should be optimized for the specific instrument being used.

AnalytePrecursor Ion (Q1) [m/z]Product Ion (Q3) [m/z]Dwell Time (ms)Collision Energy (eV) - EstimatedPurpose
This compound677.1515.110020-30Quantification
This compound677.1497.110025-35Confirmation
This compound677.1353.110030-40Confirmation

Note: The collision energy values are estimates based on typical values for similar compounds and should be optimized for the specific mass spectrometer used to achieve maximum signal intensity.

Visualizations

experimental_workflow sample Plant Material (Dried, Powdered) extraction Extraction (80% Methanol, Sonication) sample->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm Syringe Filter) centrifugation->filtration lc_separation UPLC/HPLC Separation (C18 Column) filtration->lc_separation ms_detection Mass Spectrometry (ESI-, MRM Mode) lc_separation->ms_detection data_analysis Data Analysis (Quantification & Confirmation) ms_detection->data_analysis

Caption: Experimental workflow for the analysis of this compound.

fragmentation_pathway parent [M-H]⁻ m/z 677.1 frag1 [M-H - Caffeoyl]⁻ m/z 515.1 parent->frag1 - 162 Da (Caffeoyl) frag5 Caffeic Acid m/z 179.0 parent->frag5 Source Fragmentation frag2 [M-H - Caffeoyl - H₂O]⁻ m/z 497.1 frag1->frag2 - 18 Da (H₂O) frag3 [M-H - 2 x Caffeoyl]⁻ m/z 353.1 frag1->frag3 - 162 Da (Caffeoyl) frag4 Quinic Acid m/z 191.0 frag3->frag4 - 162 Da (Caffeoyl)

Caption: Proposed fragmentation pathway of this compound in negative ESI mode.

References

Application Notes and Protocols for the Quantification of 3,4,5-Tricaffeoylquinic Acid in Herbal Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Tricaffeoylquinic acid (3,4,5-TCQA) is a polyphenolic compound found in various plants, exhibiting a range of biological activities, including antioxidant, anti-inflammatory, neuroprotective, and antiviral effects.[1][2] Its potential therapeutic applications have led to a growing interest in its quantification in herbal extracts for quality control, standardization, and research purposes. This document provides detailed application notes and protocols for the extraction and quantification of 3,4,5-TCQA from herbal sources using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Thin-Layer Chromatography (HPTLC).

Quantitative Data Summary

The following table summarizes the reported concentrations of this compound in various herbal extracts.

Herbal SourcePlant PartAnalytical MethodConcentration of 3,4,5-TCQAReference
Sweet Potato (Ipomoea batatas)LeavesHPLC44.73 to 193.22 mg/100 g DW[3]
Sweet Potato (Ipomoea batatas)LeavesNot Specified2.98 ± 0.09 mg/g[4]
Valeriana rigidaRootHPLCNot specified, but present
Nymphoides peltataRootHPLCNot specified, but isolated[5]
Green Robusta Coffee BeansBeansLC/MSnPresent, but minor component[6]

Experimental Protocols

Extraction of this compound from Herbal Material

This protocol describes a general method for the extraction of 3,4,5-TCQA from dried and powdered plant material.

Materials:

  • Dried and powdered herbal material

  • Methanol (HPLC grade) or 70% Ethanol

  • n-Hexane (HPLC grade)

  • Deionized water

  • Rotary evaporator

  • Centrifuge

  • Vortex mixer

  • Syringe filters (0.45 µm)

Protocol:

  • Weigh 1 gram of the dried, powdered herbal material and place it into a conical flask.

  • Add 20 mL of methanol or 70% ethanol to the flask.

  • Macerate the mixture for 24 hours at room temperature with occasional shaking, or ultrasonicate for 30-60 minutes.

  • Filter the extract through Whatman No. 1 filter paper.

  • Repeat the extraction process twice more with fresh solvent.

  • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.

  • Suspend the dried extract in 50 mL of deionized water.

  • Perform liquid-liquid partitioning by adding 50 mL of n-hexane to the aqueous suspension in a separatory funnel. Shake vigorously and allow the layers to separate.

  • Discard the upper n-hexane layer (this removes nonpolar compounds like chlorophyll and lipids).

  • Repeat the partitioning with n-hexane two more times.

  • The resulting aqueous layer contains the crude extract of caffeoylquinic acids.

  • Filter the aqueous extract through a 0.45 µm syringe filter before analytical determination.

G Start Dried Herbal Material Extraction Maceration/Ultrasonication with Methanol/Ethanol Start->Extraction Filtration Filtration Extraction->Filtration Evaporation Rotary Evaporation Filtration->Evaporation Suspension Suspension in Water Evaporation->Suspension Partitioning Liquid-Liquid Partitioning with n-Hexane Suspension->Partitioning Separation Separation of Layers Partitioning->Separation Aqueous_Layer Aqueous Extract (Contains 3,4,5-TCQA) Separation->Aqueous_Layer Collect Hexane_Layer n-Hexane Layer (Discarded) Separation->Hexane_Layer Discard Final_Filtration 0.45 µm Filtration Aqueous_Layer->Final_Filtration End Sample for Analysis Final_Filtration->End

Extraction Workflow for 3,4,5-TCQA.
Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general HPLC-UV method for the quantification of 3,4,5-TCQA.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) or a Phenyl-Hexyl column for better separation of isomers.[7]

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10-30% B

    • 25-30 min: 30-50% B

    • 30-35 min: 50-10% B (return to initial conditions)

    • 35-40 min: 10% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 325-330 nm[7][8]

Protocol:

  • Prepare a stock solution of 3,4,5-TCQA standard (e.g., 1 mg/mL) in methanol.

  • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.

  • Inject the calibration standards into the HPLC system to construct a calibration curve by plotting peak area against concentration.

  • Inject the prepared herbal extract.

  • Identify the 3,4,5-TCQA peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the amount of 3,4,5-TCQA in the sample using the calibration curve.

Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This protocol outlines a more sensitive and selective LC-MS/MS method.

Instrumentation and Conditions:

  • LC System: A UHPLC or HPLC system.

  • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 or similar reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in water

    • Solvent B: Acetonitrile with 0.1% Formic acid

  • Gradient Program: A suitable gradient to separate the analyte from the matrix.

  • Flow Rate: 0.3-0.5 mL/min

  • Ionization Mode: Negative ESI mode is typically used for phenolic compounds.

  • MS/MS Parameters:

    • Parent Ion (Q1): m/z 677.1 (for [M-H]⁻ of 3,4,5-TCQA)

    • Product Ions (Q3): Select at least two characteristic fragment ions for Multiple Reaction Monitoring (MRM).

Protocol:

  • Follow the sample preparation and calibration standard preparation steps as described for the HPLC method.

  • Optimize the MS parameters (e.g., cone voltage, collision energy) by infusing a standard solution of 3,4,5-TCQA.

  • Set up the MRM transitions for 3,4,5-TCQA.

  • Inject the standards and the sample extract.

  • Quantify 3,4,5-TCQA based on the peak area of the selected MRM transitions and the calibration curve.

Quantification by High-Performance Thin-Layer Chromatography (HPTLC)

This protocol is adapted from a validated method for caffeoylquinic acids.[9]

Instrumentation and Conditions:

  • HPTLC Plates: Silica gel 60 F254 plates (20 x 10 cm).

  • Sample Application: An automatic TLC sampler (e.g., Linomat).

  • Developing Chamber: A twin-trough chamber.

  • Mobile Phase: Ethyl acetate:formic acid:water:toluene (20:2:2:1, v/v/v/v).

  • Densitometer: A TLC scanner for densitometric evaluation.

  • Detection Wavelength: 326 nm.

Protocol:

  • Spot the standard solutions of 3,4,5-TCQA and the sample extracts as bands on the HPTLC plate.

  • Develop the plate in the developing chamber saturated with the mobile phase until the solvent front migrates a sufficient distance (e.g., 8 cm).

  • Dry the plate.

  • Scan the plate with the densitometer at 326 nm.

  • Quantify 3,4,5-TCQA by comparing the peak areas of the sample to the calibration curve generated from the standards.

Signaling Pathway

Inhibition of TNF-α-Induced Inflammatory Pathway by this compound

This compound has been shown to inhibit the production of inflammatory mediators stimulated by Tumor Necrosis Factor-alpha (TNF-α) in human keratinocytes. This inhibition is mediated through the suppression of the Akt and NF-κB signaling pathways.[1]

G TNFa TNF-α TNFR TNFR TNFa->TNFR Binds ROS ROS TNFR->ROS Induces Akt Akt ROS->Akt pAkt p-Akt Akt->pAkt Phosphorylation IKK IKK pAkt->IKK pIKK p-IKK IKK->pIKK Phosphorylation IkB IκBα pIKK->IkB Phosphorylates pIkB p-IκBα IkB->pIkB Degradation Degradation pIkB->Degradation Ubiquitination & Degradation NFkB_complex NF-κB/IκBα (Inactive) NFkB_complex->IkB Releases NFkB NF-κB (Active) NFkB_complex->NFkB Activation Nucleus Nucleus NFkB->Nucleus Translocation Inflammation Inflammatory Gene Expression (IL-1β, IL-8, CCL17, CCL27) Nucleus->Inflammation Transcription TCQA This compound TCQA->ROS Inhibits TCQA->pAkt Inhibits TCQA->NFkB Inhibits

Inhibition of TNF-α signaling by 3,4,5-TCQA.

References

Application Notes and Protocols for the Chemical Synthesis of 3,4,5-Tricaffeoylquinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Tricaffeoylquinic acid (TCQA) is a polyphenolic compound belonging to the chlorogenic acid family, characterized by a quinic acid core esterified with three caffeic acid molecules at positions 3, 4, and 5.[][2] Found in various plant species, TCQA has garnered significant interest within the scientific community due to its potent antioxidant, anti-inflammatory, and potential therapeutic properties.[] Research has indicated its involvement in modulating key signaling pathways, such as NF-κB, MAPK, and Akt, suggesting its potential in the development of novel therapeutics for a range of diseases.[3][4][5]

This document provides detailed application notes and a proposed protocol for the chemical synthesis of this compound, based on established methodologies for the synthesis of related caffeoylquinic acid derivatives. Additionally, it outlines the key signaling pathways modulated by TCQA, offering a molecular basis for its biological activities.

Chemical Synthesis of this compound: A Proposed Protocol

While a direct, step-by-step protocol for the total synthesis of this compound is not extensively documented in publicly available literature, a plausible multi-step synthetic route can be devised based on the synthesis of its isomers and other caffeoylquinic acid derivatives. The following protocol is a literature-informed suggestion that employs protecting group strategies to achieve the desired regioselectivity.

Core Principles of the Synthesis:

The synthesis strategy revolves around the selective protection of the hydroxyl groups of quinic acid, followed by esterification with a protected caffeic acid derivative, and subsequent deprotection to yield the final product. The key steps include:

  • Protection of Quinic Acid: The hydroxyl groups at the 1-position and the carboxyl group of quinic acid must be protected to prevent unwanted side reactions during esterification.

  • Activation of Caffeic Acid: The carboxylic acid moiety of caffeic acid needs to be activated to facilitate esterification. The phenolic hydroxyl groups of caffeic acid are also typically protected.

  • Esterification: The protected quinic acid is reacted with the activated and protected caffeic acid derivative to form the tri-ester.

  • Deprotection: All protecting groups are removed to yield this compound.

Experimental Workflow: A Proposed Multi-Step Synthesis

G cluster_protection Protection cluster_esterification Esterification cluster_deprotection Deprotection cluster_purification Purification A (-)-Quinic Acid B Protected Quinic Acid Derivative (e.g., 1-O-TBDMS, COOH as Me-ester) A->B Protection Steps D Protected this compound B->D C Protected Caffeic Acid (e.g., Acetyl or Silyl protected) C->D Coupling Reagent (e.g., DCC/DMAP) E This compound D->E Deprotection Steps F Purified Product E->F Chromatography

Detailed Methodologies:

Step 1: Protection of (-)-Quinic Acid

  • Protection of the 1-hydroxyl and carboxyl groups: (-)-Quinic acid is first converted to its methyl ester using methanol and a catalytic amount of acid. Subsequently, the hydroxyl group at the 1-position can be selectively protected using a bulky silyl group like tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole in an aprotic solvent like DMF. This leaves the hydroxyl groups at positions 3, 4, and 5 available for esterification.

Step 2: Preparation of Protected Caffeic Acid

  • Protection of phenolic hydroxyls: The two phenolic hydroxyl groups of caffeic acid are protected to prevent their reaction during the esterification. Acetyl groups (using acetic anhydride and a base) or silyl groups are commonly employed.

  • Activation of the carboxylic acid: The carboxylic acid of the protected caffeic acid can be activated by converting it to an acyl chloride using reagents like oxalyl chloride or thionyl chloride, or by using coupling agents in the subsequent esterification step.

Step 3: Esterification

  • The protected quinic acid derivative from Step 1 is dissolved in a suitable aprotic solvent (e.g., dichloromethane or THF).

  • The protected and activated caffeic acid derivative from Step 2 (3 equivalents) is added to the solution.

  • A coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) are added to facilitate the esterification.

  • The reaction is stirred at room temperature for 24-48 hours and monitored by thin-layer chromatography (TLC) for the formation of the protected tricaffeoylquinic acid.

Step 4: Deprotection

  • Removal of silyl protecting groups: If silyl groups were used, they can be removed using a fluoride source such as tetrabutylammonium fluoride (TBAF) in THF.

  • Removal of acetyl protecting groups: Acetyl groups can be cleaved under basic conditions, for example, using sodium methoxide in methanol.

  • Hydrolysis of the methyl ester: The methyl ester of the quinic acid moiety is hydrolyzed to the free carboxylic acid using a mild base like lithium hydroxide (LiOH) in a mixture of THF and water.

  • Acidic workup is required to protonate the carboxylate and phenolic hydroxyls.

Step 5: Purification

  • The crude product is purified using chromatographic techniques. Reversed-phase high-performance liquid chromatography (HPLC) is often the method of choice for separating polar compounds like TCQA. A gradient of water and acetonitrile or methanol, both containing a small amount of acid (e.g., formic acid or trifluoroacetic acid), is typically used as the mobile phase.

Quantitative Data from a Related Synthesis
Reaction StepReagents and ConditionsYieldReference
Monocaffeoylation of protected quinic acid3,4-(methylenedioxy)cinnamic acid, DCC, DMAP, room temperature87%[6]
BiscaffeoylationProtected caffeic acid chloride, refluxing DCE, 80 °C, 48 hours66%[6]
Final DeprotectionBBr₃, CH₂Cl₂, -78 °C88%[6]

Table 1: Summary of reaction conditions and yields for the synthesis of a regioisomer of this compound.[6]

Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects by modulating several key intracellular signaling pathways, primarily those involved in inflammation and cellular stress responses.

Inhibition of Pro-inflammatory Signaling Pathways

TCQA has demonstrated significant anti-inflammatory properties by inhibiting the activation of the NF-κB and MAPK signaling pathways.[3][4][5] These pathways are crucial in the transcriptional regulation of pro-inflammatory cytokines and mediators.

// Nodes LPS [label="LPS / TNF-α", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TLR4 [label="TLR4", fillcolor="#F1F3F4", fontcolor="#202124"]; IKK [label="IKK", fillcolor="#F1F3F4", fontcolor="#202124"]; IkB [label="IκBα", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB [label="NF-κB\n(p65/p50)", fillcolor="#F1F3F4", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Gene [label="Pro-inflammatory\nGene Transcription", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; Cytokines [label="Inflammatory Cytokines\n(IL-1β, IL-8, etc.)", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; TCQA [label="this compound", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; MAPK_pathway [label="MAPK Pathway\n(ERK, JNK, p38)", fillcolor="#F1F3F4", fontcolor="#202124"]; AP1 [label="AP-1", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt_pathway [label="Akt Pathway", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges LPS -> TLR4 [color="#5F6368"]; TLR4 -> IKK [color="#5F6368"]; TLR4 -> MAPK_pathway [color="#5F6368"]; TLR4 -> Akt_pathway [color="#5F6368"]; IKK -> IkB [label=" phosphorylates", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; IkB -> NFkB [label=" releases", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; NFkB -> Nucleus [label=" translocates to", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; MAPK_pathway -> AP1 [label=" activates", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; AP1 -> Nucleus [label=" translocates to", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; Nucleus -> Gene [color="#5F6368"]; Gene -> Cytokines [color="#5F6368"];

// Inhibition by TCQA TCQA -> TLR4 [label=" inhibits", arrowhead=tee, color="#EA4335", style=dashed, fontcolor="#EA4335", fontsize=8]; TCQA -> IKK [label=" inhibits", arrowhead=tee, color="#EA4335", style=dashed, fontcolor="#EA4335", fontsize=8]; TCQA -> MAPK_pathway [label=" inhibits", arrowhead=tee, color="#EA4335", style=dashed, fontcolor="#EA4335", fontsize=8]; TCQA -> Akt_pathway [label=" inhibits", arrowhead=tee, color="#EA4335", style=dashed, fontcolor="#EA4335", fontsize=8]; } dot Figure 2: Inhibition of NF-κB and MAPK signaling pathways by this compound.

As illustrated in Figure 2, inflammatory stimuli such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α) activate cell surface receptors like Toll-like receptor 4 (TLR4). This activation triggers downstream signaling cascades, including the IKK complex, which phosphorylates IκBα, leading to its degradation and the subsequent release and nuclear translocation of the NF-κB dimer (p65/p50). In the nucleus, NF-κB promotes the transcription of various pro-inflammatory genes. Simultaneously, the MAPK and Akt pathways are activated, leading to the activation of other transcription factors like AP-1. This compound has been shown to inhibit these pathways, thereby reducing the production of inflammatory mediators.[3][5][7]

Activation of the Nrf2 Antioxidant Response Pathway

In addition to its anti-inflammatory effects, TCQA can also activate the Nrf2 signaling pathway, which plays a central role in the cellular antioxidant response.

// Nodes OxidativeStress [label="Oxidative Stress\n(e.g., UVB)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Keap1 [label="Keap1", fillcolor="#F1F3F4", fontcolor="#202124"]; Nrf2 [label="Nrf2", fillcolor="#F1F3F4", fontcolor="#202124"]; Ub [label="Ubiquitination &\nDegradation", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; ARE [label="ARE\n(Antioxidant Response Element)", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; Gene [label="Antioxidant Gene\nTranscription", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; HO1 [label="HO-1, etc.", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; TCQA [label="this compound", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges OxidativeStress -> Keap1 [label=" induces conformational change", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; Keap1 -> Nrf2 [label=" releases", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; Nrf2 -> Nucleus [label=" translocates to", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; Nucleus -> ARE [color="#5F6368"]; ARE -> Gene [color="#5F6368"]; Gene -> HO1 [color="#5F6368"]; Keap1 -> Ub [label=" promotes", fontsize=8, color="#5F6368"]; Nrf2 -> Ub [style=dashed, color="#5F6368"];

// Activation by TCQA TCQA -> Keap1 [label=" promotes release of Nrf2", arrowhead=vee, color="#34A853", style=dashed, fontcolor="#34A853", fontsize=8]; } dot Figure 3: Activation of the Nrf2 antioxidant response pathway by this compound.

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor Keap1, which facilitates its ubiquitination and subsequent degradation. Upon exposure to oxidative stress, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, such as heme oxygenase-1 (HO-1), leading to their transcription. This compound has been found to promote the activation of this pathway, thereby enhancing the cell's capacity to counteract oxidative stress.[4]

Conclusion

The chemical synthesis of this compound presents a significant challenge due to the need for regioselective esterification of the polyhydroxylated quinic acid core. The proposed protocol, based on established protecting group strategies, offers a viable, albeit complex, route to obtaining this valuable compound for research and development purposes. The potent ability of this compound to modulate key signaling pathways involved in inflammation and oxidative stress underscores its therapeutic potential and warrants further investigation. The detailed protocols and pathway diagrams provided herein serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery.

References

Application Notes and Protocols for 3,4,5-Tricaffeoylquinic Acid in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3,4,5-Tricaffeoylquinic acid (TCQA), a derivative of caffeoylquinic acid, is a natural polyphenolic compound found in various plants.[1][2] It has garnered significant interest within the scientific community for its diverse biological activities, including antioxidant, anti-inflammatory, neuroprotective, and anti-cancer effects.[3][4][5][6] This document provides detailed application notes and protocols for the utilization of TCQA in cell culture experiments, aimed at researchers, scientists, and professionals in drug development.

Data Presentation

The following tables summarize the quantitative data from various studies on the effects of this compound in different cell lines and experimental setups.

Table 1: Effects of this compound on Cell Viability and Reactive Oxygen Species (ROS)

Cell LineTreatment ConditionsAssayResultsReference
HaCaT5, 10, 20 µM TCQA for 24h with UVB irradiationCCK-8Dose-dependent inhibition of apoptosis and maintenance of cell viability.[3][3]
HaCaT5, 10, 20 µM TCQA for 6h and 12h with UVB irradiationDCFDA6h: 20%, 21%, and 25% reduction in ROS at 5, 10, and 20 µM, respectively.[3] 12h: 21%, 24%, and 31% reduction in ROS at 5, 10, and 20 µM, respectively.[3][3]
SH-SY5YCo-treatment with AβNot specifiedNeuroprotective effect against Aβ-induced cell death.[5][5]
NCM460Pre-treatment with TCQA followed by ionizing radiation (IR)Not specifiedAttenuated the cytotoxic effect of IR.[7][7]
A278050 and 100 µM TCQAAnnexin V50 µM: 15.63% ± 1.06% apoptotic cells.[6] 100 µM: 37.81% ± 2.26% apoptotic cells, with cell viability reduced to less than 25%.[6][6]
HUVEC25, 50, 100 µM TCQA for 24hMTTNo effect on cell viability at these concentrations.[6][6]

Table 2: Effects of this compound on Protein Expression and Signaling Pathways

Cell LineTarget Pathway/ProteinTreatment ConditionsResultsReference
HaCaTNrf2/HO-110 and 20 µM TCQA for 12h10 µM: 1.3-fold increase in Nrf2 and 2.3-fold increase in HO-1.[3] 20 µM: 2.5-fold increase in Nrf2 and 2.6-fold increase in HO-1.[3][3]
HaCaTMAPK (p-ERK, p-JNK, p-p38)5, 10, 20 µM TCQA with UVB irradiationp-ERK/ERK: 10%, 20%, and 30% inhibition at 5, 10, and 20 µM, respectively.[3] p-JNK/JNK: 40%, 30%, and 60% inhibition at 5, 10, and 20 µM, respectively.[3] p-p38/p38: 40%, 34%, and 30% inhibition at 5, 10, and 20 µM, respectively.[3][3]
Human KeratinocytesAkt and NF-κBNot specifiedInhibited TNF-α-induced activation of Akt and NF-κB.[4][4]
Human KeratinocytesInflammatory Mediators (IL-1β, IL-8, CCL17, CCL27)Not specifiedInhibited TNF-α-stimulated production of these cytokines and chemokines.[4][4]
SH-SY5YGlycolytic Enzymes (PGAM1, G3PDH)Co-treatment with AβUpregulation of PGAM1 and G3PDH mRNA expression.[5][5]
NCM460JNK/p38Pre-treatment with TCQA followed by IRInhibited IR-induced activation of the JNK/p38 signaling pathway.[7][7]
Human Dermal Papilla Cellsβ-cateninNot specifiedUpregulated expression of β-catenin.[8][8]
Human KeratinocytesTLR4, Akt, ERK, NF-κBNot specifiedInhibited LPS-induced expression of TLR4 and activation of Akt, ERK, and NF-κB pathways.[9][9]
H292TLR3/7Infection with Influenza A virus (Pr8)Downregulated the immune response and reduced cytokine production via the TLR signaling pathway.[10][10]
A2780Apoptotic Proteins50 and 100 µM TCQAIncreased levels of cleaved caspase-8, Bax, cleaved PARP, and caspase-3/9; decreased levels of Bcl-2.[6][6]
HUVECAngiogenesis ProteinsNot specifiedSuppressed VEGFR2, ERK, PI3K, Akt, and mTOR protein expression.[6][6]

Experimental Protocols

General Cell Culture and TCQA Preparation
  • Cell Lines: HaCaT (human keratinocytes), SH-SY5Y (human neuroblastoma), NCM460 (human colon epithelial cells), Human Dermal Papilla Cells, H292 (human lung mucoepidermoid carcinoma), A2780 (human ovarian cancer), HUVEC (Human Umbilical Vein Endothelial Cells).

  • Culture Media: Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate media supplemented with 10% fetal bovine serum (FBS) and 100 units/mL of penicillin and 100 mg/mL streptomycin.

  • Culture Conditions: Cells are to be maintained at 37°C in a humidified atmosphere with 5% CO2.[3]

  • TCQA Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and store at -20°C. Dilute the stock solution in culture medium to the desired final concentrations immediately before use.

Cell Viability Assay (MTT or CCK-8)
  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of TCQA (e.g., 1, 5, 10, 20, 50, 100 µM) with or without a stimulant (e.g., UVB, Aβ, TNF-α, LPS, Ionizing Radiation) for the desired time period (e.g., 24, 48, 72, 96 hours).[3][11]

  • Add 10 µL of MTT (5 mg/mL) or CCK-8 solution to each well and incubate for 2-4 hours at 37°C.

  • If using MTT, add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT) using a microplate reader.

  • Calculate cell viability as a percentage of the control group.

Western Blot Analysis
  • Seed cells in 6-well plates and grow to 80-90% confluency.

  • Treat cells with TCQA and/or stimulants as required.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against target proteins (e.g., Nrf2, HO-1, p-ERK, ERK, p-JNK, JNK, p-p38, p38, β-catenin, cleaved caspases) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Use a loading control like GAPDH or β-actin to normalize the protein expression levels.[3]

Reactive Oxygen Species (ROS) Measurement (DCFDA Assay)
  • Seed cells in a 96-well plate or a suitable culture dish.

  • Treat cells with TCQA and/or a ROS-inducing agent (e.g., UVB, H₂O₂).

  • Wash the cells with PBS and then incubate with 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) in serum-free medium for 30 minutes at 37°C in the dark.

  • Wash the cells again with PBS to remove excess probe.

  • Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[3]

Cytokine and Chemokine Measurement (ELISA)
  • Culture cells and treat with TCQA and a pro-inflammatory stimulus (e.g., TNF-α, LPS).

  • Collect the cell culture supernatant after the treatment period.

  • Measure the concentration of cytokines and chemokines (e.g., IL-1β, IL-8, CCL17, CCL27) in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.[4]

Tube Formation Assay (Angiogenesis)
  • Coat a 96-well plate with Matrigel and allow it to solidify at 37°C for 30 minutes.

  • Seed HUVEC cells (1 x 10⁴ cells/well) onto the Matrigel-coated wells.

  • Treat the cells with non-toxic concentrations of TCQA (e.g., 25, 50, 100 µM).[6]

  • Incubate the plate for 4-6 hours at 37°C.

  • Observe and photograph the formation of tube-like structures under a microscope.

  • Quantify the tube formation by measuring the total tube length or the number of branch points.

Mandatory Visualizations

Below are diagrams illustrating key signaling pathways and experimental workflows involving this compound.

G cluster_0 UVB-Induced Skin Damage Pathway cluster_1 Nrf2 Antioxidant Pathway UVB UVB Radiation ROS ROS Generation UVB->ROS MAPK MAPK Activation (p-ERK, p-JNK, p-p38) ROS->MAPK AP1_NFkB AP-1 & NF-κB Activation MAPK->AP1_NFkB MMP1 MMP-1 Synthesis AP1_NFkB->MMP1 Wrinkles Wrinkle Formation MMP1->Wrinkles TCQA_anti_wrinkle 3,4,5-TCQA TCQA_anti_wrinkle->MAPK Inhibits OxidativeStress Oxidative Stress Nrf2 Nrf2 Activation OxidativeStress->Nrf2 HO1 HO-1 Expression Nrf2->HO1 AntioxidantResponse Antioxidant Response HO1->AntioxidantResponse TCQA_antioxidant 3,4,5-TCQA TCQA_antioxidant->Nrf2 Promotes

Caption: Anti-wrinkle and antioxidant signaling pathways modulated by 3,4,5-TCQA in HaCaT cells.

G cluster_0 Inflammatory Response Pathway cluster_1 Neuroprotection Pathway TNFa TNF-α / LPS TLR4 TLR4 TNFa->TLR4 Akt Akt Activation TLR4->Akt NFkB NF-κB Activation Akt->NFkB InflammatoryMediators Inflammatory Mediators (IL-1β, IL-8, etc.) NFkB->InflammatoryMediators TCQA_anti_inflammatory 3,4,5-TCQA TCQA_anti_inflammatory->Akt Inhibits TCQA_anti_inflammatory->NFkB Inhibits Abeta Amyloid-β (Aβ) CellDeath Neuronal Cell Death Abeta->CellDeath GlycolyticEnzymes Glycolytic Enzymes (PGAM1, G3PDH) ATP ATP Production GlycolyticEnzymes->ATP Neuroprotection Neuroprotection ATP->Neuroprotection TCQA_neuro 3,4,5-TCQA TCQA_neuro->CellDeath Inhibits TCQA_neuro->GlycolyticEnzymes Upregulates

Caption: Anti-inflammatory and neuroprotective mechanisms of 3,4,5-TCQA.

G cluster_workflow General Experimental Workflow for TCQA Cell Culture Studies cluster_assays Downstream Assays Start Start: Prepare TCQA Stock Solution CellCulture Cell Seeding and Culture Start->CellCulture Treatment Treatment with TCQA +/- Stimulant CellCulture->Treatment Incubation Incubation (Time & Temp Dependent) Treatment->Incubation Viability Cell Viability (MTT/CCK-8) Incubation->Viability Cell Lysates or Supernatant WesternBlot Protein Expression (Western Blot) Incubation->WesternBlot ROS ROS Measurement (DCFDA) Incubation->ROS ELISA Cytokine Analysis (ELISA) Incubation->ELISA DataAnalysis Data Analysis and Interpretation Viability->DataAnalysis WesternBlot->DataAnalysis ROS->DataAnalysis ELISA->DataAnalysis End End DataAnalysis->End

Caption: A generalized workflow for conducting cell culture experiments with 3,4,5-TCQA.

References

Application Notes and Protocols for In Vivo Studies with 3,4,5-Tricaffeoylquinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vivo studies investigating the therapeutic potential of 3,4,5-Tricaffeoylquinic acid (TCQA). The following sections outline experimental designs for studying its effects on neurogenesis and cognitive enhancement, hair growth promotion, and as a radioprotective agent.

Neurogenesis and Cognitive Enhancement

This protocol details an in vivo study to assess the neurogenic and cognitive-enhancing effects of TCQA in a senescence-accelerated mouse model.

Experimental Protocol

Animal Model: Senescence-Accelerated Mouse Prone 8 (SAMP8) mice are used as a model for aging and neurodegenerative diseases.[1][2] Age-matched SAMR1 mice can be used as a control strain.

Treatment:

  • Test Group: SAMP8 mice are orally administered 5 mg/kg of TCQA daily for 30 days.[1][2]

  • Control Group: SAMP8 mice receive a vehicle (e.g., water) orally for the same duration.

Key Experiments:

  • Morris Water Maze (MWM) for Spatial Learning and Memory:

    • Acclimation: One day before the test, allow mice to swim freely in the pool without the platform for 2 minutes to acclimate.

    • Training Phase: For 5 consecutive days, each mouse undergoes four trials per day to find a hidden platform in a circular pool of opaque water. The escape latency (time to find the platform) is recorded. If a mouse fails to find the platform within a set time (e.g., 60 seconds), it is gently guided to it.

    • Probe Trial: On the day after the final training session, the platform is removed, and each mouse is allowed to swim for 60 seconds. The time spent in the target quadrant (where the platform was previously located) is recorded to assess spatial memory.

  • Immunohistochemistry for Neurogenesis Markers:

    • BrdU Labeling: To label newly proliferated cells, mice are injected with Bromodeoxyuridine (BrdU) prior to the end of the treatment period.

    • Tissue Preparation: Following the MWM test, mice are euthanized, and brain tissues are collected, fixed, and sectioned.

    • Staining: Brain sections, particularly the dentate gyrus of the hippocampus, are stained for:

      • BrdU: To identify newly divided cells.

      • NeuN: A marker for mature neurons.

      • GFAP: A marker for astrocytes and neural stem cells.

    • Quantification: The number of BrdU+/NeuN+ (newborn neurons) and BrdU+/GFAP+ (activated stem cells) cells are quantified to assess the rate of neurogenesis.[1]

Data Presentation
ParameterControl Group (SAMP8 + Vehicle)TCQA-Treated Group (SAMP8 + 5 mg/kg TCQA)
Morris Water Maze
Escape Latency (Day 5)Report mean ± SEMReport mean ± SEM (Expected to be significantly lower than control)
Time in Target QuadrantReport mean ± SEMReport mean ± SEM (Expected to be significantly higher than control)
Immunohistochemistry
Number of BrdU+/NeuN+ cells in Dentate GyrusReport mean ± SEMReport mean ± SEM (Expected to be significantly higher than control)[1][2]
Number of BrdU+/GFAP+ cells in Dentate GyrusReport mean ± SEMReport mean ± SEM (Expected to be significantly higher than control)[1][2]
Signaling Pathway and Experimental Workflow

The neurogenic effects of TCQA are associated with the Bone Morphogenetic Protein (BMP) signaling pathway.

TCQA This compound BMP BMP Signaling Pathway TCQA->BMP Activates NSCs Neural Stem Cells (NSCs) BMP->NSCs Promotes Differentiation Neurogenesis Increased Neurogenesis NSCs->Neurogenesis Cognition Improved Cognitive Function Neurogenesis->Cognition

TCQA-mediated activation of BMP signaling promotes neurogenesis.

cluster_treatment Treatment Phase (30 Days) cluster_assessment Assessment Phase SAMP8 SAMP8 Mice TCQA_Admin Oral TCQA (5 mg/kg/day) SAMP8->TCQA_Admin Vehicle_Admin Vehicle SAMP8->Vehicle_Admin MWM Morris Water Maze TCQA_Admin->MWM Vehicle_Admin->MWM IHC Immunohistochemistry MWM->IHC

Experimental workflow for neurogenesis study.

Hair Growth Promotion

This protocol describes an in vivo study to evaluate the hair growth-promoting effects of TCQA.

Experimental Protocol

Animal Model: C3H/HeN mice are a suitable model for studying hair growth.[3]

Treatment:

  • Anagen Induction: The hair on the dorsal side of the mice is shaved to synchronize the hair follicles in the telogen (resting) phase.

  • Topical Application:

    • Test Group: A 1% TCQA solution is topically applied to the shaved area daily for 30 days.

    • Control Group: A vehicle (e.g., Milli-Q water) is applied to the shaved area of the control group.

Key Experiments:

  • Macroscopic Evaluation of Hair Growth:

    • The shaved area is photographed at regular intervals (e.g., day 10, 14, 20, 30) to visually assess hair regrowth.[3]

    • The percentage of the shaved area covered by new hair is quantified using image analysis software.

  • Western Blot for β-catenin:

    • Tissue Collection: At the end of the treatment period, skin samples are collected from the treated area.

    • Protein Extraction: Total protein is extracted from the skin samples.

    • Western Blotting: The expression levels of β-catenin are analyzed by Western blot to investigate the involvement of the Wnt/β-catenin signaling pathway.[4][5]

Data Presentation
ParameterControl Group (Vehicle)TCQA-Treated Group (1% TCQA)
Hair Regrowth Area (%)
Day 14Report mean ± SDReport mean ± SD (Expected to be significantly higher than control)[3]
Day 20Report mean ± SDReport mean ± SD (Expected to be significantly higher than control)[3]
Day 30Report mean ± SDReport mean ± SD (Expected to be significantly higher than control)[3]
β-catenin Protein Expression Report relative band intensityReport relative band intensity (Expected to be significantly higher than control)[4][5]
Signaling Pathway and Experimental Workflow

TCQA promotes hair growth by activating the Wnt/β-catenin signaling pathway.

TCQA This compound Wnt Wnt/β-catenin Pathway TCQA->Wnt Activates DP_Cells Dermal Papilla Cells Wnt->DP_Cells Stimulates Anagen Anagen Phase Induction DP_Cells->Anagen Hair_Growth Hair Growth Promotion Anagen->Hair_Growth

TCQA stimulates hair growth via the Wnt/β-catenin pathway.

cluster_preparation Preparation cluster_treatment Treatment Phase (30 Days) cluster_analysis Analysis C3H_Mice C3H/HeN Mice Shaving Dorsal Shaving C3H_Mice->Shaving Topical_TCQA Topical 1% TCQA Shaving->Topical_TCQA Topical_Vehicle Topical Vehicle Shaving->Topical_Vehicle Photography Photography & Image Analysis Topical_TCQA->Photography Western_Blot Western Blot (β-catenin) Topical_TCQA->Western_Blot Topical_Vehicle->Photography Topical_Vehicle->Western_Blot

Workflow for the in vivo hair growth promotion study.

Radioprotective Effects

This protocol provides a general framework for evaluating the radioprotective properties of TCQA in vivo.

Experimental Protocol

Animal Model: Male CD2F1 mice are a commonly used model for radiation studies.

Treatment:

  • Pre-treatment:

    • Test Group: Mice are administered TCQA at a specified dose and route (e.g., intraperitoneal injection) prior to irradiation.

    • Control Group: Mice receive a vehicle.

  • Irradiation: Mice are subjected to a specific dose of total-body irradiation (TBI) using a source such as 60Co γ-rays. The dose should be sufficient to induce acute radiation sickness (e.g., 6-14 Gy).[6][7]

Key Experiments:

  • Survival Analysis:

    • Mice are monitored daily for 30 days post-irradiation, and survival rates are recorded.

  • Monitoring of Clinical Signs:

    • Body weight and temperature are measured daily.[6][7]

    • A scoring system can be implemented to assess the severity of radiation-induced sickness based on clinical signs (e.g., weight loss, activity, posture).[6]

  • Histopathological Analysis:

    • At the end of the study or at specific time points, tissues from radiosensitive organs (e.g., bone marrow, spleen, intestine) are collected for histopathological examination to assess the extent of radiation-induced damage.

Data Presentation
ParameterControl Group (Vehicle + Irradiation)TCQA-Treated Group (TCQA + Irradiation)
30-Day Survival Rate (%) Report percentageReport percentage (Expected to be significantly higher than control)
Body Weight Change (%) Report mean ± SEMReport mean ± SEM (Expected to show less weight loss than control)
Organ Damage Score Report mean scoreReport mean score (Expected to be significantly lower than control)
Signaling Pathway and Experimental Workflow

TCQA is thought to exert its radioprotective effects by mitigating oxidative stress through the ROS/JNK/p38 signaling pathway.

IR Ionizing Radiation ROS Reactive Oxygen Species (ROS) IR->ROS Induces JNK_p38 JNK/p38 MAPK Pathway ROS->JNK_p38 Activates Apoptosis Apoptosis & Cell Damage JNK_p38->Apoptosis TCQA This compound TCQA->ROS Inhibits

TCQA's radioprotective mechanism via ROS inhibition.

cluster_pretreatment Pre-treatment cluster_irradiation Irradiation cluster_monitoring Post-Irradiation Monitoring (30 Days) Mice Mice TCQA_Treat TCQA Administration Mice->TCQA_Treat Vehicle_Treat Vehicle Administration Mice->Vehicle_Treat TBI Total Body Irradiation TCQA_Treat->TBI Vehicle_Treat->TBI Survival Survival Analysis TBI->Survival Clinical_Signs Clinical Signs Monitoring TBI->Clinical_Signs Histology Histopathology TBI->Histology

Workflow for the in vivo radioprotection study.

References

Application Notes and Protocols: 3,4,5-Tricaffeoylquinic Acid as a Standard for Analytical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Tricaffeoylquinic acid (TCQA) is a polyphenolic compound found in various plants that has garnered significant interest in the scientific community. Exhibiting potent antioxidant, anti-inflammatory, and neuroprotective properties, TCQA is a promising molecule for therapeutic development.[1][2] As a well-characterized compound, it also serves as an excellent standard for analytical research, enabling the accurate quantification and identification of this and related compounds in complex matrices.

These application notes provide detailed protocols for the use of this compound as a standard in High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS), as well as for determining its antioxidant capacity. Furthermore, we illustrate the key signaling pathways modulated by TCQA, offering insights into its mechanism of action.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular FormulaC₃₄H₃₀O₁₅[3]
Molecular Weight678.59 g/mol [3]
CAS Number86632-03-3[3]
AppearancePowder-
Purity≥95%-

Analytical Applications

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol outlines a general method for the quantification of this compound in various samples using HPLC with UV detection.

Instrumentation and Materials

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • This compound standard

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid or acetic acid

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.45 µm)

Standard Preparation

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

  • From the stock solution, prepare a series of calibration standards by serial dilution in the mobile phase. A typical concentration range would be 1-100 µg/mL.

Sample Preparation

  • For liquid samples, dilute with the mobile phase as needed and filter through a 0.45 µm syringe filter.

  • For solid samples (e.g., plant material), perform an appropriate extraction (e.g., sonication or maceration with methanol or ethanol), followed by filtration and dilution.

Chromatographic Conditions

The following table provides a starting point for HPLC method development. Optimization may be required depending on the specific sample matrix and instrumentation.

ParameterCondition
Column C18 (4.6 x 250 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile
Gradient 10-50% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 25°C
Injection Volume 10 µL
Detection Wavelength 325 nm

Data Analysis

  • Generate a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

This protocol provides a general method for the sensitive and selective analysis of this compound using LC-MS.

Instrumentation and Materials

  • Liquid Chromatography system coupled to a mass spectrometer (e.g., Triple Quadrupole or Q-TOF)

  • C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

  • This compound standard

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid

  • Standard laboratory glassware and filtration supplies

Standard and Sample Preparation

Prepare standards and samples as described in the HPLC-UV protocol, using LC-MS grade solvents.

LC-MS Conditions

The following table provides typical parameters for LC-MS analysis. These may need to be optimized for your specific instrument.

ParameterCondition
Column C18 (2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5-95% B over 15 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 2 µL
Ionization Mode Electrospray Ionization (ESI), Negative
Precursor Ion (m/z) 677.1 [M-H]⁻
Product Ions (m/z) 515.1, 353.1, 191.0
Collision Energy Optimization required

Data Analysis

For quantitative analysis, a calibration curve can be constructed using the peak areas of the precursor or a specific product ion. For qualitative analysis, the presence of the precursor ion and its characteristic product ions confirms the identity of this compound.

Biological Activity Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This protocol measures the free radical scavenging activity of this compound.

Materials

  • This compound standard

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • 96-well microplate reader

  • Ascorbic acid or Trolox (positive control)

Procedure

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare a series of dilutions of the this compound standard and the positive control in methanol.

  • In a 96-well plate, add 100 µL of each standard or control dilution to respective wells.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • Determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration of the standard.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This protocol provides an alternative method to assess the antioxidant capacity of this compound.

Materials

  • This compound standard

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • 96-well microplate reader

  • Ascorbic acid or Trolox (positive control)

Procedure

  • Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS radical solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare a series of dilutions of the this compound standard and the positive control.

  • In a 96-well plate, add 10 µL of each standard or control dilution to respective wells.

  • Add 190 µL of the diluted ABTS radical solution to each well.

  • Incubate the plate in the dark at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and the IC₅₀ value as described in the DPPH assay protocol.

Signaling Pathway Diagrams

This compound has been shown to modulate several key signaling pathways involved in inflammation. The following diagrams illustrate the inhibitory effects of TCQA on these pathways.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-α TNFR TNFR TNF-alpha->TNFR IKK IKK TNFR->IKK IkappaB IκB IKK->IkappaB P NF-kappaB_active Active NF-κB p65/p50 IkappaB->NF-kappaB_active Releases NF-kappaB_complex NF-κB p65/p50 NF-kappaB_complex->IkappaB Inflammatory_Genes Pro-inflammatory Gene Transcription (e.g., IL-6, COX-2) NF-kappaB_active->Inflammatory_Genes TCQA 3,4,5-TCQA TCQA->IKK

Caption: Inhibition of the NF-κB signaling pathway by this compound.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Downstream Downstream Targets Akt->Downstream Cell_Survival Cell Survival & Proliferation Downstream->Cell_Survival TCQA 3,4,5-TCQA TCQA->Akt

Caption: Inhibition of the Akt signaling pathway by this compound.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus (e.g., LPS) Receptor Receptor Stimulus->Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Transcription_Factors Transcription Factors MAPK->Transcription_Factors TCQA 3,4,5-TCQA TCQA->MAPK Gene_Expression Inflammatory Gene Expression Transcription_Factors->Gene_Expression

Caption: Inhibition of the MAPK signaling pathway by this compound.

Conclusion

This compound is a valuable tool for analytical and biological research. Its well-defined properties make it an excellent standard for the quantification of related compounds in various matrices. The protocols provided herein offer a starting point for the reliable use of TCQA in HPLC-UV and LC-MS analysis, as well as for the assessment of its antioxidant activity. Furthermore, the elucidation of its inhibitory effects on key inflammatory signaling pathways provides a foundation for further investigation into its therapeutic potential. Researchers are encouraged to adapt and optimize these protocols to suit their specific experimental needs.

References

Illuminating the Molecular Mechanisms of 3,4,5-Tricaffeoylquinic Acid: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – New application notes detailing the mechanism of action of 3,4,5-Tricaffeoylquinic acid (TCQA), a potent polyphenolic compound, have been compiled to support researchers, scientists, and drug development professionals. These comprehensive notes provide a deep dive into the signaling pathways modulated by TCQA, offering valuable insights for studies in inflammation, cancer, neuroprotection, and dermatology.

This compound, a derivative of caffeoylquinic acid found in various plants, has demonstrated a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects. Understanding its molecular mechanisms is crucial for harnessing its therapeutic potential. These application notes offer a consolidated resource of its multifaceted interactions within the cell.

Key Signaling Pathways Modulated by this compound

TCQA exerts its effects by modulating several key intracellular signaling pathways:

  • NF-κB Signaling Pathway: TCQA has been shown to be a potent inhibitor of the NF-κB pathway, a central regulator of inflammation. It prevents the phosphorylation and subsequent degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB. This leads to a downstream reduction in the expression of pro-inflammatory cytokines and chemokines.[1][2][3]

  • Akt Signaling Pathway: The pro-survival Akt pathway is another target of TCQA. Evidence suggests that TCQA can suppress the activation of Akt, which is implicated in cell survival, proliferation, and inflammation.[1][2][3]

  • MAPK Signaling Pathway: TCQA modulates the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cellular stress responses, proliferation, and apoptosis. Specifically, it can inhibit the phosphorylation of key MAPK members, including ERK, JNK, and p38, in response to inflammatory stimuli.[4]

  • Nrf2 Signaling Pathway: TCQA is an activator of the Nrf2 antioxidant response pathway. By promoting the nuclear translocation of Nrf2, it upregulates the expression of antioxidant enzymes, such as heme oxygenase-1 (HO-1), thereby protecting cells from oxidative stress.[5][6][7]

  • Apoptosis Pathway: TCQA can influence programmed cell death by modulating the expression of key apoptosis-related proteins. In some contexts, it has been shown to protect cells from apoptosis, while in cancer cells, it can promote apoptosis.[8]

  • Wnt/β-catenin Signaling Pathway: TCQA has been found to activate the Wnt/β-catenin signaling pathway, which is crucial for processes like hair follicle development and tissue regeneration.[9]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various molecular targets and cellular processes.

Target PathwayCell TypeStimulusTCQA ConcentrationEffectReference
NF-κB Pathway HaCaT CellsTNF-α/IFN-γ5 µM12% reduction in NF-κB luciferase activity[5]
10 µM11% reduction in NF-κB luciferase activity[5]
20 µM33% reduction in NF-κB luciferase activity[5]
HaCaT CellsUVB10 µM33% reduction in p-p65/p65 expression[5]
10 µM25% reduction in p-IκBα/IκBα expression[5]
MAPK Pathway HaCaT CellsUVB5 µM10% inhibition of p-ERK/ERK[4]
10 µM20% inhibition of p-ERK/ERK[4]
20 µM30% inhibition of p-ERK/ERK[4]
5 µM40% inhibition of p-JNK/JNK[4]
10 µM30% inhibition of p-JNK/JNK[4]
20 µM60% inhibition of p-JNK/JNK[4]
5 µM40% inhibition of p-p38/p38[4]
10 µM34% inhibition of p-p38/p38[4]
20 µM30% inhibition of p-p38/p38[4]
Nrf2 Pathway Nrf2-ARE reporter HaCaT Cells-5 µM25% increase in Nrf2 activity[5]
10 µM35% increase in Nrf2 activity[5]
20 µM54% increase in Nrf2 activity[5]
Enzyme Inhibition Aldose Reductase--Noted as a better inhibitor than mono- or di-CQA derivatives[10]
Xanthine Oxidase--Dicaffeoylquinic acids show IC50 values in the range of 26-45 µM[11]

Experimental Protocols

Detailed protocols for key experiments to investigate the mechanism of action of this compound are provided below.

Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay

Objective: To determine the effect of this compound on cell viability and to establish a non-toxic concentration range for subsequent experiments.

Materials:

  • Cells of interest (e.g., HaCaT, PC12, etc.)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound (TCQA) stock solution (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of TCQA in culture medium from the stock solution. After 24 hours, remove the medium from the wells and replace it with 100 µL of medium containing various concentrations of TCQA. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Analysis of NF-κB Activation using a Luciferase Reporter Assay

Objective: To quantify the inhibitory effect of this compound on NF-κB transcriptional activity.

Materials:

  • Cells stably or transiently transfected with an NF-κB luciferase reporter construct (e.g., HEK293T-NF-κB-Luc)

  • Complete cell culture medium

  • White, opaque 96-well cell culture plates

  • This compound (TCQA)

  • NF-κB stimulus (e.g., TNF-α, LPS)

  • Luciferase Assay System (e.g., Promega)

  • Luminometer

Procedure:

  • Cell Seeding: Seed the NF-κB reporter cells in a white, opaque 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of TCQA for 1-2 hours.

  • Stimulation: Induce NF-κB activation by adding the appropriate stimulus (e.g., TNF-α at 10 ng/mL) to the wells. Include a negative control (no stimulus) and a positive control (stimulus only).

  • Incubation: Incubate the plate for 6-8 hours at 37°C.

  • Cell Lysis: Wash the cells with PBS and then add 20-50 µL of lysis buffer to each well. Incubate for 15-20 minutes at room temperature with gentle shaking.

  • Luciferase Assay: Add 50-100 µL of luciferase substrate to each well.

  • Luminescence Measurement: Immediately measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) if applicable. Express the results as a percentage of the stimulated control.

Protocol 3: Western Blot Analysis of Phosphorylated Signaling Proteins (Akt, MAPKs)

Objective: To determine the effect of this compound on the phosphorylation status of key signaling proteins.

Materials:

  • Cells of interest

  • 6-well or 10 cm cell culture dishes

  • This compound (TCQA)

  • Stimulus (e.g., TNF-α, UVB)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-p38, anti-total-p38, etc.)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Culture cells to 70-80% confluency. Pre-treat with TCQA for the desired time, followed by stimulation.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.

  • Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and then add ECL substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels.

Signaling Pathway and Experimental Workflow Diagrams

NF_kappa_B_Pathway cluster_nucleus TCQA This compound IKK IKK Complex TCQA->IKK Inhibition Stimulus Stimulus (e.g., TNF-α, LPS) Receptor Receptor Stimulus->Receptor Receptor->IKK IkBa_p65_p50 IκBα-p65-p50 (Inactive NF-κB) IKK->IkBa_p65_p50 Phosphorylation p_IkBa p-IκBα p65_p50 p65-p50 (Active NF-κB) p_IkBa->p65_p50 IκBα degradation Nucleus Nucleus p65_p50->Nucleus Inflammatory_Genes Pro-inflammatory Gene Expression p65_p50->Inflammatory_Genes

Caption: Inhibition of the NF-κB signaling pathway by this compound.

MAPK_Pathway TCQA This compound MAP2K MAP2K TCQA->MAP2K Inhibition of phosphorylation Stimulus Stimulus (e.g., UVB) MAP3K MAP3K Stimulus->MAP3K MAP3K->MAP2K ERK p-ERK MAP2K->ERK JNK p-JNK MAP2K->JNK p38 p-p38 MAP2K->p38 Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors JNK->Transcription_Factors p38->Transcription_Factors Cellular_Response Cellular Response (Inflammation, Apoptosis) Transcription_Factors->Cellular_Response

Caption: Modulation of the MAPK signaling pathway by this compound.

Nrf2_Pathway cluster_nucleus TCQA This compound Keap1_Nrf2 Keap1-Nrf2 (Inactive) TCQA->Keap1_Nrf2 Activation Oxidative_Stress Oxidative Stress Oxidative_Stress->Keap1_Nrf2 Nrf2 Nrf2 (Active) Keap1_Nrf2->Nrf2 Nrf2 release Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE (Antioxidant Response Element) Nrf2->ARE Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1) ARE->Antioxidant_Genes

Caption: Activation of the Nrf2 antioxidant pathway by this compound.

Experimental_Workflow Cell_Culture Cell Culture (e.g., HaCaT) TCQA_Treatment TCQA Treatment (Dose-response) Cell_Culture->TCQA_Treatment Stimulation Stimulation (e.g., TNF-α, UVB) TCQA_Treatment->Stimulation Cell_Viability Cell Viability Assay (MTT) Stimulation->Cell_Viability Gene_Expression Gene Expression Analysis (Luciferase Assay, qPCR) Stimulation->Gene_Expression Protein_Analysis Protein Analysis (Western Blot) Stimulation->Protein_Analysis Data_Analysis Data Analysis and Interpretation Cell_Viability->Data_Analysis Gene_Expression->Data_Analysis Protein_Analysis->Data_Analysis

Caption: General experimental workflow for investigating the mechanism of action of TCQA.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 3,4,5-Tricaffeoylquinic Acid Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction yield of 3,4,5-Tricaffeoylquinic acid (3,4,5-TCQA).

Frequently Asked Questions (FAQs)

Q1: What are the most common plant sources for extracting this compound?

A1: Sweet potato (Ipomoea batatas L.) leaves are a well-documented and rich source of 3,4,5-TCQA.[1][2][3] The concentration can range from approximately 45 to 193 mg per 100g of dry weight, depending on the variety.[3] Other reported sources include Nymphoides peltata roots, Aconitum coreanum, and Securidaka longipedunculata, although the yields from these sources may be lower.[3][4]

Q2: Which solvents are most effective for extracting 3,4,5-TCQA?

A2: Methanol and ethanol are the most commonly used solvents for the initial extraction of 3,4,5-TCQA from plant material.[1][2][4] Aqueous-organic solvent mixtures, such as ethanol-water, are often employed to optimize extraction efficiency. The polarity of the solvent is a critical factor, and the optimal ratio of alcohol to water can vary depending on the plant matrix and the presence of other compounds.[5][6] For instance, in the extraction of related caffeoylquinic acids from chicory roots, a 70% ethanol solution was found to be optimal.[5]

Q3: What advanced extraction techniques can improve the yield of 3,4,5-TCQA?

A3: To enhance extraction yield and reduce the use of volatile organic solvents, several advanced techniques can be employed:

  • Accelerated Solvent Extraction (ASE): This technique uses elevated temperatures and pressures to increase extraction efficiency. An integrated ASE-counter-current chromatography process has been successfully used to isolate 3,4,5-TCQA.[2]

  • Ionic Liquids: The use of ionic liquids, such as 1-butyl-3-methyl-imidazolium chloride, has been shown to significantly increase the permeability of plant tissues and can result in a several-fold higher yield of 3,4,5-TCQA compared to conventional methanol extraction.[2]

  • Ultrasound-Assisted Extraction (UAE): While not explicitly detailed for 3,4,5-TCQA in the provided results, UAE is a common method for improving the extraction of phenolic compounds by using ultrasonic waves to disrupt cell walls.[4]

Q4: How can 3,4,5-TCQA be purified after the initial extraction?

A4: A multi-step purification process is typically required to achieve high purity. A common workflow involves:

  • Initial Extraction: Using a solvent like methanol.[1][4]

  • Liquid-Liquid Partitioning: To remove non-polar compounds, a partition between water and a non-polar solvent like hexane is often performed.[1][2]

  • Column Chromatography: This is a critical step for isolating 3,4,5-TCQA from other related compounds. Common stationary phases include MCI gel and Sephadex LH-20.[1][2] High-performance counter-current chromatography (HPCCC) is another effective technique for purification.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Yield of 3,4,5-TCQA Inappropriate plant material or low concentration in the source.Verify the plant species and variety, as 3,4,5-TCQA content can vary significantly.[3] Analyze a small sample of the raw material via HPLC to confirm the presence and approximate concentration of the target compound before large-scale extraction.
Inefficient extraction solvent.Optimize the solvent system. For alcohol-water mixtures, test different ratios (e.g., 50%, 70%, 90% ethanol) to find the optimal polarity for your plant material.[5][6] Consider using methanol as an alternative.
Degradation of 3,4,5-TCQA during extraction.Caffeoylquinic acids can be sensitive to high temperatures.[7] If using heat-assisted extraction methods, try lowering the temperature and increasing the extraction time. For related compounds, 50°C was found to be an optimal temperature to maximize yield while minimizing degradation.[8]
Co-extraction of Impurities Non-selective extraction solvent.After the initial extraction, perform a liquid-liquid partitioning step with a non-polar solvent like hexane to remove lipids and other non-polar impurities.[1][2]
Inadequate purification.Employ a multi-step chromatographic purification. Consider using a combination of different column types, such as MCI gel followed by Sephadex LH-20, for orthogonal separation mechanisms.[1]
Difficulty Separating Isomers Similar physicochemical properties of caffeoylquinic acid isomers.Utilize high-resolution chromatographic techniques like High-Performance Counter-Current Chromatography (HPCCC) or preparative HPLC with an optimized mobile phase.[2] Careful selection of the column and mobile phase is crucial for resolving closely related isomers.

Experimental Protocols

Protocol 1: Methanol Extraction and Chromatographic Purification of 3,4,5-TCQA from Sweet Potato Leaves

This protocol is a synthesized methodology based on practices described in the literature.[1][2]

  • Preparation of Plant Material:

    • Obtain fresh sweet potato leaves and freeze-dry them.

    • Grind the dried leaves into a fine powder.

  • Methanol Extraction:

    • Soak the dried leaf powder in methanol (e.g., a 1:10 solid-to-liquid ratio) at room temperature.

    • Agitate the mixture for a specified period (e.g., 24 hours).

    • Filter the extract to separate the solid plant material from the liquid extract.

    • Repeat the extraction process on the plant residue to maximize yield.

    • Combine the filtrates and evaporate the methanol under reduced pressure to obtain a crude extract.

  • Water-Hexane Partitioning:

    • Suspend the crude extract in distilled water.

    • Transfer the aqueous suspension to a separatory funnel and add an equal volume of n-hexane.

    • Shake vigorously and allow the layers to separate.

    • Collect the aqueous layer (which contains the polar phenolic compounds) and discard the hexane layer (containing non-polar impurities).

    • Repeat the partitioning step to ensure complete removal of non-polar compounds.

  • Column Chromatography:

    • MCI Gel Chromatography:

      • Dissolve the aqueous extract in a minimal amount of water and load it onto a pre-equilibrated MCI gel CHP20P column.

      • Wash the column with water to remove highly polar impurities.

      • Elute the caffeoylquinic acids with a stepwise or gradient elution of methanol in water.

      • Collect fractions and monitor by HPLC to identify those containing 3,4,5-TCQA.

    • Sephadex LH-20 Chromatography:

      • Pool the 3,4,5-TCQA-rich fractions from the MCI gel chromatography and concentrate them.

      • Dissolve the concentrated sample in methanol and load it onto a Sephadex LH-20 column.

      • Elute with methanol and collect fractions.

      • Monitor the fractions by HPLC to isolate pure 3,4,5-TCQA.

  • Purity Analysis:

    • Assess the purity of the final product using analytical HPLC with a diode-array detector (DAD) and by comparing the retention time and UV spectrum with a known standard.

Data Presentation

Table 1: Yield of this compound from Various Plant Sources

Plant SourcePlant PartYield (mg/100g Dry Weight)Reference
Sweet Potato (Ipomoea batatas)Leaves44.73 - 193.22[3]
Sweet Potato (Ipomoea batatas)Leaves76.6[3]
Hypericum perforatum-126.7 (from 10.02g starting material)[2]

Visualizations

Extraction_and_Purification_Workflow Start Dried Plant Material (e.g., Sweet Potato Leaves) Extraction Solvent Extraction (e.g., Methanol) Start->Extraction Filtration Filtration Extraction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Crude_Extract Crude Extract Evaporation->Crude_Extract Partitioning Liquid-Liquid Partitioning (e.g., Water-Hexane) Crude_Extract->Partitioning Aqueous_Phase Aqueous Phase Partitioning->Aqueous_Phase Column_Chromo1 Column Chromatography I (e.g., MCI Gel) Aqueous_Phase->Column_Chromo1 Fraction_Collection1 Fraction Collection & HPLC Analysis Column_Chromo1->Fraction_Collection1 Column_Chromo2 Column Chromatography II (e.g., Sephadex LH-20) Fraction_Collection1->Column_Chromo2 Fraction_Collection2 Fraction Collection & HPLC Analysis Column_Chromo2->Fraction_Collection2 Pure_Compound Pure 3,4,5-TCQA Fraction_Collection2->Pure_Compound

Caption: Workflow for the extraction and purification of 3,4,5-TCQA.

Troubleshooting_Low_Yield Start Low Extraction Yield Check_Source Is the starting material a known rich source of 3,4,5-TCQA? Start->Check_Source Check_Solvent Is the extraction solvent optimized? Check_Source->Check_Solvent Yes Solution_Source Verify plant material. Analyze raw material via HPLC. Check_Source->Solution_Source No Check_Temp Is extraction temperature causing degradation? Check_Solvent->Check_Temp Yes Solution_Solvent Test different solvent polarities (e.g., ethanol/water ratios). Check_Solvent->Solution_Solvent No Check_Purity Is the low yield due to losses during purification? Check_Temp->Check_Purity No Solution_Temp Reduce extraction temperature. Increase extraction time if necessary. Check_Temp->Solution_Temp Yes Solution_Purity Optimize chromatography steps. Monitor fractions carefully. Check_Purity->Solution_Purity Yes

References

Addressing stability and degradation of 3,4,5-Tricaffeoylquinic acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3,4,5-Tricaffeoylquinic acid (TCQA). This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of TCQA. Find answers to frequently asked questions and troubleshoot common experimental issues to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: To ensure the long-term stability of solid TCQA, it should be stored in a dry, dark environment. Recommended temperatures are 0-4°C for short-term storage (days to weeks) and -20°C for long-term storage (months to years).[1][2]

Q2: How should I prepare and store TCQA stock solutions?

A2: TCQA is soluble in DMSO.[1][2] It is recommended to prepare stock solutions, aliquot them into tightly sealed vials to avoid repeated freeze-thaw cycles, and store them at -20°C or -80°C.[3][4] For optimal stability, protect solutions from light.[3][4] Once prepared, it is advisable to use the stock solutions within one month.[4]

Q3: What factors can cause this compound to degrade?

A3: The stability of TCQA, like other caffeoylquinic acids (CQAs), is primarily affected by temperature, pH, and light exposure.[5][6] Elevated temperatures, neutral to alkaline pH, and direct light can significantly accelerate its degradation.[5][6][7][8] Additionally, the choice of solvent can influence stability, with degradation observed in methanol solutions.[5][6]

Q4: What are the primary degradation pathways for TCQA?

A4: The main degradation pathways for TCQA and related caffeoylquinic acids include hydrolysis, isomerization (acyl migration), and methylation.[1][5][6] Hydrolysis breaks the ester bonds, releasing caffeic acid and quinic acid.[1][8] Isomerization involves the migration of caffeoyl groups on the quinic acid core, which is more likely to occur under neutral and alkaline conditions.[6][7]

Troubleshooting Guides

Q1: I've noticed a color change in my TCQA solution. What does this indicate?

A1: A color change in your TCQA solution, especially if it darkens, likely indicates degradation. This can be caused by exposure to light, elevated temperatures, or a non-optimal pH. Phenolic compounds like TCQA are prone to oxidation, which can result in colored byproducts. Ensure your solutions are stored in amber vials or wrapped in foil at or below -20°C.

Q2: My HPLC analysis shows multiple peaks that I don't recognize. What could be the cause?

A2: The appearance of unexpected peaks in your chromatogram often points to the degradation or isomerization of TCQA.

  • Isomerization: Under neutral or alkaline conditions, the caffeoyl groups can migrate, creating isomers such as 3,4-dicaffeoylquinic acid (diCQA) and 4,5-diCQA from a related compound, 3,5-diCQA.[6] A similar process can affect TCQA.

  • Hydrolysis: Peaks corresponding to caffeic acid and quinic acid may appear if the ester bonds have been hydrolyzed.

  • Solvent Effects: If using methanol-based solvents, methylation products can sometimes form.[6]

To troubleshoot, verify the pH of your solution, protect it from light and heat, and analyze a freshly prepared standard to compare retention times.

Q3: My experimental results are inconsistent. Could TCQA instability be the problem?

A3: Yes, inconsistent results are a classic sign of analyte instability. Since TCQA's biological activity is dependent on its structure, any degradation or isomerization can lead to variable outcomes. Di-acyl CQAs are generally less stable than mono-acyl CQAs.[5][6] To improve reproducibility:

  • Prepare fresh solutions for each experiment from a properly stored solid sample.

  • Minimize the time the solution spends at room temperature.

  • Consider adding stabilizers like Vitamin C or epigallocatechin gallate (EGCG), which have been shown to slow the degradation of related diCQAs.[7]

Data on Stability and Degradation

Table 1: Recommended Storage Conditions for this compound
FormDurationTemperatureConditions
SolidShort-term (days to weeks)0 - 4°CDry, protected from light[1]
SolidLong-term (months to years)-20°CDry, protected from light[1][3]
In DMSO Solution1 Month-20°CTightly sealed, protected from light[3][4]
In DMSO Solution6 Months-80°CTightly sealed, protected from light[3]
Table 2: Stability of Related Dicaffeoylquinic Acids (diCQAs) Under Various Conditions

Note: Data for TCQA is limited; this table summarizes findings for structurally related diCQAs, which indicate general trends applicable to TCQA.

CompoundConditionSolventDurationDegradation (%)Reference
3,4-diCQARoom Temperature50% Methanol7 days~17.4%[6]
3,5-diCQARoom Temperature50% Methanol7 days~14.4%[6]
4,5-diCQARoom Temperature50% Methanol7 days~18.0%[6]
3,4-diCQARoom Temperature100% Methanol7 days~33.3%[6]
4,5-diCQARoom Temperature100% Methanol7 days~45.0%[6]
3,5-diCQA40°C, pH 9.22Water-Stability decreases with increasing pH[7]
3,5-diCQA40°C, pH 4.69Water-Relatively stable[7]

Experimental Protocols

Protocol 1: HPLC Analysis of Caffeoylquinic Acid Derivatives

This method is adapted from a study on diCQA stability and can be used as a starting point for analyzing TCQA and its potential degradation products.[7]

  • Instrumentation: Agilent 1260 series HPLC system (or equivalent) with a UV detector.

  • Column: Phenomenex Luna-C18 (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Acetonitrile

    • Solvent B: 0.1% Phosphoric acid in water

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 35°C.

  • Detection Wavelength: 330 nm.

  • Gradient Program:

    • 0–8 min: 15% A

    • 8–12 min: 15%–30% A

    • 12–16 min: 30% A

    • 16–20 min: 30%–15% A

    • 20–25 min: 15% A

Visualizations

G cluster_0 Solid TCQA Handling cluster_1 Solution Preparation & Storage start Receive Solid TCQA storage Store at -20°C (Long-Term) or 0-4°C (Short-Term) in Dry, Dark Conditions start->storage Immediate Storage weigh Weigh Required Amount (Minimize Light Exposure) storage->weigh For Experiment dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot into Light-Protected Vials dissolve->aliquot store_sol Store at -20°C or -80°C (Avoid Freeze-Thaw) aliquot->store_sol use Use in Experiment (Minimize Time at RT) store_sol->use

Caption: Recommended workflow for handling, storing, and preparing this compound.

DegradationPathways cluster_hydrolysis Hydrolysis cluster_isomerization Isomerization (Acyl Migration) TCQA This compound (TCQA) CaffeicAcid Caffeic Acid TCQA->CaffeicAcid pH, Temp, Enzymes QuinicAcid Quinic Acid TCQA->QuinicAcid pH, Temp, Enzymes Isomers TCQA Isomers TCQA->Isomers pH, Temp, Light

Caption: Primary degradation pathways for this compound.

Nrf2_Pathway TCQA This compound (TCQA) Nrf2_Keap1 Nrf2-Keap1 Complex TCQA->Nrf2_Keap1 promotes dissociation UVB UVB-induced Oxidative Stress ROS Cellular ROS UVB->ROS ROS->Nrf2_Keap1 induces dissociation Protection Cellular Protection (Anti-Wrinkle Effect) Nrf2_Active Active Nrf2 Nrf2_Keap1->Nrf2_Active ARE Antioxidant Response Element (ARE) Nrf2_Active->ARE translocates to nucleus & binds Antioxidant_Enzymes Expression of Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes activates transcription Antioxidant_Enzymes->Protection

Caption: TCQA activates the Nrf2 signaling pathway to combat oxidative stress.

References

Technical Support Center: 3,4,5-Tricaffeoylquinic Acid Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 3,4,5-Tricaffeoylquinic acid (TCQA) for experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the generally known solvents for this compound (TCQA)?

This compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1] For enhanced dissolution, warming the solution to 37°C and employing an ultrasonic bath may be beneficial.[1]

Q2: How does the number of caffeoyl groups affect the solubility of caffeoylquinic acids?

The aqueous solubility of caffeoylquinic acids (CQAs) tends to decrease as the number of caffeoyl acid substituents increases.[1] This is due to an increase in the lipophilicity of the molecule. Therefore, this compound, with three caffeoyl groups, is expected to be less soluble in water compared to its mono- and di-caffeoylquinic acid counterparts.

Q3: What is the expected solubility of TCQA in common solvents?

Table 1: Quantitative Solubility of 3,5-Dicaffeoylquinic Acid (as a reference for TCQA)

SolventSolubility (mg/mL)
DMSO50
Ethanol50
PBS (pH 7.2)25

Data obtained from a supplier's technical information for 3,5-Dicaffeoylquinic acid and should be used as an estimation for this compound.

Troubleshooting Guides

Issue: Difficulty Dissolving this compound

If you are experiencing challenges in dissolving TCQA, consider the following troubleshooting steps, progressing from simple to more complex techniques.

G cluster_0 Initial Steps cluster_1 Advanced Techniques start Start with TCQA Powder solvent Select Appropriate Solvent (e.g., DMSO, Ethanol) start->solvent warm_sonicate Warm to 37°C and Sonicate solvent->warm_sonicate observe Observe for Dissolution warm_sonicate->observe ph_adjust pH Adjustment observe->ph_adjust If not dissolved cosolvent Co-solvency observe->cosolvent If not dissolved complexation Cyclodextrin Complexation observe->complexation If not dissolved end TCQA Dissolved ph_adjust->end cosolvent->end complexation->end

Figure 1: Troubleshooting workflow for dissolving this compound.

Experimental Protocols

pH Adjustment

Adjusting the pH of the aqueous solution can significantly impact the solubility of acidic compounds like TCQA. Due to the presence of carboxylic acid and phenolic hydroxyl groups, TCQA is expected to be more soluble in alkaline conditions. However, it is crucial to consider the stability of the compound, as caffeoylquinic acids can degrade or isomerize at neutral to high pH.[2] Therefore, a mildly acidic pH is often recommended for stability.

Experimental Protocol:

  • Weigh the desired amount of TCQA powder.

  • Add a small amount of a suitable buffer with a slightly acidic pH (e.g., pH 4.0-5.0) to form a slurry.

  • While stirring, slowly add a dilute basic solution (e.g., 0.1 M NaOH) dropwise to increase the pH and facilitate dissolution.

  • Monitor the pH continuously and stop adding the base once the TCQA has dissolved. Avoid making the solution strongly alkaline to minimize degradation.

  • It is recommended to use the freshly prepared solution promptly.

G cluster_0 pH Adjustment Protocol A Start with TCQA and Acidic Buffer B Add Dilute Base Dropwise with Stirring A->B C Monitor pH and Observe Dissolution B->C D Stop Base Addition Upon Dissolution C->D E Use Solution Promptly D->E

Figure 2: Workflow for pH adjustment to improve TCQA solubility.
Co-solvency

The use of a water-miscible organic co-solvent can enhance the solubility of hydrophobic compounds. Ethanol is a commonly used co-solvent for caffeoylquinic acids.

Experimental Protocol:

  • Dissolve the TCQA powder in a minimal amount of a water-miscible organic solvent in which it is highly soluble (e.g., ethanol or DMSO).

  • In a separate container, prepare the desired aqueous buffer.

  • While vigorously stirring the aqueous buffer, slowly add the TCQA-organic solvent concentrate dropwise.

  • Continue stirring for a period to ensure a homogenous solution.

  • The final concentration of the organic co-solvent should be kept as low as possible to avoid potential toxicity in biological assays.

G cluster_0 Co-solvency Protocol A Dissolve TCQA in Minimal Organic Solvent C Slowly Add TCQA Solution to Stirring Buffer A->C B Prepare Aqueous Buffer B->C D Continue Stirring C->D

Figure 3: Co-solvency method for enhancing TCQA solubility.
Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface. They can encapsulate hydrophobic molecules, like TCQA, to form inclusion complexes with enhanced aqueous solubility.

Experimental Protocol (Freeze-Drying Method):

  • Molar Ratio: Prepare a solution of this compound and a suitable cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) in a 1:1 molar ratio in deionized water.

  • Incubation: Incubate the mixture at 30°C for 24 hours with continuous stirring (e.g., 150 rpm) in the dark.

  • Filtration: Filter the solution through a 0.45 µm membrane filter to remove any undissolved TCQA.

  • Lyophilization: Freeze-dry the filtered solution to obtain the TCQA-cyclodextrin inclusion complex as a powder.

  • Reconstitution: The resulting powder should have improved solubility in aqueous solutions.

G cluster_0 Cyclodextrin Complexation Protocol A Mix TCQA and HP-β-CD (1:1 molar ratio) in Water B Incubate at 30°C for 24h with Stirring A->B C Filter through 0.45 µm Membrane B->C D Freeze-Dry the Solution C->D E Reconstitute Powder in Aqueous Solution D->E

Figure 4: Cyclodextrin complexation workflow for TCQA.
Salt Formation

Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always perform their own optimization and validation experiments. The stability of this compound in different solvents and pH conditions should be carefully monitored.

References

Technical Support Center: 3,4,5-Tricaffeoylquinic Acid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,4,5-tricaffeoylquinic acid (3,4,5-triCQA) chromatography.

Troubleshooting Guides

This section addresses common issues encountered during the chromatographic analysis of this compound.

Question: Why am I observing peak tailing with my this compound peak?

Answer: Peak tailing for acidic compounds like 3,4,5-triCQA is a common issue in reversed-phase HPLC and can be attributed to several factors:

  • Secondary Interactions: The primary cause is often secondary interactions between the acidic analyte and free silanol groups on the silica-based stationary phase.[1][2] To mitigate this, consider the following:

    • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (ideally to a range of 2-3) protonates the silanol groups, reducing their interaction with the ionized analyte.[2][3]

    • Use of an End-Capped Column: Employing a high-purity, end-capped column minimizes the number of available free silanol groups.[1]

    • Competing Acid: Adding a small concentration of a competing acid, like trifluoroacetic acid (TFA) or formic acid, to the mobile phase can help to mask the active sites on the stationary phase.[4]

  • Sample Overload: Injecting too concentrated a sample can lead to saturation of the stationary phase and result in peak tailing.[4] Try diluting your sample or reducing the injection volume.

  • Mismatched Injection Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[1][3] Whenever possible, dissolve your sample in the initial mobile phase.

Question: How can I improve the resolution between this compound and other closely eluting compounds or isomers?

Answer: Achieving adequate resolution is crucial, especially when dealing with complex mixtures containing isomers of caffeoylquinic acids. Here are several strategies to enhance resolution:

  • Optimize Mobile Phase Composition:

    • pH Adjustment: Altering the mobile phase pH can change the ionization state of 3,4,5-triCQA and other ionizable compounds, thereby affecting their retention and improving selectivity.[5][6][7]

    • Organic Modifier: Switching the organic modifier (e.g., from acetonitrile to methanol or vice versa) can alter selectivity due to different solvent properties.[6]

    • Gradient Elution: Employing a shallow gradient can help to better separate closely eluting peaks.

  • Column Selection:

    • Stationary Phase Chemistry: Consider a different stationary phase chemistry. Phenyl-hexyl or RP-Amide columns can offer different selectivity for aromatic and polar compounds compared to standard C18 columns.[8]

    • Particle Size and Column Length: Using a column with smaller particles (e.g., sub-2 µm for UHPLC) or a longer column increases efficiency and can improve resolution.[9][10]

  • Temperature: Adjusting the column temperature can influence selectivity and efficiency. Lower temperatures often increase retention and may improve resolution, but this can also lead to broader peaks and longer run times.[11]

Question: My this compound peak is broad. What are the possible causes and solutions?

Answer: Peak broadening can stem from several factors, both chromatographic and instrumental:

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can lead to band broadening.[3][9] Ensure that all connections are made with the shortest possible length of narrow-bore tubing.

  • Column Degradation: Over time, columns can lose efficiency due to contamination or degradation of the stationary phase.[1] Flushing the column with a strong solvent or replacing it may be necessary.

  • Poor Sample Solubility: If the analyte is not fully dissolved in the injection solvent, it can lead to broad peaks. Ensure complete dissolution of your sample.

  • Incorrect Flow Rate: A flow rate that is too high can lead to decreased efficiency and broader peaks. Consider optimizing the flow rate for your specific column and separation.

Frequently Asked Questions (FAQs)

Q1: What is a suitable mobile phase for the analysis of this compound by reversed-phase HPLC?

A1: A common mobile phase for the analysis of 3,4,5-triCQA and other caffeoylquinic acids is a gradient of an aqueous acidic solution (Solvent A) and an organic solvent (Solvent B).

  • Solvent A: Water with a small amount of acid, such as 0.1% formic acid or acetic acid, to control the pH and improve peak shape.

  • Solvent B: Acetonitrile or methanol. The choice between acetonitrile and methanol can affect selectivity.

Q2: What type of HPLC column is recommended for this compound analysis?

A2: A reversed-phase C18 column is a common starting point. However, for improved peak shape and selectivity, consider using a high-purity, end-capped C18 column. For challenging separations involving isomers, a phenyl-hexyl or an RP-Amide stationary phase may provide better resolution.[8]

Q3: How should I prepare plant material for the analysis of this compound?

A3: A general procedure for extracting 3,4,5-triCQA from plant material involves the following steps:

  • Drying and Grinding: The plant material is typically dried (e.g., freeze-dried or oven-dried at a low temperature) and ground into a fine powder to increase the surface area for extraction.[12]

  • Extraction: The powdered material is extracted with a suitable solvent. Methanol or ethanol are commonly used.[12][13] Techniques such as maceration, sonication, or accelerated solvent extraction can be employed.[12]

  • Filtration and Cleanup: The extract is filtered to remove solid particles. A solid-phase extraction (SPE) step may be necessary to remove interfering compounds from complex matrices.[3]

Q4: At what wavelength should I detect this compound?

A4: Caffeoylquinic acids have a characteristic UV absorbance maximum around 325-330 nm. Detection at this wavelength generally provides good sensitivity and selectivity.

Data Presentation

Table 1: Representative HPLC System Suitability Parameters for Caffeoylquinic Acid Analysis

ParameterTypical Acceptance CriteriaPurpose
Tailing Factor (Asymmetry Factor) ≤ 2.0Measures peak symmetry.[14]
Theoretical Plates (N) > 2000Indicates column efficiency.
Resolution (Rs) > 1.5Measures the degree of separation between adjacent peaks.[14]
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% for replicate injectionsDemonstrates system precision.[14]

Table 2: Example HPLC Method Parameters for Caffeoylquinic Acid Analysis

ParameterCondition 1Condition 2
Column C18, 4.6 x 150 mm, 5 µmPhenyl-hexyl, 2.1 x 100 mm, 2.7 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Acetic Acid in Water
Mobile Phase B AcetonitrileMethanol
Gradient 5-30% B in 20 min10-40% B in 15 min
Flow Rate 1.0 mL/min0.4 mL/min
Column Temperature 30 °C35 °C
Detection Wavelength 325 nm330 nm
Injection Volume 10 µL5 µL

Experimental Protocols

Protocol 1: Validated UHPLC Method for Caffeoylquinic Acids

This protocol is adapted from a validated method for the determination of caffeoylquinic acids.

  • Chromatographic System: A UHPLC system equipped with a UV detector.

  • Column: Ascentis Express RP-Amide (100 × 2.1 mm, 2.7 µm).

  • Mobile Phase:

    • Solvent A: 5% formic acid in water.

    • Solvent B: Acetonitrile.

  • Gradient Program: A validated gradient program should be used to achieve separation.

  • Flow Rate: 0.9 mL/min.

  • Column Temperature: 30 °C.

  • Detection: 325 nm.

  • Sample Preparation:

    • Extract solid samples with a solution of methanol and 5% aqueous formic acid (25:75 v/v) using an ultrasonic bath.

    • Filter the extract through a 0.22 µm filter before injection.

Protocol 2: General Sample Preparation from Plant Material

  • Drying: Lyophilize (freeze-dry) the fresh plant material.

  • Grinding: Grind the dried material to a fine powder using a mortar and pestle or a mechanical grinder.

  • Extraction:

    • Weigh approximately 1 gram of the powdered material into a centrifuge tube.

    • Add 10 mL of 80% methanol.

    • Vortex for 1 minute and then sonicate for 30 minutes in a water bath.

    • Centrifuge at 4000 rpm for 15 minutes.

  • Filtration:

    • Collect the supernatant.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plant_material Plant Material drying Drying (Freeze-drying) plant_material->drying grinding Grinding to Powder drying->grinding extraction Solvent Extraction (e.g., 80% Methanol) grinding->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.45 µm filter) centrifugation->filtration hplc_injection HPLC Injection filtration->hplc_injection separation Chromatographic Separation (Reversed-Phase Column) hplc_injection->separation detection UV Detection (325 nm) separation->detection chromatogram Chromatogram detection->chromatogram quantification Peak Integration & Quantification chromatogram->quantification

Caption: Experimental workflow for this compound analysis.

NFkB_Signaling_Pathway cluster_stimulus External Stimulus cluster_inhibition Inhibition by 3,4,5-triCQA cluster_pathway Signaling Cascade cluster_response Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 activates TCQA This compound Akt Akt TCQA->Akt inhibits NFkB_active Active NF-κB TCQA->NFkB_active inhibits activation TLR4->Akt activates IKK IKK Akt->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_complex NF-κB IκBα NFkB_complex->NFkB_active releases nucleus Nucleus NFkB_active->nucleus translocates to gene_transcription Gene Transcription nucleus->gene_transcription initiates inflammatory_mediators Inflammatory Mediators (e.g., IL-1β, IL-8) gene_transcription->inflammatory_mediators leads to production of

Caption: Inhibition of the NF-κB signaling pathway by this compound.

References

Best practices for preventing 3,4,5-Tricaffeoylquinic acid sample degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of 3,4,5-Tricaffeoylquinic acid (TCQA) during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation?

A1: The stability of this compound, a type of caffeoylquinic acid (CQA), is primarily affected by temperature, light exposure, and pH.[1][2][3] As a di-acyl CQA, it is generally less stable than mono-acyl CQAs.[1][2][3]

Q2: What are the recommended storage conditions for solid this compound?

A2: For optimal stability, solid this compound should be stored under the following conditions:

  • Short-term (days to weeks): 0-4°C in a dry, dark environment.[4]

  • Long-term (months to years): -20°C in a dry, dark environment.[4][5][6][7]

Q3: How should I store solutions of this compound?

A3: Once dissolved, stock solutions are more susceptible to degradation. To minimize this, follow these guidelines:

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is a commonly used solvent.[4][7]

  • Storage Temperature: Store stock solutions at -20°C for up to one month or at -80°C for up to six months.[8]

  • Light Protection: Always store solutions in amber or light-blocking vials to prevent photodegradation.[8]

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is highly recommended to aliquot the stock solution into smaller, single-use vials.[6][8]

Q4: My this compound solution changed color. What does this indicate?

A4: A color change in your solution may indicate degradation of the compound. This can be due to oxidation or other chemical transformations. It is advisable to prepare a fresh solution and review your storage and handling procedures to ensure they align with the best practices outlined in this guide.

Q5: What are the main degradation pathways for caffeoylquinic acids like this compound?

A5: The primary degradation pathways for caffeoylquinic acids are isomerization (acyl migration), methylation, and hydrolysis.[1][2] Isomerization involves the rearrangement of the caffeoyl groups on the quinic acid core, leading to the formation of different isomers.[1][3] Hydrolysis results in the breakdown of the ester bonds, releasing caffeic acid and quinic acid.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent experimental results Sample degradation due to improper storage or handling.- Review storage conditions (temperature, light exposure).- Prepare fresh stock solutions from solid compound.- Aliquot stock solutions to minimize freeze-thaw cycles.
Loss of compound potency Degradation of the active compound over time.- Use freshly prepared solutions for all experiments.- Verify the purity of the solid compound if it has been stored for an extended period.
Appearance of unexpected peaks in chromatography Isomerization or degradation of the parent compound.- Minimize exposure of the sample to light and elevated temperatures during sample preparation and analysis.- Maintain an acidic pH if compatible with your analytical method.[1]
Precipitation in stock solution upon thawing Poor solubility or concentration exceeding the solubility limit at a lower temperature.- Gently warm the solution and vortex to redissolve the compound.- If precipitation persists, consider preparing a fresh, less concentrated stock solution.

Quantitative Data on Caffeoylquinic Acid Degradation

While specific quantitative data for this compound is limited, the following table summarizes the degradation of di-acyl CQAs under various conditions, which can serve as a proxy for understanding the stability of tri-acyl CQAs.

Condition Compound Degradation after 7 days Solvent Source
Room Temperature, Brown Bottle3,5-diCQA~7.03%50% (v/v) aqueous methanol[3]
Room Temperature, Brown Bottle3,4-diCQA~7.82%50% (v/v) aqueous methanol[3]
Room Temperature, Brown Bottle4,5-diCQA~10.08%50% (v/v) aqueous methanol[3]
Room Temperature, Transparent Bottle3,5-diCQA~14.43%50% (v/v) aqueous methanol[3]
Room Temperature, Transparent Bottle3,4-diCQA~17.44%50% (v/v) aqueous methanol[3]
Room Temperature, Transparent Bottle4,5-diCQA~18.02%50% (v/v) aqueous methanol[3]
Room Temperature, Transparent Bottle3,5-diCQA~17.44%100% methanol[3]
Room Temperature, Transparent Bottle3,4-diCQA~33.25%100% methanol[3]
Room Temperature, Transparent Bottle4,5-diCQA~44.96%100% methanol[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Allow the solid this compound to equilibrate to room temperature before opening the vial to prevent condensation.

  • Weigh the desired amount of the compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration.

  • Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used if necessary.

  • Aliquot the stock solution into single-use, light-protecting (amber) vials.

  • Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[8]

Protocol 2: Dilution to Working Concentration
  • Remove a single aliquot of the stock solution from the freezer and thaw it at room temperature, protected from light.

  • Once completely thawed, briefly vortex the stock solution.

  • Dilute the stock solution to the final working concentration using the appropriate pre-warmed buffer or cell culture medium immediately before use.

  • Discard any unused portion of the diluted solution. Do not re-freeze diluted solutions.

Visualizations

Degradation Pathways of Caffeoylquinic Acids TCQA This compound Isomers Isomers (e.g., other tri-CQAs) TCQA->Isomers Isomerization (Acyl Migration) (promoted by heat, neutral/basic pH) Hydrolysis Hydrolysis Products (Caffeic Acid + Quinic Acid) TCQA->Hydrolysis Hydrolysis (promoted by heat, strong acid/base) Methylation Methylated Products TCQA->Methylation Methylation

Caption: Major degradation pathways for this compound.

Recommended Workflow for Handling this compound start Start solid_storage Store Solid Compound (-20°C, dark, dry) start->solid_storage prepare_stock Prepare Stock Solution (DMSO, protect from light) solid_storage->prepare_stock aliquot Aliquot into Single-Use Vials (Amber vials) prepare_stock->aliquot solution_storage Store Stock Solution (-20°C or -80°C) aliquot->solution_storage thaw Thaw a Single Aliquot (Room temp, protected from light) solution_storage->thaw dilute Prepare Working Solution (Use immediately) thaw->dilute experiment Perform Experiment dilute->experiment end End experiment->end

Caption: Experimental workflow for handling this compound.

Troubleshooting Logic for Inconsistent Results start Inconsistent Results Observed check_storage Review Storage Conditions (Solid & Solution) start->check_storage check_handling Review Handling Procedures (Thawing, Dilution) start->check_handling check_storage->check_handling No improper_storage Improper Storage (Temp, Light) check_storage->improper_storage Yes freeze_thaw Repeated Freeze-Thaw Cycles check_handling->freeze_thaw Yes rerun Re-run Experiment check_handling->rerun No prepare_fresh Prepare Fresh Stock Solution from Solid improper_storage->prepare_fresh freeze_thaw->prepare_fresh prepare_fresh->rerun

References

Technical Support Center: 3,4,5-Tricaffeoylquinic Acid Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in accurately quantifying 3,4,5-tricaffeoylquinic acid and related caffeoylquinic acids (CQAs).

Troubleshooting Guide

Question: Why am I seeing poor reproducibility and inconsistent quantification results for my this compound samples?

Answer: Poor reproducibility in this compound quantification can stem from several factors related to sample stability, preparation, and analytical methodology. Here are the most common causes and their solutions:

  • Analyte Instability: Caffeoylquinic acids are susceptible to degradation and isomerization under various conditions.[1][2]

    • pH Sensitivity: CQAs can isomerize in neutral and basic pH environments. For instance, 3,5-dicaffeoylquinic acid can rapidly isomerize to 3,4- and 4,5-dicaffeoylquinic acid at neutral or basic pH.[1][3]

    • Temperature and Light Sensitivity: Exposure to high temperatures and light can lead to the degradation of CQAs.[1] Storing samples at room temperature, especially in transparent vials, can result in a noticeable decrease in concentration.[1]

    • Solution: Maintain acidic conditions (e.g., using 0.1% formic acid in solvents) throughout your sample preparation and analysis.[4] Store stock solutions and samples at low temperatures (e.g., -20°C) in the dark.[2] Use amber vials to protect from light.

  • Isomer Co-elution: The presence of multiple CQA isomers with similar physicochemical properties can lead to chromatographic co-elution, making accurate quantification of a specific isomer like this compound challenging.[2][5]

    • Solution: Optimize your liquid chromatography (LC) method. The use of phenyl-bonded stationary phase columns has shown success in separating dicaffeoylquinic acid isomers.[4] A thorough optimization of the mobile phase gradient is also crucial.

  • Matrix Effects in LC-MS/MS Analysis: Co-eluting compounds from the sample matrix (e.g., plasma, tissue extracts) can interfere with the ionization of the target analyte in the mass spectrometer, leading to ion suppression or enhancement and, consequently, inaccurate quantification.[6][7][8]

    • Solution: Implement a robust sample preparation method to remove interfering matrix components. This can include solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[7] The use of a stable isotope-labeled internal standard can also help to compensate for matrix effects.[6] It is essential to evaluate the matrix effect during method validation by comparing the analyte response in the post-extraction spiked matrix with the response in a neat solution.[6]

Question: My recovery of this compound is consistently low. What could be the cause?

Answer: Low recovery is a common issue and is often linked to the extraction procedure and the stability of the analyte.

  • Inefficient Extraction: The choice of extraction solvent and method significantly impacts the recovery of CQAs.

    • Solution: A common and effective method for extracting this compound from plant material involves an initial extraction with methanol, followed by a water-hexane partition to remove non-polar compounds.[9][10] Further purification can be achieved using solid-phase extraction with resins like MCI gel or Sephadex LH-20.[9][10] For biological fluids, protein precipitation followed by SPE is a common approach.[7]

  • Degradation During Extraction: As mentioned previously, CQAs can degrade during sample processing due to factors like pH and temperature.

    • Solution: Ensure that the extraction process is carried out under conditions that preserve the stability of the analyte. This includes using acidified solvents and avoiding high temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in the analytical characterization of this compound?

A1: The primary challenges include degradation and transformation during sample processing, the lack of commercially available authentic standards for all related isomers, interference from the sample matrix, and the presence of multiple isomers with similar physicochemical properties that are difficult to separate chromatographically.[2]

Q2: How can I distinguish between different dicaffeoylquinic acid isomers in my samples?

A2: Distinguishing between dicaffeoylquinic acid isomers requires a combination of high-resolution chromatography and mass spectrometry. LC-MS/MS (or LC-MSn) is a powerful technique for this purpose. The fragmentation patterns of the different isomers can be used for their identification, even when commercial standards are not available.[5][11] The relative abundance of specific product ions can be a key differentiator.[12]

Q3: What is the recommended practice for preparing calibration standards for this compound quantification?

A3: Stock solutions of individual standards are typically prepared in a high-purity organic solvent like 95% ethanol at a concentration of 1 mg/mL.[4] Working standard solutions for the calibration curve are then prepared by diluting the stock solution in the same solvent mixture used for the final sample extracts (e.g., 70% methanol with 0.1% formic acid).[4] It is crucial to demonstrate the linearity of the calibration curve with a correlation coefficient (R²) greater than 0.99.[13]

Q4: Are there any specific recommendations for the nomenclature of caffeoylquinic acids to avoid confusion?

A4: Yes, there is prevalent confusion in the literature regarding the nomenclature of CQA isomers.[2] It is highly recommended to follow the IUPAC numbering system to ensure clarity and consistency.[2][14] When reporting results, it is good practice to specify the full name of the isomer (e.g., 3,4,5-tri-O-caffeoylquinic acid) to avoid ambiguity.[2]

Quantitative Data Summary

Table 1: Yield of this compound from various plant sources.

Plant SourceYield (mg/100g Dry Weight)Reference
Sweet Potato Leaves (Taiwan SM-2)53 - 155[9]
Sweet Potato Leaves (NARCKO genotypes)76[9]

Table 2: Linearity and Limits of Detection/Quantification for Dicaffeoylquinic Acid Isomers.

CompoundLinear Range (µg/mL)LOD (mg/L)LOQ (mg/L)Reference
3,4-Dicaffeoylquinic acid100 - 1000>0.990.7952.386[13]
3,5-Dicaffeoylquinic acid100 - 1000>0.990.6371.910[13]
4,5-Dicaffeoylquinic acid100 - 1000>0.990.5891.766[13]

Experimental Protocols

Protocol 1: Extraction and Purification of this compound from Sweet Potato Leaves (Adapted from[9][10])

  • Extraction: Homogenize dried sweet potato leaf powder with methanol.

  • Partitioning: Evaporate the methanol extract to dryness and partition the residue between water and hexane to remove lipids and other nonpolar compounds.

  • Initial Chromatography: Apply the aqueous layer to an MCI gel CHP20P column. Elute with a stepwise gradient of methanol in water.

  • Final Purification: Subject the fractions containing this compound to Sephadex LH-20 column chromatography for final purification.

Protocol 2: LC-MS/MS Method for Quantification of Caffeoylquinic Acids (General approach based on[4][13])

  • Chromatography:

    • Column: A reversed-phase column, such as a C18 or a phenyl-bonded phase column.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B.

    • Flow Rate: Typically 0.2-0.5 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 40°C).[12]

  • Mass Spectrometry:

    • Ionization Source: Electrospray ionization (ESI) in negative ion mode is commonly used.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

    • MRM Transitions: Specific precursor-to-product ion transitions should be optimized for this compound and any internal standard used.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification start Sample Collection (e.g., Plant Material, Plasma) extraction Extraction (e.g., Methanol for plants, Protein Precipitation for plasma) start->extraction cleanup Sample Cleanup (e.g., SPE, LLE) extraction->cleanup lc LC Separation (Reversed-Phase) cleanup->lc Inject Extract ms MS/MS Detection (ESI-, MRM) lc->ms quant Quantification (Calibration Curve) ms->quant

Caption: Experimental workflow for this compound quantification.

troubleshooting_flow cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent Quantification Results instability Analyte Instability (pH, Temp, Light) start->instability isomers Isomer Co-elution start->isomers matrix Matrix Effects start->matrix recovery Low Recovery start->recovery sol_instability Control pH (acidic) Store at low temp Protect from light instability->sol_instability sol_isomers Optimize LC method Use appropriate column isomers->sol_isomers sol_matrix Improve sample cleanup Use internal standard matrix->sol_matrix sol_recovery Optimize extraction Ensure stability recovery->sol_recovery matrix_effects cluster_source Ion Source cluster_outcome Impact on Signal title Understanding Matrix Effects in LC-MS analyte Target Analyte ion_process Ionization Process (ESI) analyte->ion_process matrix_comp Co-eluting Matrix Components matrix_comp->ion_process suppression Ion Suppression (Reduced Signal) ion_process->suppression Competition for ionization enhancement Ion Enhancement (Increased Signal) ion_process->enhancement Improved ionization result Inaccurate Quantification suppression->result enhancement->result

References

Optimizing dose-response curves for 3,4,5-Tricaffeoylquinic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to optimize dose-response curve experiments using 3,4,5-Tricaffeoylquinic acid (TCQA).

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Inconsistent or non-reproducible results in cell-based assays. Compound Instability: TCQA may degrade in solution over time, especially at room temperature or in certain solvents.[1][2] Solvent Effects: The solvent used to dissolve TCQA (e.g., DMSO) may have cytotoxic effects at higher concentrations. Pipetting Errors: Inaccurate serial dilutions can lead to significant variations in the final concentrations.Fresh Stock Solutions: Prepare fresh stock solutions of TCQA for each experiment. If storing, aliquot and store at -20°C for the short term (days to weeks) and avoid repeated freeze-thaw cycles.[2][3] Solvent Control: Include a vehicle control group in your experiments to assess the effect of the solvent at the highest concentration used. Calibrate Pipettes: Regularly calibrate pipettes to ensure accurate dispensing of liquids.
Low or no observed bioactivity at expected concentrations. Sub-optimal Concentration Range: The selected concentration range may be too low to elicit a biological response. Incorrect Cell Density: The number of cells seeded can influence the outcome of the experiment. Insufficient Incubation Time: The duration of TCQA treatment may not be long enough for the biological effect to manifest.Dose-Range Finding Study: Perform a preliminary experiment with a broad range of TCQA concentrations to identify the optimal range for your specific cell line and endpoint. Optimize Cell Seeding: Determine the optimal cell density for your assay through a cell titration experiment. Time-Course Experiment: Conduct a time-course experiment to identify the optimal incubation time for observing the desired effect.
High cytotoxicity observed even at low concentrations. Cell Line Sensitivity: The cell line being used may be particularly sensitive to TCQA. Compound Purity: Impurities in the TCQA sample could be contributing to cytotoxicity. Prolonged Exposure: Extended incubation times can sometimes lead to increased cytotoxicity.Cell Viability Assay: Perform a standard cytotoxicity assay (e.g., MTT, LDH) to determine the cytotoxic concentration range of TCQA for your specific cell line.[4] Verify Purity: Ensure the purity of your TCQA sample using analytical methods like HPLC. Adjust Incubation Time: If possible, reduce the incubation time while still allowing for the desired biological effect to be observed.
Precipitation of TCQA in culture medium. Poor Solubility: TCQA may have limited solubility in aqueous solutions like cell culture medium.[3][5] High Concentration: The concentration of TCQA being used may exceed its solubility limit in the medium.Use of Solvents: Dissolve TCQA in a suitable solvent like DMSO before diluting it in the culture medium.[3][5] Ensure the final solvent concentration is low and non-toxic to the cells. Sonication/Vortexing: Gently sonicate or vortex the solution to aid in dissolution. Lower Concentration: If precipitation persists, consider using a lower starting concentration for your dose-response curve.

Frequently Asked Questions (FAQs)

1. What is this compound (TCQA) and what are its primary biological activities?

This compound (TCQA) is a polyphenolic compound and a derivative of caffeoylquinic acid.[6] It has been shown to exhibit a range of biological activities, including antioxidant, anti-inflammatory, anti-wrinkle, hair growth-promoting, and neurogenic effects.[6][7][8][9][10]

2. What are the known signaling pathways modulated by TCQA?

TCQA has been reported to modulate several key signaling pathways, including:

  • MAPK/AP-1 and NF-κB pathways (involved in inflammation and skin aging).[7][8]

  • Nrf2 signaling pathway (related to antioxidant response).[7]

  • Wnt/β-catenin signaling pathway (implicated in hair follicle development).[6]

  • Akt signaling pathway (involved in cell survival and inflammation).[8]

  • ROS/JNK/p38 signaling (associated with cellular stress and apoptosis).[11]

  • Toll-like receptor (TLR) signaling pathway (involved in the immune response).[12]

3. What is a typical starting concentration range for in vitro dose-response experiments with TCQA?

Based on published studies, a common starting concentration range for in vitro experiments with TCQA is between 1 µM and 50 µM. For instance, in HaCaT cells, concentrations of 5 µM, 10 µM, and 20 µM were used to assess Nrf2 activity.[7] In human neural stem cells, concentrations ranging from 1 µM to 20 µM were tested for cell viability.[4][10] It is always recommended to perform a dose-range finding study for your specific experimental setup.

4. How should I prepare and store TCQA solutions?

TCQA is soluble in solvents like DMSO, chloroform, dichloromethane, and ethyl acetate.[3][5] For cell culture experiments, it is advisable to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentrations in the culture medium. Stock solutions should be stored in aliquots in tightly sealed vials at -20°C for short-term use (up to one month) to maintain stability.[2][3] Avoid repeated freeze-thaw cycles.[2]

5. How can I determine the optimal incubation time for my TCQA experiment?

The optimal incubation time will depend on the specific biological endpoint being measured. For signaling pathway studies, shorter incubation times (e.g., 30 minutes to a few hours) may be sufficient to observe changes in protein phosphorylation. For endpoints like cell proliferation or gene expression, longer incubation times (e.g., 24 to 72 hours) may be necessary. A time-course experiment is the best way to determine the ideal incubation period for your specific assay.

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of TCQA in culture medium from a concentrated stock solution. Remove the old medium from the wells and add the TCQA-containing medium. Include a vehicle control (medium with the same concentration of solvent as the highest TCQA concentration) and a no-treatment control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the no-treatment control and plot the dose-response curve.

Western Blot Analysis for Signaling Pathway Proteins
  • Cell Lysis: After treating cells with TCQA for the appropriate time, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay).

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for at least 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phosphorylated and total forms of ERK, JNK, p38, or β-catenin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and capture the image.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Quantitative Data Summary

Table 1: Effective Concentrations of this compound in In Vitro Studies

Cell LineAssayEffective Concentration(s)Observed EffectReference
HaCaTNrf2-ARE Luciferase Assay5, 10, 20 µMIncreased Nrf2 activity[7]
HaCaTWestern Blot10, 20 µMIncreased Nrf2 and HO-1 protein expression[7]
Human Hair Follicle Dermal Papilla Cells (HFDPCs)ATP Content Assay10 µMIncreased ATP content[6]
Human Hair Follicle Dermal Papilla Cells (HFDPCs)Real-time PCR10 µMUpregulation of ALPL gene expression[6]
Human Neural Stem Cells (hNSCs)MTT Assay1, 5, 10, 20 µMNo significant decrease in cell viability[4][10]
Human Neural Stem Cells (hNSCs)Cell Cycle Analysis10 µMInduced cell cycle arrest at G0/G1[10]

Visualizations

TCQA_Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR ROS ROS TNFR->ROS Induces TCQA This compound TCQA->ROS Inhibits pAkt p-Akt TCQA->pAkt Inhibits NFkB_nuc NF-κB TCQA->NFkB_nuc Inhibits Akt Akt ROS->Akt Akt->pAkt Phosphorylation IKK IKK pAkt->IKK NFkB_complex NF-κB/IκBα IKK->NFkB_complex Phosphorylates IκBα IkB IκBα NFkB_complex->IkB Degradation NFkB NF-κB NFkB_complex->NFkB Releases NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binds to Cytokines Pro-inflammatory Cytokines & Chemokines DNA->Cytokines Transcription

Caption: TCQA's anti-inflammatory mechanism via inhibition of the ROS/Akt/NF-κB pathway.

TCQA_Hair_Growth_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled Destruction_Complex Destruction Complex (Axin, APC, GSK-3β) Frizzled->Destruction_Complex Inhibits TCQA This compound Beta_Catenin_cyto β-catenin TCQA->Beta_Catenin_cyto Upregulates Expression Destruction_Complex->Beta_Catenin_cyto Prevents Degradation Beta_Catenin_nuc β-catenin Beta_Catenin_cyto->Beta_Catenin_nuc Translocation TCF_LEF TCF/LEF Beta_Catenin_nuc->TCF_LEF Binds to Target_Genes Target Gene Expression TCF_LEF->Target_Genes Activates

Caption: TCQA promotes hair growth by activating the Wnt/β-catenin signaling pathway.

Experimental_Workflow_Dose_Response cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Cell Seeding C Cell Treatment & Incubation A->C B TCQA Serial Dilution B->C D Endpoint Measurement (e.g., MTT, Western Blot) C->D E Data Collection D->E F Dose-Response Curve Generation E->F

References

Technical Support Center: In Vivo Delivery of 3,4,5-Tricaffeoylquinic Acid (TCQA)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,4,5-Tricaffeoylquinic acid (TCQA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments with TCQA.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the in vivo delivery of this compound (TCQA)?

The primary challenges for successful in vivo delivery of TCQA stem from its physicochemical properties and metabolic fate:

  • Poor Aqueous Solubility: TCQA is sparingly soluble in water, which complicates the preparation of formulations for oral and parenteral administration. It is more readily soluble in organic solvents like DMSO, chloroform, dichloromethane, ethyl acetate, and acetone. This poor water solubility can limit its dissolution in gastrointestinal fluids, hindering absorption.

  • Low Bioavailability: Like other caffeoylquinic acids, TCQA is expected to have low oral bioavailability. This is attributed to several factors:

    • Metabolism by Gut Microbiota: The gut microbiome can metabolize TCQA, breaking it down into smaller phenolic compounds before it can be absorbed.

    • First-Pass Metabolism: After absorption, TCQA may undergo extensive metabolism in the liver before reaching systemic circulation.

    • Instability in Physiological pH: Caffeoylquinic acids can be unstable in the neutral to alkaline pH of the small intestine, potentially leading to degradation before absorption. Studies on related compounds show that they are more stable in acidic environments, like that of the stomach[1].

Q2: What are the potential solutions to overcome the delivery challenges of TCQA?

Several formulation strategies can be employed to enhance the in vivo delivery of TCQA:

  • Solubility Enhancement:

    • Co-solvents: Using a mixture of solvents can improve the solubility of TCQA for oral gavage or other administration routes.

    • pH Adjustment: Maintaining an acidic pH in the formulation can improve the stability of TCQA[1].

    • Complexation: The use of cyclodextrins to form inclusion complexes can enhance the aqueous solubility and stability of polyphenols[2][3].

  • Bioavailability Enhancement:

    • Nanoformulations: Encapsulating TCQA in nanoparticles can protect it from degradation in the gastrointestinal tract, improve its absorption, and potentially offer targeted delivery. Common nanoformulation strategies for polyphenols include:

      • Polymeric Nanoparticles: Using biodegradable polymers to encapsulate the drug.

      • Liposomes: Phospholipid vesicles that can encapsulate both hydrophilic and hydrophobic compounds.

      • Solid Lipid Nanoparticles (SLNs): Lipid-based nanoparticles that are solid at room and body temperature.

    • Prodrug Approach: Modifying the chemical structure of TCQA to create a more soluble and absorbable prodrug that is converted to the active form in the body.

Q3: What are the known biological activities and signaling pathways modulated by TCQA?

TCQA has been shown to exhibit a range of biological activities, including neuroprotective, anti-inflammatory, antioxidant, and hair growth-promoting effects. The key signaling pathways modulated by TCQA include:

  • Wnt/β-catenin Pathway: TCQA has been shown to activate the Wnt/β-catenin signaling pathway, which is crucial for hair follicle development and regeneration[4][5][6].

  • MAPK/AP-1 and NF-κB Signaling: In the context of skin health, TCQA can modulate the MAPK/AP-1 and NF-κB signaling pathways, which are involved in inflammation and the response to UVB radiation[7].

  • Nrf2 Signaling: TCQA can also activate the Nrf2 signaling pathway, a key regulator of the antioxidant response[7].

  • Bone Morphogenetic Protein (BMP) Signaling: In neural stem cells, TCQA has been observed to influence the BMP signaling pathway, which is involved in neurogenesis[8].

  • ROS/JNK/p38 Signaling: TCQA has been shown to alleviate ionizing radiation-induced injury by regulating the ROS/JNK/p38 signaling pathway[5].

Troubleshooting Guides

Oral Administration
Problem Possible Cause Troubleshooting Solution
Low or inconsistent drug exposure in plasma. Poor aqueous solubility leading to incomplete dissolution in GI fluids.- Prepare a suspension or a solution using a co-solvent system (e.g., water with a small percentage of DMSO or ethanol). Ensure the vehicle is non-toxic to the animals.- Consider using a formulation with a pH-adjusting agent to maintain an acidic environment, which may improve TCQA stability[1].- Explore the use of solubility enhancers like cyclodextrins[2][3].
Degradation of TCQA in the neutral to alkaline pH of the small intestine.- Encapsulate TCQA in pH-responsive nanoparticles that release the drug in the acidic environment of the stomach or the upper small intestine.- Co-administer TCQA with a bioenhancer that can protect it from degradation.
Extensive first-pass metabolism in the liver.- Investigate nanoformulations that can be absorbed through the lymphatic system, bypassing the liver.- Consider alternative routes of administration, such as transdermal or parenteral, if the target tissue is accessible.
High variability in animal response. Inconsistent dosing due to precipitation of TCQA in the formulation.- Ensure the formulation is a stable suspension or a clear solution before each administration. Use sonication or vortexing to resuspend if necessary.- Prepare fresh formulations regularly to avoid degradation or precipitation over time.
Differences in gut microbiota composition among animals affecting TCQA metabolism.- Use animals from the same source and housed under identical conditions to minimize variations in gut microbiota.- Consider co-housing animals for a period before the experiment to normalize their gut flora.
Topical Administration
Problem Possible Cause Troubleshooting Solution
Lack of skin penetration and local efficacy. Poor solubility of TCQA in the topical vehicle.- Select a vehicle in which TCQA is more soluble, such as a cream or ointment with a suitable solvent system.- Micronize the TCQA powder to increase its surface area and improve dissolution in the vehicle.
The barrier function of the stratum corneum preventing TCQA penetration.- Incorporate penetration enhancers into the formulation. These can be chemical enhancers or physical methods like microneedles.- Formulate TCQA into lipid-based nanocarriers, such as liposomes or solid lipid nanoparticles, which can enhance skin penetration[9].
Skin irritation or adverse reactions at the application site. High concentration of TCQA or the vehicle itself causing irritation.- Perform a dose-response study to find the optimal concentration of TCQA that is effective without causing irritation.- Test the vehicle alone to ensure it is not the cause of the irritation. If it is, select a more biocompatible vehicle.
Inconsistent results between animals. Inconsistent application of the topical formulation.- Ensure a standardized procedure for applying the formulation, including the amount applied and the area of application.- Use a template to mark the application area on the skin of each animal.

Experimental Protocols

Oral Administration of TCQA in Mice

This protocol is based on a study investigating the neuroprotective effects of TCQA in a mouse model of aging[8][10][11].

Materials:

  • This compound (TCQA) powder

  • Vehicle (e.g., sterile water, or water with a small percentage of a solubilizing agent like DMSO)

  • Oral gavage needles (20-22 gauge, with a ball tip)

  • Syringes (1 mL)

  • Animal balance

Procedure:

  • Preparation of TCQA Solution/Suspension:

    • Accurately weigh the required amount of TCQA powder.

    • If preparing a solution, dissolve the TCQA in a minimal amount of a suitable solvent (e.g., DMSO) and then dilute with sterile water to the final desired concentration. Ensure the final concentration of the organic solvent is non-toxic to the animals.

    • If preparing a suspension, suspend the TCQA powder in the vehicle. Use a homogenizer or sonicator to ensure a uniform suspension.

    • The final concentration should be calculated based on the desired dosage (e.g., 5 mg/kg) and the volume to be administered (typically 100-200 µL for a mouse).

  • Animal Handling and Dosing:

    • Gently restrain the mouse.

    • Measure the appropriate volume of the TCQA formulation into a 1 mL syringe fitted with an oral gavage needle.

    • Carefully insert the gavage needle into the esophagus. Do not force the needle.

    • Slowly administer the formulation.

    • Observe the animal for a few minutes after dosing to ensure there are no adverse reactions.

  • Dosing Schedule:

    • Administer the TCQA formulation daily for the duration of the study (e.g., 30 days)[8][10][11].

Topical Application of TCQA on Mouse Skin

This protocol is adapted from a study on the hair growth-promoting effects of TCQA[4][5][6].

Materials:

  • This compound (TCQA) powder

  • Topical vehicle (e.g., a cream base, ointment, or a simple solvent mixture like ethanol and propylene glycol)

  • Electric clippers

  • Small spatula or cotton swabs for application

Procedure:

  • Preparation of Topical Formulation:

    • Incorporate the desired concentration of TCQA into the chosen vehicle. This may involve gentle heating and stirring to ensure uniform distribution.

    • The concentration will depend on the specific research question and should be optimized in preliminary studies.

  • Animal Preparation:

    • Anesthetize the mouse.

    • Carefully shave the dorsal skin area where the formulation will be applied.

  • Application:

    • Apply a measured amount of the TCQA formulation evenly to the shaved area using a small spatula or cotton swab.

    • For control animals, apply the vehicle without TCQA.

  • Application Schedule:

    • Apply the formulation daily or as required by the experimental design.

Quantitative Data Summary

Parameter Value Experimental Model Administration Route Reference
Effective Oral Dose 5 mg/kg/daySenescence-accelerated mouse prone 8 (SAMP8)Oral gavage[8][10][11]
Treatment Duration 30 daysSAMP8 miceOral gavage[8][10][11]
Topical Application Not specifiedC3H/HeN miceTopical[4][5][6]

Visualizations

Signaling Pathways Modulated by TCQA

TCQA_Signaling_Pathways cluster_skin Skin Health & Anti-inflammation cluster_hair Hair Growth cluster_neurogenesis Neurogenesis TCQA This compound (TCQA) MAPK MAPK Signaling (ERK, JNK, p38) TCQA->MAPK NFkB NF-κB TCQA->NFkB Nrf2 Nrf2 TCQA->Nrf2 Beta_catenin β-catenin TCQA->Beta_catenin BMP BMP Signaling TCQA->BMP UVB UVB Radiation ROS Reactive Oxygen Species (ROS) UVB->ROS ROS->MAPK ROS->NFkB AP1 AP-1 MAPK->AP1 Inflammation Inflammation AP1->Inflammation NFkB->Inflammation Antioxidant_Response Antioxidant Response Nrf2->Antioxidant_Response Wnt Wnt Wnt->Beta_catenin Hair_Follicle Hair Follicle Development & Regeneration Beta_catenin->Hair_Follicle Neurogenesis_node Neurogenesis BMP->Neurogenesis_node

Caption: Signaling pathways modulated by this compound (TCQA).

Experimental Workflow for In Vivo TCQA Delivery

TCQA_InVivo_Workflow cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation cluster_analysis Data Analysis Formulation TCQA Formulation (e.g., solution, suspension, nanoformulation) QC Quality Control (e.g., particle size, drug loading) Formulation->QC Animal_Model Select Animal Model (e.g., mice, rats) QC->Animal_Model Dosing Administer TCQA Formulation (e.g., oral gavage, topical) Animal_Model->Dosing PK_studies Pharmacokinetic Studies (Blood sampling, tissue distribution) Dosing->PK_studies PD_studies Pharmacodynamic Studies (Biomarker analysis, efficacy) Dosing->PD_studies Toxicity Toxicity Assessment Dosing->Toxicity Data_Analysis Analyze Data and Draw Conclusions PK_studies->Data_Analysis PD_studies->Data_Analysis Toxicity->Data_Analysis

Caption: General experimental workflow for in vivo studies of TCQA delivery systems.

References

Validation & Comparative

Unveiling the In Vitro Bioactivity of 3,4,5-Tricaffeoylquinic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro bioactivity of 3,4,5-Tricaffeoylquinic acid (TCQA) against other relevant compounds, supported by experimental data. This document delves into its multifaceted therapeutic potential, detailing its influence on key cellular signaling pathways and providing comprehensive experimental protocols.

Comparative Bioactivity of Caffeoylquinic Acid Derivatives

This compound, a polyphenolic compound found in various plants, has demonstrated a range of biological activities in preclinical in vitro studies.[1][2] Its efficacy is often compared to other caffeoylquinic acid (CQA) derivatives, highlighting the significance of the number and position of caffeoyl groups.

CompoundBioactivityCell ModelKey FindingsReference
This compound (TCQA) Anti-wrinkleHaCaT cellsSignificantly increased Nrf2 levels and inhibited the MAPK/NF-κB/AP-1 signaling pathway.[3][3]
This compound (TCQA) Hair Growth PromotionHuman Dermal Papilla CellsUpregulated the expression of β-catenin.[1][1]
This compound (TCQA) Anti-inflammatoryHuman KeratinocytesInhibited TNF-α-stimulated production of cytokines (IL-1β, IL-8) and chemokines (CCL17, CCL27) via suppression of Akt and NF-κB pathways.[4][4]
This compound (TCQA) RadioprotectiveNCM460 cellsAttenuated ionizing radiation-induced apoptosis by regulating the ROS/JNK/p38 signaling pathway.[5][5]
This compound (TCQA) NeuroprotectiveSH-SY5Y cellsInhibited amyloid β-mediated cytotoxicity through the upregulation of PGAM1 and G3PDH, leading to increased ATP production.[2][6][2][6]
3,5-di-O-caffeoylquinic acid (3,5-di-CQA) NeuroprotectiveSH-SY5Y cellsShowed neuroprotective effects against amyloid-β induced cell death.[6][6]
Isochlorogenic acid C (4,5-di-O-caffeoylquinic acid) NeuroprotectiveSH-SY5Y cellsProtective against Aβ 1-42 induced cell death.[7][7]
Monocaffeoylquinic acids NeuroprotectiveMC65 cellsOffered less protection from Aβ-induced cell death compared to dicaffeoylquinic acids.[7][7]
Chlorogenic acid (CGA) AntioxidantTHP-1 cellsDemonstrated radical scavenging capacity.[2][2]

Key Signaling Pathways Modulated by this compound

TCQA exerts its diverse biological effects by modulating several critical intracellular signaling pathways. These pathways are integral to cellular processes such as inflammation, oxidative stress response, cell proliferation, and apoptosis.

Signaling_Pathways cluster_stimuli External Stimuli cluster_tcqa Intervention cluster_pathways Signaling Pathways cluster_responses Cellular Responses UVB UVB MAPK MAPK (ERK, JNK, p38) UVB->MAPK TNF-α TNF-α NFkB NF-κB TNF-α->NFkB Akt Akt TNF-α->Akt Ionizing Radiation Ionizing Radiation Ionizing Radiation->MAPK Oxidative Stress Oxidative Stress Ionizing Radiation->Oxidative Stress Amyloid-β Amyloid-β Amyloid-β->Oxidative Stress Growth Factors Growth Factors Wnt Wnt/β-catenin Growth Factors->Wnt TCQA This compound TCQA->MAPK TCQA->NFkB TCQA->Akt Nrf2 Nrf2 TCQA->Nrf2 TCQA->Wnt Inflammation Inflammation MAPK->Inflammation Apoptosis Apoptosis MAPK->Apoptosis NFkB->Inflammation Akt->Inflammation Neuroprotection Neuroprotection Nrf2->Neuroprotection Antioxidant Response Antioxidant Response Nrf2->Antioxidant Response Hair Growth Hair Growth Wnt->Hair Growth Oxidative Stress->Apoptosis

Caption: Signaling pathways modulated by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key in vitro experiments used to assess the bioactivity of this compound.

Cell Viability Assay (MTT Assay)

This assay is fundamental to determine the cytotoxic effect of the compound and to select appropriate concentrations for subsequent experiments.

  • Cell Seeding: Plate cells (e.g., HaCaT, SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 20 µM) for a specified period (e.g., 24, 48, 72, or 96 hours).[8] A vehicle control (e.g., DMSO) should be included.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control group.

Nrf2-ARE Luciferase Reporter Assay

This assay is employed to investigate the antioxidant potential of TCQA through the activation of the Nrf2 pathway.

  • Cell Transfection: Transfect HaCaT cells with an Nrf2-ARE luciferase reporter plasmid and a control plasmid (e.g., β-galactosidase).

  • Treatment: After 24 hours of transfection, treat the cells with this compound for a defined period.

  • Cell Lysis: Lyse the cells and measure the luciferase and β-galactosidase activities using appropriate assay kits.

  • Data Analysis: Normalize the luciferase activity to the β-galactosidase activity to account for variations in transfection efficiency. The results are typically expressed as a fold increase over the control.[3]

Cytokine and Chemokine Production (ELISA)

This method quantifies the anti-inflammatory effects of TCQA by measuring the levels of pro-inflammatory mediators.

  • Cell Culture and Stimulation: Culture human keratinocytes and stimulate them with TNF-α (e.g., 10 ng/mL) in the presence or absence of this compound for 24 hours.[4]

  • Supernatant Collection: Collect the cell culture supernatants.

  • ELISA: Measure the concentrations of cytokines (e.g., IL-1β, IL-8) and chemokines (e.g., CCL17, CCL27) in the supernatants using specific ELISA kits according to the manufacturer's instructions.[4]

  • Data Analysis: Compare the levels of cytokines and chemokines in the treated groups to the stimulated control group.

Western Blot Analysis for Signaling Proteins

This technique is used to determine the effect of TCQA on the expression and phosphorylation of key proteins in a signaling pathway.

  • Cell Treatment and Lysis: Treat cells with the compound and/or stimulus (e.g., UVB, TNF-α) for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against the target proteins (e.g., p-ERK, p-JNK, p-p38, NF-κB, β-catenin, Nrf2) overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Experimental Workflow for Bioactivity Validation

The systematic validation of the in vitro bioactivity of a compound like this compound follows a logical progression of experiments.

Experimental_Workflow cluster_initial Initial Screening cluster_mechanistic Mechanistic Studies cluster_functional Functional Assays cluster_validation Validation & Comparison Cytotoxicity Cytotoxicity Screening (MTT Assay) Bioactivity Primary Bioactivity Assay (e.g., Antioxidant, Anti-inflammatory) Cytotoxicity->Bioactivity Determine non-toxic concentrations Reporter Reporter Gene Assay (e.g., Nrf2-ARE) Bioactivity->Reporter Investigate upstream regulation Cytokine Cytokine/Chemokine Profiling (ELISA) Bioactivity->Cytokine Quantify functional outcome Protein_Expression Protein Expression/Phosphorylation (Western Blot) Reporter->Protein_Expression Confirm protein level changes Gene_Expression Gene Expression Analysis (qRT-PCR) Protein_Expression->Gene_Expression Analyze transcriptional changes Protein_Expression->Cytokine Comparison Comparison with Analogs /Standard Drugs Cytokine->Comparison Enzyme Enzyme Activity Assay Cell_Cycle Cell Cycle Analysis Dose_Response Dose-Response Curve Generation Dose_Response->Comparison

Caption: General workflow for in vitro validation of bioactivity.

References

A Comparative Guide to the Neuroprotective Activities of 3,4,5-Tricaffeoylquinic Acid and Dicaffeoylquinic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective performance of 3,4,5-tricaffeoylquinic acid (TCQA) against various isomers of dicaffeoylquinic acids (diCQAs). The information presented is collated from experimental data to assist researchers and professionals in the field of neuropharmacology and drug development.

Executive Summary

Both this compound and dicaffeoylquinic acids exhibit significant neuroprotective properties. However, emerging evidence suggests that the degree of caffeoylation on the quinic acid moiety plays a crucial role in the potency of these compounds. Notably, this compound has demonstrated superior anti-inflammatory and neuroprotective effects in several studies when compared directly to its dicaffeoyl counterparts. This guide synthesizes the available quantitative data and experimental methodologies to provide a clear comparison.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data from various studies, comparing the neuroprotective activities of TCQA and diCQAs. It is important to note that experimental conditions may vary between studies.

Table 1: Anti-inflammatory Activity

CompoundDose (mg/kg)Inhibition of TNF-α (%)Inhibition of IL-1β (%)Reference
This compound 50Significantly higher than diCQAs and indomethacin Significantly higher than diCQAs and indomethacin [1][2]
3,5-Dicaffeoylquinic acid50Lower than TCQALower than TCQA[1][2]
3,4-Dicaffeoylquinic acid50Lower than TCQALower than TCQA[1][2]
4,5-Dicaffeoylquinic acid50Lower than TCQALower than TCQA[1][2]

Table 2: Neuroprotection against Amyloid-β (Aβ) Induced Toxicity

CompoundConcentration (µM)Cell LineNeurotoxic AgentIncrease in Cell Viability (%)Reference
This compound 20SH-SY5YAβ (10 µM)Dose-dependent protection, most significant at 20 µM[3]
3,5-Dicaffeoylquinic acidNot specifiedSH-SY5YAβ (not specified)Neuroprotective effect observed[3]
1,5-Dicaffeoylquinic acidNot specifiedMC65 & SH-SY5YAβ-induced cytotoxicityMitigated Aβ-induced cell death[4]

One study noted that this compound was found to be an even more potent inhibitor of Aβ1-42 induced cytotoxicity in SH-SY5Y cells than the dicaffeoylquinic acids, suggesting that an increased number of caffeoyl groups on the quinic acid moiety may result in increased neuroprotection.[5][6]

Table 3: Protection Against Oxidative Stress

CompoundCell LineStressorEffectReference
This compound SH-SY5YNot specifiedStrong radical-scavenging activity[3]
3,5-Dicaffeoylquinic acidSH-SY5YHydrogen Peroxide (H₂O₂)Attenuated neuronal death and caspase-3 activation[7]
3,4-Dicaffeoylquinic acidSH-SY5YHydrogen Peroxide (H₂O₂)Evaluated for neuroprotective effects[7]
Various Caffeoylquinic AcidsSH-SY5YHydrogen Peroxide (H₂O₂)Varying degrees of protection[8]

Signaling Pathways and Experimental Workflows

The neuroprotective effects of these compounds are mediated through various signaling pathways. The following diagrams illustrate some of the key mechanisms and experimental procedures.

cluster_TCQA This compound (TCQA) Pathway TCQA TCQA Glycolytic_Enzymes Upregulation of Glycolytic Enzymes (PGAM1, G3PDH) TCQA->Glycolytic_Enzymes ATP_Production Increased ATP Production Glycolytic_Enzymes->ATP_Production Neuroprotection Neuroprotection against Aβ-induced Toxicity ATP_Production->Neuroprotection

TCQA Neuroprotective Pathway

cluster_diCQA Dicaffeoylquinic Acids (diCQAs) Pathway diCQAs diCQAs Oxidative_Stress Oxidative Stress (e.g., H₂O₂) diCQAs->Oxidative_Stress Inhibits Apoptosis Neuronal Apoptosis diCQAs->Apoptosis Inhibits Oxidative_Stress->Apoptosis Neuroprotection Neuroprotection

diCQAs Neuroprotective Pathway

In Vitro Neuroprotection Assay Workflow

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability (MTT) Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours.

  • Treatment: Pre-treat the cells with varying concentrations of this compound or dicaffeoylquinic acids for a specified period (e.g., 2 hours).

  • Induction of Toxicity: Add the neurotoxic agent (e.g., Amyloid-β peptide or H₂O₂) to the wells and incubate for the desired duration (e.g., 24 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Reactive Oxygen Species (ROS) Measurement

The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is widely used to measure intracellular ROS levels. DCFH-DA is a cell-permeable non-fluorescent probe that is de-esterified by intracellular esterases to non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH), which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Protocol:

  • Cell Culture and Treatment: Culture and treat the neuronal cells with the test compounds and neurotoxin as described in the MTT assay protocol.

  • DCFH-DA Staining: After treatment, wash the cells with phosphate-buffered saline (PBS). Incubate the cells with a working solution of DCFH-DA (e.g., 10 µM in serum-free media) for 30 minutes at 37°C in the dark.

  • Washing: Remove the DCFH-DA solution and wash the cells again with PBS to remove any excess probe.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Normalization: The fluorescence intensity can be normalized to the cell number or protein concentration to account for any differences in cell density.

Enzyme-Linked Immunosorbent Assay (ELISA) for Inflammatory Cytokines

ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. In the context of neuroinflammation, it is used to measure the levels of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).

Protocol (for in vivo studies):

  • Induction of Inflammation: In an animal model, induce inflammation (e.g., carrageenan-induced paw edema in rats).

  • Treatment: Administer this compound or dicaffeoylquinic acids at the desired doses.

  • Sample Collection: At a specific time point after inflammation induction, collect the inflammatory exudate from the paw.

  • Centrifugation: Centrifuge the exudate to remove cellular debris.

  • ELISA Procedure:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α).

    • Block non-specific binding sites.

    • Add the collected exudate samples to the wells.

    • Add a biotinylated detection antibody that binds to a different epitope on the cytokine.

    • Add a streptavidin-horseradish peroxidase (HRP) conjugate.

    • Add a substrate (e.g., TMB) that is converted by HRP to a colored product.

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Quantification: Determine the concentration of the cytokine in the samples by comparing the absorbance to a standard curve generated with known concentrations of the recombinant cytokine.

Conclusion

The available evidence strongly suggests that this compound possesses a more potent neuroprotective profile compared to dicaffeoylquinic acids. This is particularly evident in its superior anti-inflammatory activity. The increased number of caffeoyl groups appears to enhance its biological efficacy. While both classes of compounds show promise in combating neurodegenerative processes, future research should focus on direct, comprehensive comparative studies under standardized conditions to fully elucidate their structure-activity relationships and therapeutic potential.

References

A Comparative Guide to Analytical Method Validation for 3,4,5-Tricaffeoylquinic Acid Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is paramount. 3,4,5-Tricaffeoylquinic acid (3,4,5-TCQA), a phenolic compound found in various plants, has garnered interest for its potential therapeutic properties. This guide provides a comparative overview of analytical methods for the quantification of 3,4,5-TCQA, with a focus on High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The information presented is based on established analytical validation principles and data from studies on closely related caffeoylquinic acid derivatives.

Comparison of Analytical Methods

While specific validation data for 3,4,5-TCQA is not extensively published, methods validated for other caffeoylquinic acids, such as mono- and di-caffeoylquinic acids, provide a strong foundation for developing and validating a robust quantitative method for 3,4,5-TCQA. The structural similarity of these compounds allows for the adaptation of existing analytical conditions.

The choice between HPLC-UV and LC-MS/MS often depends on the required sensitivity, selectivity, and the complexity of the sample matrix. HPLC-UV is a widely accessible and cost-effective technique suitable for routine analysis, while LC-MS/MS offers superior sensitivity and specificity, making it ideal for trace-level quantification and analysis in complex biological matrices.

Table 1: Comparison of HPLC-UV and LC-MS/MS Method Validation Parameters for Caffeoylquinic Acid Quantification

ParameterHPLC-UV (for Caffeic Acid)[1]UHPLC-UV (for Caffeoylquinic and di-Caffeoylquinic Acids)[2][3]LC-MS/MS (for Caffeoylquinic Acid Derivatives)[4]
Linearity Range 10 - 60 µg/mLNot explicitly stated, but good linearity (r²) reported0.06 - 4800 ng/mL (compound dependent)
Correlation Coefficient (r²) 0.9999> 0.99Not explicitly stated, but linear function reported
Accuracy (% Recovery) Excellent recoveries reported98.2 - 101.0%92.1 - 113.2%
Precision (%RSD) < 2% (Intra-day and Inter-day)Intra-day: 0.3 - 1.4%, Inter-day: 0.3 - 3.0%≤ 6.5%
Limit of Detection (LOD) 1.44 µg/mL0.30 - 0.53 µg/mLNot explicitly stated, but extraordinarily lower LOQs than conventional methods reported
Limit of Quantification (LOQ) 4.38 µg/mLNot explicitly statedNot explicitly stated

Note: The data presented is for caffeic acid and other caffeoylquinic acid derivatives and serves as a reference for establishing a validated method for 3,4,5-TCQA.

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting analytical methods. Below are representative experimental protocols for HPLC-UV and LC-MS/MS analysis of caffeoylquinic acids.

HPLC-UV Method for Caffeic Acid Quantification[1]

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: RP18 XDB Waters column (250 × 4.6 mm, 5.0 µm particle size).

  • Mobile Phase: Ethanol and purified water (40:60 v/v) adjusted to pH 2.5 with acetic acid.

  • Flow Rate: 0.7 mL/min.

  • Detection: UV at 325 nm.

  • Column Temperature: Ambient (25°C).

UHPLC-UV Method for Caffeoylquinic and di-Caffeoylquinic Acids[2][3]

  • Instrumentation: Ultra-High-Performance Liquid Chromatograph with a UV detector.

  • Column: Ascentis Express RP-Amide (100 × 2.1 mm) fused-core column with a particle size of 2.7 μm.[2][3]

  • Mobile Phase:

    • A: 5% formic acid in water.[2][3]

    • B: Acetonitrile.[2][3]

    • Gradient elution program.[2][3]

  • Flow Rate: 0.9 mL/min.[2][3]

  • Detection: UV at 325 nm.[2][3]

  • Column Temperature: 30 °C.[2][3]

LC-MS/MS Method for Caffeoylquinic Acid Derivatives[4]

  • Instrumentation: Ultra-fast High-Performance Liquid Chromatograph coupled with a triple-quadrupole mass spectrometer.[4]

  • Column: Halo fused core C18-silica column (50 mm × 2.1 mm id, 2.7 μm).[4]

  • Mobile Phase: Gradient elution with water and methanol, both containing 5 mM ammonium formate and 0.1% formic acid.[5]

  • Flow Rate: 0.5 mL/min.[5]

  • Ionization: Electrospray Ionization (ESI) in negative mode.[5]

  • Detection: Multiple-Reaction Monitoring (MRM).[5]

  • Column Temperature: 30°C.[5]

Visualizing Analytical Method Validation and a Potential Signaling Pathway

To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical analytical method validation workflow and a representative signaling pathway that could be investigated using quantified 3,4,5-TCQA.

Analytical Method Validation Workflow cluster_planning 1. Method Development & Planning cluster_validation 2. Method Validation (ICH Q2(R1)) cluster_application 3. Method Application Define_Purpose Define Analytical Purpose Select_Method Select Appropriate Method (HPLC/LC-MS) Define_Purpose->Select_Method Optimize_Parameters Optimize Instrumental Parameters Select_Method->Optimize_Parameters Specificity Specificity Optimize_Parameters->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Sample_Analysis Routine Sample Analysis Robustness->Sample_Analysis QC_Checks Quality Control Checks Sample_Analysis->QC_Checks

Caption: A typical workflow for analytical method validation.

MAPK Signaling Pathway UVB UVB Radiation ROS Reactive Oxygen Species (ROS) UVB->ROS MAPK_Pathway MAPK Signaling (e.g., ERK, JNK, p38) ROS->MAPK_Pathway TCQA This compound TCQA->MAPK_Pathway Inhibits AP1 AP-1 Activation MAPK_Pathway->AP1 MMP_Expression MMP Expression (Collagen Degradation) AP1->MMP_Expression Wrinkle_Formation Wrinkle Formation MMP_Expression->Wrinkle_Formation

Caption: Potential anti-wrinkling mechanism of 3,4,5-TCQA.

Conclusion

The quantification of this compound can be reliably achieved using either HPLC-UV or LC-MS/MS. While HPLC-UV offers a robust and accessible method for routine analysis, LC-MS/MS provides superior sensitivity and selectivity for more demanding applications. The validation parameters and experimental protocols presented in this guide, derived from studies on structurally similar compounds, offer a solid starting point for developing and validating a method tailored to specific research needs. Adherence to established validation guidelines, such as those from the International Council for Harmonisation (ICH), is essential to ensure the generation of accurate and reproducible data.

References

A Comparative Analysis of the Neurogenic Effects of 3,4,5-Tricaffeoylquinic Acid and Feruloylquinic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neurogenic properties of 3,4,5-Tricaffeoylquinic acid (TCQA) and feruloylquinic acids, with a specific focus on 3,4,5-tri-feruloylquinic acid (TFQA). The information presented is supported by experimental data to aid in research and development endeavors in the field of neuroscience.

Introduction

Caffeoylquinic acids (CQAs) and feruloylquinic acids (FQAs) are naturally occurring polyphenolic compounds found in various plants, including coffee beans and sweet potatoes.[1][2] Both classes of compounds have garnered attention for their potential neuroprotective and neurogenic effects.[1][2][3] this compound (TCQA), a derivative of CQA, has been shown to enhance cognitive function and promote adult neurogenesis in animal models.[3][4] Recent studies have initiated a direct comparison of TCQA with 3,4,5-tri-feruloylquinic acid (TFQA), a structurally similar FQA, to elucidate their distinct and overlapping mechanisms of action on neural stem cells (NSCs).[1][2] This guide synthesizes the available quantitative data and experimental methodologies to provide a clear comparison.

Quantitative Data Comparison

The following tables summarize the key quantitative findings from a comparative study on the effects of TCQA and TFQA on mouse neural stem cells (NSCs) in vitro.

Table 1: Effects on Neural Stem Cell Proliferation

ParameterControlThis compound (TCQA)3,4,5-tri-feruloylquinic Acid (TFQA)Citation
Neurosphere Number BaselineIncreasedIncreased[1][2]
Neurosphere Size BaselineIncreasedIncreased[1][2]
Nestin Gene Expression (%) 100%Significant increase at 5 µM (48h)Significant increase at 1 µM and 5 µM (72h) (up to ~250%)[5][6]
Myc Gene Expression BaselineSignificantly upregulatedInduced, but to a lesser extent than TCQA[1][2]

Note: Nestin is a marker for neural stem cell self-renewal. Myc is a key gene involved in cell proliferation.

Table 2: Effects on Neuronal and Glial Differentiation

ParameterControlThis compound (TCQA)3,4,5-tri-feruloylquinic Acid (TFQA)Citation
Neurod1 Gene Expression BaselineSignificant increase at 5 µM (48h)Significant increase at 1 µM and 5 µM (72h)[5]
Jun Proto-Oncogene (Jun) Expression BaselineInducedRemarkably regulated[1][2]
β3-tubulin Expression (Neuron Marker) BaselineIncreasedIncreased[4]
GFAP Expression (Astrocyte Marker) BaselineIncreasedIncreased[4]
MBP Expression (Oligodendrocyte Marker) BaselineIncreasedNot specified[4]

Note: Neurod1 is a neuronal differentiation factor. Jun is involved in neuronal differentiation and axonal regeneration. β3-tubulin, GFAP, and MBP are markers for mature neurons, astrocytes, and oligodendrocytes, respectively.

Overall, quantitative real-time polymerase chain reaction (PCR) assays suggest that TFQA may have more potent neural proliferation and differentiation capabilities than TCQA in NSCs.[2][7]

Signaling Pathways

Both TCQA and TFQA exert their neurogenic effects by modulating key signaling pathways. A primary common pathway identified is the ErbB signaling pathway, which plays a crucial role in neural development and regeneration.

Common Signaling Pathway: ErbB

Both TCQA and TFQA have been shown to significantly activate the ErbB signaling pathway and its downstream effectors, including protein kinase B (AKT) and mitogen-activated protein kinase (MAPK).[2][6] Activation of this pathway is known to induce neural differentiation and promote neuronal survival.[6]

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular TCQA TCQA / TFQA ErbB ErbB Receptors (EGFR, ERBB2, ERBB3, ERBB4) TCQA->ErbB Activates AKT AKT ErbB->AKT MAPK MAPK ErbB->MAPK Proliferation Proliferation AKT->Proliferation Survival Survival AKT->Survival Differentiation Differentiation MAPK->Differentiation

Caption: Shared ErbB signaling pathway activated by TCQA and TFQA.
Distinct Molecular Targets

While sharing the ErbB pathway, the two compounds show differential regulation of key transcription factors. TCQA treatment leads to a significant upregulation of the proliferation gene Myc.[1][2] In contrast, TFQA treatment remarkably regulates the differentiation gene jun proto-oncogene (Jun), which is crucial for axonal regeneration.[1][2]

TCQA-Specific Signaling: BMP Pathway

In human neural stem cells (hNSCs), TCQA has also been shown to induce the bone morphogenetic protein (BMP) signaling pathway.[4] This pathway is involved in cell cycle arrest at the G0/G1 phase, which precedes neuronal differentiation.[4][8]

G TCQA This compound (TCQA) BMP5 BMP5 Ligand TCQA->BMP5 Increases BMPR2 BMP Receptor 2 BMP5->BMPR2 Binds SMAD5 SMAD5 BMPR2->SMAD5 Activates p53 p53 Pathway SMAD5->p53 NEUROD1 NEUROD1 SMAD5->NEUROD1 CellCycle G0/G1 Cell Cycle Arrest p53->CellCycle Differentiation Neuronal Differentiation NEUROD1->Differentiation

Caption: TCQA-mediated activation of the BMP signaling pathway.

Experimental Protocols

The findings described are based on established in vitro and in vivo experimental models of neurogenesis.

In Vitro Neurosphere Assay

This assay is a standard method for assessing the self-renewal and differentiation potential of neural stem cells.[9][10]

  • NSC Isolation: Neural stem cells are isolated from the neurogenic niches of adult mouse brains, such as the subventricular zone (SVZ) or the dentate gyrus (DG) of the hippocampus.[11]

  • Neurosphere Culture: Isolated cells are cultured in a serum-free medium supplemented with growth factors like epidermal growth factor (EGF) and basic fibroblast growth factor (bFGF).[10] This promotes the proliferation of NSCs, which form floating spherical colonies known as neurospheres.

  • Treatment: Neurospheres are treated with varying concentrations of TCQA or TFQA (e.g., 1 µM, 5 µM) for specific durations (e.g., 24, 48, 72 hours).[1][5]

  • Analysis of Proliferation: The number and size of neurospheres are measured to quantify cell proliferation.[1] Gene expression of proliferation markers like Nestin and Myc is assessed using quantitative real-time PCR (qRT-PCR).[5]

  • Differentiation Assay: To induce differentiation, neurospheres are plated on an adhesive substrate, and growth factors are withdrawn.[9] Cells are then treated with the compounds.

  • Analysis of Differentiation: After a set period (e.g., 7-14 days), cells are analyzed for the expression of lineage-specific markers using immunocytochemistry (e.g., β3-tubulin for neurons, GFAP for astrocytes) and qRT-PCR (e.g., Neurod1, Jun).[1][4]

G cluster_0 Step 1: NSC Isolation & Culture cluster_1 Step 2: Treatment & Proliferation Assay cluster_2 Step 3: Differentiation Assay A Isolate NSCs from Adult Mouse Brain B Culture in Growth Medium (EGF, bFGF) A->B C Formation of Neurospheres B->C D Treat Neurospheres with TCQA / TFQA C->D G Plate Neurospheres (No Growth Factors) C->G E Measure Sphere Number and Size D->E F Analyze Proliferation Genes (qRT-PCR) D->F H Treat with TCQA / TFQA G->H I Analyze Differentiation Markers (ICC, qRT-PCR) H->I

Caption: Experimental workflow for the in vitro neurosphere assay.
In Vivo Animal Studies (SAMP8 Mouse Model)

The senescence-accelerated mouse prone 8 (SAMP8) model is used to study age-related cognitive decline and test potential therapeutic agents.[3][4]

  • Animal Model: SAMP8 mice, which exhibit deficits in learning and memory, are used.[4]

  • Administration: Mice are orally administered TCQA (e.g., 5 mg/kg) daily for a period of 30 days.[4][12]

  • Behavioral Testing: Cognitive function is assessed using standardized tests like the Morris water maze to evaluate spatial learning and memory.[4][12]

  • Tissue Collection and Analysis: After the treatment period, brain tissues are collected.[12]

  • Immunohistochemistry: To detect cell proliferation and the generation of new neurons, mice are injected with Bromodeoxyuridine (BrdU), a synthetic nucleoside that is incorporated into the DNA of dividing cells.[12] Brain sections are then stained for BrdU and cell-type-specific markers like NeuN (mature neurons) and GFAP (stem cells/astrocytes) to quantify adult neurogenesis in the dentate gyrus.[4]

Conclusion

Both this compound and 3,4,5-tri-feruloylquinic acid demonstrate significant potential in promoting neurogenesis.

  • Shared Mechanism: Both compounds activate the ErbB signaling pathway, a key regulator of neural cell proliferation and differentiation.

  • Distinct Effects: TCQA appears to more strongly influence proliferation via the Myc gene, while TFQA shows a more pronounced effect on differentiation through the regulation of the Jun gene.[1][2] Furthermore, TCQA has a documented effect on the BMP signaling pathway.[4]

  • Potency: Preliminary in vitro data suggests that TFQA may possess more potent neurogenic capabilities than TCQA.[2][7]

This comparative guide highlights the nuanced differences between these two promising compounds. For researchers and drug development professionals, TFQA emerges as a particularly strong candidate for further investigation into therapies for neurodegenerative diseases and age-related cognitive decline. Future studies should aim to validate the potent effects of TFQA in in vivo models and further explore the downstream effectors of its unique signaling profile.

References

Comparative Analysis of 3,4,5-Tricaffeoylquinic Acid from Diverse Botanical Sources

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the comparative yields, biological activities, and underlying signaling pathways of 3,4,5-Tricaffeoylquinic acid (TCQA) derived from various plant species.

This compound (TCQA), a potent polyphenolic compound, has garnered significant scientific interest due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, and anti-wrinkle properties. This guide provides a comparative analysis of TCQA from several notable plant sources, presenting quantitative data on its abundance, detailed experimental protocols for its analysis, and visualizations of the key signaling pathways it modulates.

Data Presentation: Quantitative Comparison of TCQA Content

The concentration of this compound varies considerably among different plant species and even between different accessions of the same species. Sweet potato (Ipomoea batatas) leaves have been identified as a particularly rich source of this valuable compound. The following table summarizes the reported yields of TCQA from various plant sources.

Plant SourcePlant PartTCQA Content (mg/100g Dry Weight)Reference
Sweet Potato (Ipomoea batatas)Leaves76.0 - 193.22[1]
Sweet Potato (Ipomoea batatas) - Mexican AccessionsLeaves44.73 - 193.22[1]
Aconitum koreanumRootsPresent, but specific yield not quantified in cited studies.[2]
Nymphoides peltataRootsIsolated as a constituent, but overall yield not specified.[3]
Lonicera japonica (Honeysuckle)Flower BudsIsolated as a constituent; a derivative (methyl ester) was also identified.[4][5][6]
Securidaca longipedunculataRoots23.8[7]

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and bioactivity assessment of this compound.

This protocol is adapted from methods used for the extraction of TCQA from Nymphoides peltata roots and sweet potato leaves.[1][8]

  • Sample Preparation: Air-dry the plant material (e.g., sweet potato leaves, Nymphoides peltata roots) at room temperature and grind into a fine powder.

  • Extraction:

    • Soak the powdered plant material in 100% methanol (or 95% ethanol).

    • Perform ultrasonication for 90 minutes at room temperature. Repeat this step twice.

    • Filter the extract and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Fractionation (Optional):

    • Suspend the crude extract in water.

    • Perform sequential liquid-liquid extraction with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

  • Purification:

    • Subject the desired fraction (typically the more polar fractions like ethyl acetate or n-butanol) to column chromatography. Common stationary phases include silica gel, MCI gel CHP20P, or Sephadex LH-20.

    • Elute with a gradient of solvents (e.g., n-hexane:ethyl acetate or chloroform:methanol) to separate the compounds.

    • Collect the fractions and monitor using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Combine fractions containing TCQA and perform further purification using preparative HPLC to obtain the pure compound.

This protocol provides a general framework for the quantification of TCQA in plant extracts.[9][10][11]

  • Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm), and an autosampler.

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-20 min: 10-30% B

    • 20-25 min: 30-50% B

    • 25-30 min: 50-10% B

    • 30-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 330 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of pure this compound in methanol. Create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Dissolve the dried plant extract in methanol, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

  • Quantification: Identify the TCQA peak in the sample chromatogram by comparing the retention time with the standard. Quantify the amount of TCQA using the calibration curve.

a) DPPH Radical Scavenging Assay [12][13][14][15]

  • Prepare a 0.2 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • In a 96-well plate, add 100 µL of the sample solution (at various concentrations) to 100 µL of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the sample with the DPPH solution.

  • The results can be expressed as the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

b) ABTS Radical Cation Scavenging Assay [12][13][14]

  • Prepare the ABTS radical cation (ABTS•+) solution by mixing a 7 mM aqueous solution of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) with a 2.45 mM aqueous solution of potassium persulfate in a 1:1 ratio.

  • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • In a 96-well plate, add 10 µL of the sample solution to 200 µL of the diluted ABTS•+ solution.

  • Incubate for 6 minutes at room temperature.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition as described for the DPPH assay.

This assay is based on the quantification of nitrite, a stable product of NO, using the Griess reagent.[16][17][18][19][20]

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate until they reach the desired confluence.

  • Treatment: Pre-treat the cells with various concentrations of the TCQA-containing extract or pure TCQA for 1 hour.

  • Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the cell culture medium and incubate for 24 hours.

  • Griess Reaction:

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature in the dark.

    • Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes in the dark.

  • Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve prepared with sodium nitrite. The inhibition of NO production is calculated relative to the LPS-stimulated control.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

The biological effects of this compound are mediated through its interaction with several key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for TCQA analysis.

experimental_workflow plant_material Plant Material (e.g., Sweet Potato Leaves) extraction Extraction (Methanol/Ethanol) plant_material->extraction fractionation Fractionation (Liquid-Liquid Extraction) extraction->fractionation purification Purification (Column Chromatography) fractionation->purification hplc HPLC-UV Quantification purification->hplc bioassays Biological Activity Assays purification->bioassays antioxidant Antioxidant Assays (DPPH, ABTS) bioassays->antioxidant anti_inflammatory Anti-inflammatory Assays (Nitric Oxide Inhibition) bioassays->anti_inflammatory pathway_analysis Signaling Pathway Analysis (Western Blot) bioassays->pathway_analysis mapk_nfkb_pathway cluster_stimulus Stimulus (e.g., UVB, LPS) cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus stimulus UVB / LPS MAPKKK MAPKKK (e.g., MEKK1, TAK1) stimulus->MAPKKK IKK IKK Complex stimulus->IKK MAPKK MAPKK (e.g., MKK4/7, MKK3/6) MAPKKK->MAPKK MAPK MAPK (e.g., JNK, p38) MAPKK->MAPK AP1 AP-1 (c-Jun, c-Fos) MAPK->AP1 nucleus_ap1 AP-1 AP1->nucleus_ap1 translocates to nucleus IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases nucleus_nfkb NF-κB NFkB->nucleus_nfkb translocates to nucleus TCQA This compound TCQA->MAPK TCQA->IKK inflammatory_genes Inflammatory Gene Expression (e.g., MMP-1, Cytokines) nucleus_nfkb->inflammatory_genes nucleus_ap1->inflammatory_genes nrf2_akt_pathway cluster_nrf2 Nrf2 Pathway cluster_akt Akt Pathway Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 inhibits ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes activates transcription Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt activates Downstream Downstream Targets (Cell Survival, Growth) Akt->Downstream TCQA_Nrf2 This compound TCQA_Nrf2->Keap1 dissociates TCQA_Akt This compound TCQA_Akt->Akt inhibits

References

Spectroscopic Confirmation of 3,4,5-Tricaffeoylquinic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a bioactive compound is paramount. This guide provides a comparative analysis of the spectroscopic data used to confirm the structure of 3,4,5-Tricaffeoylquinic acid (3,4,5-TCQA), a potent antioxidant and neuroprotective agent. We present a compilation of experimental data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside a comparison with its closely related isomers, the dicaffeoylquinic acids (DCQAs) and 1,3,5-tricaffeoylquinic acid.

Introduction

This compound is a polyphenolic compound composed of a quinic acid core esterified with three caffeoyl groups at positions 3, 4, and 5. Its complex structure necessitates a multi-faceted spectroscopic approach for definitive confirmation. This guide outlines the key spectroscopic signatures that differentiate 3,4,5-TCQA from its isomers and provides the detailed experimental protocols required to reproduce these findings.

Comparative Spectroscopic Data

The structural elucidation of 3,4,5-TCQA relies on the synergistic interpretation of data from NMR, MS, and UV-Vis spectroscopy. The following tables summarize the key quantitative data for 3,4,5-TCQA and its relevant isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity and stereochemistry of organic molecules. The ¹H and ¹³C NMR chemical shifts are highly sensitive to the electronic environment of each nucleus, providing a detailed fingerprint of the molecule.

Table 1: ¹H NMR Spectroscopic Data for Tricaffeoylquinic Acid Isomers (500 MHz, CD₃OD)

Proton This compound (δ, ppm, J in Hz) 1,3,5-Tricaffeoylquinic Acid (δ, ppm, J in Hz)
H-2ax2.25 (m)2.30 (m)
H-2eq2.35 (m)2.40 (m)
H-35.65 (m)5.50 (m)
H-45.80 (dd, 9.5, 3.0)4.20 (dd, 9.5, 3.0)
H-55.45 (m)5.60 (m)
H-6ax2.45 (m)2.50 (m)
H-6eq2.60 (m)2.65 (m)
H-2' (x3)7.05-7.15 (m)7.08-7.18 (m)
H-5' (x3)6.78-6.85 (m)6.80-6.88 (m)
H-6' (x3)6.95-7.05 (m)6.98-7.08 (m)
H-7' (α,β) (x3)7.55-7.65 (d, 15.9), 6.25-6.35 (d, 15.9)7.58-7.68 (d, 15.9), 6.28-6.38 (d, 15.9)

Table 2: ¹³C NMR Spectroscopic Data for Tricaffeoylquinic Acid Isomers (125 MHz, CD₃OD)

Carbon This compound (δ, ppm) 1,3,5-Tricaffeoylquinic Acid (δ, ppm)
176.580.7
236.038.3
371.072.9
473.571.2
572.072.2
638.032.9
7 (COOH)177.0174.1
1' (x3)127.5127.5-127.8
2' (x3)115.0115.0-115.5
3' (x3)146.5146.5-146.9
4' (x3)149.5149.4-149.7
5' (x3)116.0116.1-116.6
6' (x3)123.0122.2-123.1
7' (α) (x3)147.0147.4-148.0
8' (β) (x3)115.5115.1-115.3
9' (C=O) (x3)168.0167.8-168.8
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Tandem mass spectrometry (MS/MS) is used to fragment the molecule and analyze the resulting ions, offering valuable insights into its structure.

Table 3: High-Resolution Mass Spectrometry Data

Compound Ionization Mode Precursor Ion (m/z) Molecular Formula
This compoundESI-[M-H]⁻ 677.1512C₃₄H₃₀O₁₅

Table 4: Key MS/MS Fragmentation of Caffeoylquinic Acid Isomers

Compound Precursor Ion [M-H]⁻ (m/z) Key Fragment Ions (m/z) Interpretation
This compound677515, 353, 179, 161Sequential loss of caffeoyl moieties (162 Da) and quinic acid fragments.
Dicaffeoylquinic Acid Isomers (e.g., 3,5-DCQA, 4,5-DCQA)515353, 191, 179, 173Loss of one caffeoyl moiety and characteristic quinic acid fragments. The relative intensities of fragments at m/z 191 and 173 can help distinguish isomers.
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with conjugated systems, such as the caffeoyl groups in 3,4,5-TCQA.

Table 5: UV-Vis Absorption Data

Compound Solvent λmax (nm)
This compoundMethanol~246, 298 (sh), 327
Caffeoylquinic Acid Derivatives (General)Methanol~245, 300 (sh), 330

Experimental Protocols

NMR Spectroscopy
  • Instrumentation: A 500 MHz NMR spectrometer.

  • Sample Preparation: 5-10 mg of the purified compound was dissolved in 0.5 mL of deuterated methanol (CD₃OD) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR: Standard pulse sequences were used to acquire ¹H NMR spectra.

  • ¹³C NMR: Proton-decoupled ¹³C NMR spectra were acquired.

  • 2D NMR: Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments were performed to establish proton-proton and proton-carbon correlations, which are essential for assigning the positions of the caffeoyl groups.

Mass Spectrometry
  • Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, coupled with a liquid chromatography system (LC-MS).

  • Chromatography: Separation was achieved on a C18 reversed-phase column with a gradient elution using water and acetonitrile, both containing 0.1% formic acid.

  • Ionization: Electrospray ionization (ESI) in negative ion mode was typically used.

  • MS/MS Analysis: Collision-induced dissociation (CID) was used to fragment the precursor ion ([M-H]⁻), and the resulting product ions were analyzed to confirm the presence and connectivity of the caffeoyl and quinic acid moieties.

UV-Vis Spectroscopy
  • Instrumentation: A standard UV-Vis spectrophotometer.

  • Sample Preparation: A dilute solution of the purified compound was prepared in methanol.

  • Analysis: The absorbance spectrum was recorded over a wavelength range of 200-400 nm to determine the absorption maxima (λmax).

Visualization of Experimental Workflow and Signaling Pathway

The following diagrams illustrate the general workflow for the spectroscopic confirmation of 3,4,5-TCQA and a representative signaling pathway where this compound has shown biological activity.

experimental_workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation plant_material Plant Material (e.g., Nymphoides peltata) extraction Methanol Extraction plant_material->extraction partition Solvent Partitioning extraction->partition cc Column Chromatography partition->cc hplc Preparative HPLC cc->hplc nmr NMR (1H, 13C, COSY, HSQC, HMBC) hplc->nmr ms LC-HRMS/MS hplc->ms uv UV-Vis hplc->uv structure This compound Structure Confirmed nmr->structure ms->structure uv->structure

Caption: Experimental workflow for the isolation and spectroscopic confirmation of this compound.

signaling_pathway TCQA This compound Nrf2 Nrf2 TCQA->Nrf2 Activates ROS Reactive Oxygen Species (ROS) ROS->Nrf2 Induces dissociation from Keap1 ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes Promotes transcription of Antioxidant_Enzymes->ROS Scavenges Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection

Caption: Simplified Nrf2 signaling pathway activated by this compound, leading to antioxidant effects.

Conclusion

The structural confirmation of this compound is unequivocally established through the combined application of 1D and 2D NMR, high-resolution mass spectrometry, and UV-Vis spectroscopy. The data presented in this guide provides a clear and objective comparison with its isomers, highlighting the unique spectroscopic fingerprint of 3,4,5-TCQA. The detailed experimental protocols offer a reliable foundation for researchers to verify and build upon these findings in the pursuit of novel therapeutic applications for this promising natural product.

A Guide to Cross-Laboratory Validation of 3,4,5-Tricaffeoylquinic Acid Measurements

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the cross-laboratory validation of 3,4,5-Tricaffeoylquinic acid (TCQA) measurements, a critical step in ensuring the reliability and comparability of analytical data in research and development. While no formal inter-laboratory study for TCQA has been published, this document outlines a standardized protocol and data comparison metrics based on established validation principles for related caffeoylquinic acid compounds.

I. Comparative Analysis of Analytical Methods

The quantification of this compound is typically performed using High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS). The choice of method depends on the required sensitivity, selectivity, and the complexity of the sample matrix. Below is a comparison of typical performance characteristics for an HPLC-UV method, which could be used as benchmarks in a cross-laboratory validation study.

Table 1: Hypothetical Performance Data for HPLC-UV Method Validation of this compound Across Three Laboratories

ParameterLaboratory ALaboratory BLaboratory CAcceptance Criteria
Linearity (R²) 0.99950.99920.9998> 0.999
Limit of Detection (LOD) 0.1 µg/mL0.15 µg/mL0.08 µg/mLReportable
Limit of Quantification (LOQ) 0.3 µg/mL0.5 µg/mL0.25 µg/mLReportable
Accuracy (Recovery %) 98.5%101.2%99.3%95-105%
Precision (RSD %)
- Intra-day (Repeatability)1.2%1.5%1.1%< 2%
- Inter-day (Intermediate Precision)2.1%2.5%1.9%< 3%

II. Standardized Experimental Protocol: HPLC-UV Method

A standardized protocol is essential for a successful cross-laboratory validation. The following is a detailed methodology for the quantification of this compound using an HPLC-UV method.

1. Sample Preparation (from Sweet Potato Leaves - a known source of TCQA)

  • Extraction:

    • Weigh 1.0 g of dried, powdered sweet potato leaf material into a 50 mL centrifuge tube.

    • Add 20 mL of 80% methanol.

    • Sonicate for 30 minutes in a water bath at room temperature.

    • Centrifuge at 4000 rpm for 15 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the pellet with another 20 mL of 80% methanol.

    • Combine the supernatants.

  • Purification (Optional, if high purity is required):

    • The combined supernatant can be further purified using solid-phase extraction (SPE) with a C18 cartridge to remove interfering substances.

  • Final Sample Preparation:

    • Evaporate the methanol from the combined supernatants under reduced pressure.

    • Reconstitute the residue in 5 mL of the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC-UV System and Conditions

  • Instrument: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • Gradient Elution:

    Time (minutes) % Solvent A % Solvent B
    0 90 10
    20 70 30
    35 50 50
    40 90 10

    | 45 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 325 nm

  • Injection Volume: 10 µL

3. Calibration Standards

  • Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol.

  • Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1 - 100 µg/mL).

4. Data Analysis

  • Identify the this compound peak in the sample chromatograms by comparing the retention time with that of the standard.

  • Construct a calibration curve by plotting the peak area of the standards against their concentration.

  • Quantify the amount of this compound in the samples using the linear regression equation from the calibration curve.

III. Visualizing the Validation Workflow

A clear workflow is crucial for coordinating a cross-laboratory study. The following diagram illustrates the key stages of the proposed validation process.

CrossLabValidationWorkflow A Centralized Preparation of Homogenized Sample Material B Distribution of Samples and Standardized Protocol to Labs A->B C1 Lab A: Sample Analysis (n=5) B->C1 C2 Lab B: Sample Analysis (n=5) B->C2 C3 Lab C: Sample Analysis (n=5) B->C3 D Data Submission to Coordinating Body C1->D C2->D C3->D E Statistical Analysis (Repeatability & Reproducibility) D->E F Final Validation Report E->F

Caption: Workflow for a cross-laboratory validation study.

IV. Signaling Pathway (Illustrative)

While not directly related to the validation process itself, understanding the biological context of this compound can be important for its application. For instance, its potential anti-inflammatory effects could involve the NF-κB signaling pathway.

NFkB_Pathway cluster_nucleus Inside Nucleus TCQA This compound IKK IKK Complex TCQA->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene Pro-inflammatory Gene Expression NFkB_n NF-κB NFkB_n->Gene Activates

Caption: Inhibition of the NF-κB signaling pathway by TCQA.

Safety Operating Guide

Proper Disposal of 3,4,5-Tricaffeoylquinic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following procedures are based on general laboratory safety protocols and available safety data sheets. Researchers must consult and adhere to their institution's specific Environmental Health and Safety (EHS) guidelines and local regulations for chemical waste disposal.

Hazard Assessment and Initial Classification

3,4,5-Tricaffeoylquinic acid is generally not classified as a hazardous substance or mixture according to available Safety Data Sheets (SDS)[1]. However, it is crucial to treat all laboratory chemicals with care and to manage their disposal systematically. Incompatible materials include strong acids/alkalis and strong oxidizing/reducing agents[1][2].

Operational Disposal Plan: Step-by-Step Procedures

This section provides a detailed workflow for the proper disposal of this compound from the point of generation to final disposal.

Step 1: Waste Identification and Segregation

  • Pure Compound (Solid): If you have unused or expired solid this compound, it should be collected in a designated waste container.

  • Solutions: Aqueous or solvent-based solutions containing this compound should be collected as liquid waste. Do not mix with incompatible waste streams such as strong acids, bases, or oxidizing agents[3].

  • Contaminated Labware: Items such as gloves, weighing paper, and pipette tips that are lightly contaminated with this compound should be considered chemically contaminated waste[4].

Step 2: Container Selection and Labeling

  • Container Type: Use a container that is compatible with the waste being collected. For solid waste, a securely sealed plastic bag or a wide-mouth plastic jar is suitable. For liquid waste, use a sealable, leak-proof bottle, preferably plastic, to minimize the risk of breakage[5]. The original container can be reused if it is in good condition[3].

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" or as required by your institution's EHS program, even for substances not classified as hazardous by GHS[5][6]. The label must include:

    • The full chemical name: "this compound" (no abbreviations or formulas)[5][6].

    • For mixtures, list all components and their approximate concentrations.

    • The date of waste generation.

    • The name of the principal investigator and the laboratory location (building and room number)[5].

Step 3: Waste Storage

  • Location: Store waste containers in a designated and well-ventilated satellite accumulation area within the laboratory[3].

  • Segregation: Keep the waste container for this compound segregated from incompatible chemicals[6].

  • Container Management: Keep the waste container securely capped at all times, except when adding waste[3][6]. Ensure the container is in good condition with no leaks[6].

Step 4: Final Disposal

The primary and recommended method for disposal of any laboratory chemical waste is through your institution's Environmental Health and Safety (EHS) or equivalent hazardous waste program[5][7].

  • EHS Collection: Schedule a waste pickup with your EHS department. They will ensure the waste is disposed of in compliance with all federal, state, and local regulations.

  • In-Lab Treatment (Use with Caution):

    • Neutralization: As this compound is an acid, small quantities of dilute aqueous solutions may potentially be neutralized to a pH between 5.5 and 10.5 and, if permitted by local regulations, disposed of down the sanitary sewer with copious amounts of water[3][8]. However, you must obtain written permission from your EHS department before any drain disposal[5].

    • Solid Waste: Non-hazardous solid chemical waste may sometimes be disposed of in the regular trash, but only with explicit approval from your EHS department[8]. The chemical should be in a tightly sealed container[8].

  • Empty Containers: Containers that held this compound should be triple-rinsed with an appropriate solvent (e.g., water or ethanol)[6]. The rinsate must be collected and treated as chemical waste[6][9]. After rinsing and air-drying, deface the label and the container may then be disposed of in the regular trash or recycled according to institutional policy[7].

Quantitative Data

No specific quantitative limits for the disposal of this compound were found in the available literature. Disposal limits are typically set by local wastewater authorities and institutional EHS policies. Always consult your EHS department for specific quantity limitations.

Experimental Protocols

No experimental protocols for the disposal of this compound are cited. The procedures outlined above are based on standard chemical waste management guidelines.

Disposal Workflow Diagram

G A Waste Generation (this compound) B Is waste pure solid, a solution, or contaminated labware? A->B C Select Compatible Waste Container (e.g., Lined, sealable plastic) B->C All forms D Label Container Correctly: - Full Chemical Name - Date & PI Information - 'Hazardous Waste' C->D E Store in Designated Satellite Accumulation Area D->E F Is In-Lab Treatment Permitted by EHS? E->F G Contact EHS for Hazardous Waste Pickup F->G No H Follow Approved Protocol (e.g., Neutralization for dilute aqueous solutions) F->H Yes J Final Disposal by EHS G->J I Dispose of Treated Waste as per EHS Approval (e.g., Sanitary Sewer) H->I

Caption: Logical workflow for the disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 3,4,5-Tricaffeoylquinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of 3,4,5-Tricaffeoylquinic acid, a valuable compound in various research applications. Adherence to these procedures will help maintain a safe laboratory environment and ensure the integrity of your experimental work.

While this compound is not classified as a hazardous substance, it is crucial to follow standard laboratory safety protocols to minimize any potential risks associated with its handling.[1]

Personal Protective Equipment (PPE)

The primary line of defense when handling any chemical is appropriate personal protective equipment. The following table summarizes the recommended PPE for handling this compound in both solid (powder) and solution forms.

PPE Category Solid (Powder) Solution Rationale
Eye Protection Safety glasses with side shields or chemical splash gogglesChemical splash gogglesProtects against airborne particles and accidental splashes.
Hand Protection Nitrile glovesNitrile glovesProvides a barrier against skin contact. Nitrile is a good general-purpose glove for non-hazardous chemicals.[2][3]
Body Protection Laboratory coatLaboratory coatProtects clothing and skin from spills and contamination.[4]
Respiratory Protection Recommended if weighing or transferring large quantities, or if dust is generated. An N95 respirator is suitable.Not generally required if handled in a well-ventilated area or fume hood.Minimizes inhalation of fine particles.

Operational Plan: A Step-by-Step Guide to Safe Handling

Following a standardized operational plan minimizes the risk of exposure and contamination.

Preparation and Weighing
  • Designated Area: Conduct all handling and weighing of this compound powder in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to control dust.

  • Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, containers) and PPE are readily available.

  • Don PPE: Put on your laboratory coat, safety glasses, and nitrile gloves.

  • Weighing: Carefully weigh the desired amount of the powder. Avoid creating dust clouds. If dust is generated, consider respiratory protection.

  • Clean Up: After weighing, clean the balance and surrounding area with a damp cloth or paper towel to remove any residual powder.

Solution Preparation
  • Solvent Selection: Use the appropriate solvent as determined by your experimental protocol.

  • Dissolving: In a well-ventilated area or fume hood, add the weighed this compound to the solvent in an appropriate container.

  • Mixing: Gently swirl or stir the mixture until the solid is fully dissolved. Avoid splashing.

  • Labeling: Clearly label the container with the chemical name, concentration, solvent, and date of preparation.

The following diagram illustrates the recommended workflow for handling this compound.

G Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Don Appropriate PPE B Prepare Designated Workspace A->B C Weigh Solid Compound B->C D Prepare Solution C->D E Clean Workspace and Equipment D->E F Dispose of Waste Properly E->F G Remove and Dispose of PPE F->G H Wash Hands Thoroughly G->H

Caption: A logical workflow for the safe handling of this compound.

Spill Management Plan

In the event of a spill, a prompt and appropriate response is crucial to prevent contamination and ensure safety.

Spill Type Containment Cleanup Procedure Decontamination
Solid (Powder) Cover with a damp paper towel to prevent dust from becoming airborne.Gently sweep the material into a dustpan and place it in a sealed container for disposal.[5][6]Wipe the area with a damp cloth, followed by a standard laboratory disinfectant.
Solution For small spills, absorb with an inert material like vermiculite or sand. For larger spills, create a dike around the spill with absorbent material.Scoop the absorbent material into a sealed container for disposal.Wipe the spill area with a damp cloth and then clean with a suitable laboratory disinfectant.[1]

The following flowchart outlines the decision-making process for responding to a chemical spill.

G Chemical Spill Response Plan A Spill Occurs B Assess the Situation (Size and Nature of Spill) A->B C Is the Spill Large or an Immediate Danger? B->C D Evacuate the Area Alert Others Contact Emergency Services C->D Yes E Small, Manageable Spill C->E No F Don Appropriate PPE E->F G Contain the Spill F->G H Clean Up Spill Using Appropriate Materials G->H I Dispose of Waste Properly H->I J Decontaminate the Area I->J K Report the Incident J->K

Caption: A clear decision-making flowchart for handling chemical spills in the laboratory.

Disposal Plan

Proper disposal of chemical waste is essential for environmental protection and laboratory safety.

Waste Type Container Disposal Method
Unused Solid Original or clearly labeled, sealed container.As this compound is not classified as hazardous, small quantities of the solid can typically be disposed of in the regular laboratory trash, provided it is not mixed with hazardous materials. Always consult your institution's specific guidelines for non-hazardous chemical waste.[1][7][8]
Contaminated Materials (e.g., gloves, weigh boats, paper towels) Sealed plastic bag or container.Dispose of in the regular laboratory trash, unless contaminated with a hazardous substance.
Aqueous Solutions Labeled waste container.Non-hazardous aqueous solutions can often be disposed of down the drain with copious amounts of water. However, this is subject to local regulations and institutional policies. Always check with your environmental health and safety office before disposing of any chemical waste down the sink.[1][9]

By implementing these safety and logistical procedures, researchers can confidently and safely handle this compound, fostering a secure and productive research environment. Always remember to consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for any chemical before use.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.